5,8-Dihydroxy-1,4-naphthoquinone

Catalog No.
S597141
CAS No.
475-38-7
M.F
C10H6O4
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Dihydroxy-1,4-naphthoquinone

CAS Number

475-38-7

Product Name

5,8-Dihydroxy-1,4-naphthoquinone

IUPAC Name

5,8-dihydroxynaphthalene-1,4-dione

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C10H6O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-12H

InChI Key

RQNVIKXOOKXAJQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

Synonyms

5,8-dihydroxy-1,4-naphthoquinone, 5,8-dioxy-1,4-naphthoquinone, naphthazarin

Canonical SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

5,8-dihydroxy-1,4-naphthoquinone properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Core Properties

5,8-Dihydroxy-1,4-naphthoquinone, more commonly known as Naphthazarin, is a dihydroxy derivative of 1,4-naphthoquinone [1] [2].

  • Chemical Formula: C₁₀H₆O₄ [3] [4]
  • Molecular Weight: 190.15 g/mol [3]
  • CAS Number: 475-38-7 [3]
  • IUPAC Name: 5,8-Dihydroxynaphthalene-1,4-dione [1]
  • Physical Description: It typically appears as a dark red to brown-black crystalline powder [3].
  • Melting Point: 228-232 °C [1] [3].
  • Solubility: It is sparingly soluble in water but soluble in organic solvents like 1,4-dioxane and ethanol [1] [3].

Synthesis and Natural Occurrence

Naphthazarin can be synthesized through multiple routes. One common method involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation [1]. Alternatively, it can be obtained by the oxidation of 5,8-dihydroxy-1-tetralone using manganese dioxide (MnO₂) [1].

It is a naturally occurring compound, produced as a specialized secondary metabolite in various horticultural plants [5]. Key natural sources include several members of the Boraginaceae, Droseraceae, and Nepenthaceae families [2].

Biological and Pharmacological Activities

Naphthazarin exhibits a broad spectrum of significant biological activities, making it a compound of interest for therapeutic development. Its key activities and experimental results are summarized below.

Table 1: Antimicrobial Activity of this compound The Minimum Inhibitory Concentration (MIC₅₀) is the lowest concentration that inhibits 50% of microbial growth, demonstrating its potent efficacy [6].

Microorganism MIC₅₀ Value
Candida albicans (Fungus) < 0.6 μg/mL
Staphylococcus aureus (Gram-positive) 1.2 μg/mL
Staphylococcus epidermidis (Gram-positive) 2.4 μg/mL
Salmonella enteritidis (Gram-negative) 6 μg/mL
Proteus vulgaris (Gram-negative) 10 μg/mL
Bacillus cereus (Gram-positive) 14 μg/mL

Table 2: Effects on Maize Seedling Growth This table shows the concentration-dependent effects of Naphthazarin (DHNQ) on the fresh weight of maize seedlings, highlighting its potential as a phytotoxin or plant growth regulator [2]. The effects are presented as percentage change compared to the untreated control.

DHNQ Concentration Effect on Aboveground Parts (APS) Effect on Underground Parts (UPS)
0.1 nM Stimulation (~+20%) Not Significant
1 nM Not Significant Inhibition (~-40%)
10 nM Inhibition (~-40%) Inhibition (~-40%)

Other notable pharmacological activities include:

  • Anticancer Potential: Naphthazarin and its derivatives have been investigated as scaffolds for antineoplastic agents. Studies have found that certain synthetic derivatives possess interesting inhibitory activities in various cytotoxic test systems [7].
  • Wound Healing: Recent research has explored the role of 1,4-naphthoquinones and their derivatives in promoting wound healing, with a focus on their antibacterial properties and mechanisms of action [8].

Mechanisms of Biological Action

The biological activity of Naphthazarin is primarily driven by two interconnected mechanisms, which can occur simultaneously or independently depending on the cellular environment.

The following diagram illustrates these two primary mechanisms and their downstream biological consequences:

G cluster_0 Mechanism 1: Redox Cycling cluster_1 Mechanism 2: Electrophilic Arylation Naphthazarin Naphthazarin Redox Cycling Redox Cycling Naphthazarin->Redox Cycling  Mechanism 1 Electrophilic Arylation Electrophilic Arylation Naphthazarin->Electrophilic Arylation  Mechanism 2 Generation of ROS\n(e.g., H₂O₂, Superoxide) Generation of ROS (e.g., H₂O₂, Superoxide) Redox Cycling->Generation of ROS\n(e.g., H₂O₂, Superoxide) Redox Cycling->Generation of ROS\n(e.g., H₂O₂, Superoxide) Covalent Modification\nof Thiol Groups Covalent Modification of Thiol Groups Electrophilic Arylation->Covalent Modification\nof Thiol Groups Electrophilic Arylation->Covalent Modification\nof Thiol Groups Oxidative Stress Oxidative Stress Generation of ROS\n(e.g., H₂O₂, Superoxide)->Oxidative Stress Generation of ROS\n(e.g., H₂O₂, Superoxide)->Oxidative Stress Lipid Peroxidation\n(MDA increase) Lipid Peroxidation (MDA increase) Oxidative Stress->Lipid Peroxidation\n(MDA increase) Enzyme Inhibition\n(Respiratory Chain) Enzyme Inhibition (Respiratory Chain) Oxidative Stress->Enzyme Inhibition\n(Respiratory Chain) Membrane Damage\n& Integrity Disruption Membrane Damage & Integrity Disruption Oxidative Stress->Membrane Damage\n& Integrity Disruption Cell Death Cell Death Lipid Peroxidation\n(MDA increase)->Cell Death Enzyme Inhibition\n(Respiratory Chain)->Cell Death Membrane Damage\n& Integrity Disruption->Cell Death Direct Protein Inhibition\n(PM H⁺-ATPase) Direct Protein Inhibition (PM H⁺-ATPase) Covalent Modification\nof Thiol Groups->Direct Protein Inhibition\n(PM H⁺-ATPase) Disruption of\nMicrotubule Processes Disruption of Microtubule Processes Covalent Modification\nof Thiol Groups->Disruption of\nMicrotubule Processes Direct Protein Inhibition\n(PM H⁺-ATPase)->Cell Death Disruption of\nMicrotubule Processes->Cell Death

Diagram 1: The dual mechanisms of action of this compound (Naphthazarin), leading to cellular damage and death.

Experimental Protocols for Key Assays

For researchers looking to validate or explore these properties, here are summaries of key experimental methodologies from the search results.

1. Protocol: Antimicrobial Mechanism Assays [6]

This series of experiments is designed to elucidate the mechanism of action against microorganisms like S. aureus and C. albicans.

  • A. Crystal Violet Uptake Assay (Membrane Integrity)

    • Objective: To assess compound-induced damage to the cell membrane.
    • Method: Grow microbial culture to mid-log phase. Treat with Naphthazarin at its MIC₅₀ for a set time. Incubate with crystal violet dye. Centrifuge and measure the absorbance of the supernatant at 590 nm. Intact membranes exclude the dye, while damaged membranes uptake it, resulting in less dye in the supernatant.
    • Calculation: % Uptake = [(OD_eCV - OD_sample) / OD_eCV] × 100, where OD_eCV is the absorbance of the empty crystal violet control.
  • B. TTC Dehydrogenase Activity Assay (Metabolic Activity)

    • Objective: To evaluate disruption of the electron transport chain.
    • Method: Treat cells with Naphthazarin. Add 2,3,5-Triphenyltetrazolium chloride (TTC). Dehydrogenase enzymes in active mitochondria reduce TTC to red, insoluble formazan. Extract formazan with a solvent and measure absorbance at 485 nm.
    • Calculation: % Reduction in Activity = [1 - (OD_treated / OD_control)] × 100.
  • C. DNA Leakage Assay

    • Objective: To detect compound-induced damage to the cell envelope causing DNA leakage.
    • Method: Treat cells, centrifuge, and collect the supernatant. Measure the absorbance of the supernatant at 260 nm (the absorbance maximum for DNA).
    • Calculation: Use a standard curve (where OD₂₆₀ = 1 corresponds to ~50 μg/mL DNA) to quantify the amount of leaked DNA.

2. Protocol: Assessing Effects on Plant Growth and Oxidative Stress [2]

This protocol evaluates the phytotoxic or growth-regulating effects of Naphthazarin.

  • A. Plant Growth Measurement

    • Objective: To determine the effect on seedling organ elongation and biomass.
    • Method: Germinate maize seeds in the dark. Treat seedlings with low concentrations of Naphthazarin (e.g., 0.1, 1, 10 nM) for a set period. Measure the length of the main root, mesocotyl, and first leaf. Separately, measure the fresh weight of the aboveground (APS) and underground (UPS) parts.
  • B. Oxidative Stress Markers

    • Hydrogen Peroxide (H₂O₂) Quantification: Use colorimetric methods, for example, based on the reaction of H₂O₂ with xylenol orange, measuring absorbance at 560 nm.
    • Catalase (CAT) Activity Assay: Monitor the decomposition of H₂O₂ by the plant extract at 240 nm.
    • Lipid Peroxidation (MDA Assay): Measure thiobarbituric acid reactive substances (TBARS), notably malondialdehyde (MDA), which is a marker for oxidative damage to lipids. Absorbance is measured at 532 nm.

Industrial Relevance and Specialized Contexts

Beyond pharmacology, Naphthazarin has significant importance in other industries.

  • Pulp and Paper Bleaching: It is identified as a key chromophore in cellulosic materials. Its degradation using hydrogen peroxide under alkaline conditions is a critical process in industrial bleaching to produce white paper products. The reaction produces C1-C4 carboxylic acids as final products, but also forms other potent chromophores like 1,4,5,8-naphthalenetetrone as intermediates [9].
  • Use as a Dye: It is commercially known as Mordant Black 37 and has been used as a dye, producing colors from ash red to black, soluble in water and ethanol [3].

Future Research Directions and Conclusion

This compound (Naphthazarin) is a versatile compound with potent, multi-mechanistic biological activities. Its strong performance against pathogens like C. albicans and S. aureus, coupled with its antineoplastic and phytotoxic potential, makes it a promising scaffold for developing new drugs and agrochemicals.

Future research should focus on:

  • Medicinal Chemistry: Synthesizing novel derivatives to improve potency, selectivity, and reduce potential toxicity.
  • In Vivo Studies: Validating its efficacy and safety in animal models.
  • Synergistic Combinations: Exploring its use in combination with existing antibiotics or anticancer drugs.

References

Synthesis of Naphthazarin from 1,4,5,8-Tetramethoxynaphthalene

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow illustrates the optimized two-step oxidation pathway to obtain naphthazarin from 1,4,5,8-tetramethoxynaphthalene.

Start 1,4,5,8-Tetramethoxynaphthalene (Intermediate from 1,4-dimethoxybenzene) Step1 Oxidative Demethylation (Cerium Ammonium Nitrate, CAN) Solvent: Acetonitrile (MeCN) Time: 30 min, Room Temperature Start->Step1 Int1 Intermediate: 5,8-Dimethoxy-1,4-naphthoquinone Step1->Int1 Step2 Acetylation (Acetic Anhydride, Pyridine) Int1->Step2 Int2 Intermediate: 1,4-Diacetoxy-5,8-dimethoxynaphthalene Step2->Int2 Step3 Oxidative Demethylation (Cerium Ammonium Nitrate, CAN) Int2->Step3 Int3 Intermediate: 5,8-Diacetoxy-1,4-naphthoquinone Step3->Int3 Step4 Hydrolysis (e.g., K₂CO₃ in MeOH) Int3->Step4 End Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) Step4->End

Synthesis workflow for naphthazarin via sequential oxidation and hydrolysis [1]

Detailed Experimental Protocol

This section provides the specific methodologies and conditions for the synthesis pathway outlined above [1].

Step 1: First Oxidative Demethylation to 5,8-Dimethoxy-1,4-naphthoquinone

  • Reaction Setup: Dissolve 1,4,5,8-tetramethoxynaphthalene in acetonitrile (MeCN) within a round-bottom flask.
  • Oxidation: Add an excess of Cerium Ammonium Nitrate (CAN) and 2-3 drops of water to the reaction mixture.
  • Reaction Conditions: Stir the mixture at room temperature for approximately 30 minutes. The reaction should be monitored by TLC.
  • Work-up:
    • Remove the solvent (MeCN) by rotary evaporation under reduced pressure.
    • Add ethyl acetate to the residue and dissolve the crude product.
    • Filter the solution to remove inorganic salts and concentrate the filtrate under vacuum to obtain the first intermediate, 5,8-dimethoxy-1,4-naphthoquinone.

Step 2: Acetylation to 1,4-Diacetoxy-5,8-dimethoxynaphthalene

  • Reaction: The obtained 5,8-dimethoxy-1,4-naphthoquinone is subjected to a standard acetylation reaction using acetic anhydride in pyridine.
  • Outcome: This step protects the quinone carbonyls as acetates, yielding 1,4-diacetoxy-5,8-dimethoxynaphthalene.

Step 3: Second Oxidative Demethylation to 5,8-Diacetoxy-1,4-naphthoquinone

  • Reaction: The diacetoxy-dimethoxynaphthalene intermediate undergoes a second oxidative demethylation using Cerium Ammonium Nitrate (CAN), similar to Step 1.
  • Outcome: This reaction removes the methyl groups from the 5 and 8 positions, forming the dihydroxy quinone system, which is protected as diacetate, yielding 5,8-diacetoxy-1,4-naphthoquinone.

Step 4: Hydrolysis to Naphthazarin

  • Reaction: The final diacetate intermediate is hydrolyzed under basic conditions.
  • Typical Conditions: Use a mild base like potassium carbonate (K₂CO₃) in methanol.
  • Outcome: This step removes the acetyl protecting groups, resulting in the final product, naphthazarin (this compound).

Key Technical Advantages of This Method

The described synthetic route offers significant improvements over older methodologies [1]:

Feature Advantage
Starting Material 1,4,5,8-Tetramethoxynaphthalene is a well-defined and obtainable intermediate.
Reaction Conditions Mild (room temperature) versus older methods requiring high temperatures (>200°C).
Yield High yield in each step, addressing the low and unstable yields of classical syntheses.
Purification Simplified work-up, avoiding difficult purification techniques like sublimation.
Scalability The process is deemed suitable for industrial-scale production.

Critical Structural and Mechanistic Notes

Understanding the properties of naphthazarin is crucial for its handling and analysis.

  • Intramolecular Hydrogen Bonding: Naphthazarin features two strong intramolecular hydrogen bonds between the hydroxyl groups and the adjacent carbonyl oxygens. This forms two quasi-rings and significantly influences the compound's electronic structure, spectral properties, and tautomerism [2] [3].
  • Proton Transfer: Theoretical studies indicate that the bridged protons in these hydrogen bonds are highly mobile, and proton transfer phenomena can occur in both the gas phase and solid state [2]. This characteristic is key to its behavior in various applications.

References

non-covalent forces in naphthazarin theoretical study

Author: Smolecule Technical Support Team. Date: February 2026

Core Computational Methods & Key Findings

Theoretical studies on naphthazarin employ multiple computational approaches to understand its structure and properties. The table below summarizes the primary theoretical methods used and the key insights they provide.

Computational Method Acronym Primary Application in Naphthazarin Studies Key Findings
Density Functional Theory [1] [2] DFT Mapping proton reaction paths; analyzing electronic structure and aromaticity [1]. Identified two potential energy minima, indicating possible proton transfer in the ground state [1].
Car-Parrinello Molecular Dynamics [1] [2] CPMD Simulating proton dynamics at different temperatures (60 K vs. 300 K) and phases (gas vs. solid) [1]. Proton transfer is frequent at 300 K but absent at 60 K; IR spectra show broad OH absorption (e.g., 2300–3300 cm⁻¹ at 300 K in solid state), suggesting strong proton mobility and cooperative hydrogen bonding [1] [2].
Symmetry-Adapted Perturbation Theory [1] [2] SAPT Energy decomposition analysis of intermolecular dimers in the crystal structure [1] [2]. Dispersion forces are the dominant factor stabilizing the crystalline structure [1] [2].
Diffusion Quantum Monte Carlo [1] [3] DQMC High-accuracy calculation of the proton transfer energy barrier [1]. Provided benchmark-quality energy barrier data for proton transfer [1].
Atoms in Molecules [1] [2] AIM Analyzing electron density topology to characterize bond critical points and hydrogen bond strength [2]. Hydrogen bonds are stronger in the proton-transferred form [2].
Harmonic Oscillator Model of Aromaticity [1] [4] HOMA Quantifying aromaticity changes in fused rings during proton transfer [1] [4]. Aromaticity evolves with the O...O distance in the hydrogen bridge [1].

Detailed Experimental & Computational Protocols

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies for key computational experiments.

Proton Reaction Path and Energetics
  • Objective: To characterize the potential energy surface for intramolecular proton transfer and determine the energy barrier [1] [2].
  • Methodology:
    • Level of Theory: Geometry optimizations and transition state searches are performed using DFT functionals (e.g., B3LYP, B97XD, PBE) with a triple-zeta basis set (e.g., 6-311++G(2d,2p)) [2].
    • High-Accuracy Validation: The energy barrier is refined using high-level ab initio methods like Coupled Cluster (CC) or Diffusion Quantum Monte Carlo (DQMC) on DFT-optimized geometries for superior accuracy [1].
  • Key Analyses:
    • Aromaticity (HOMA): Calculate the HOMA index for the fused rings at various points along the proton transfer coordinate to correlate aromaticity with proton position [1] [4].
    • Reactivity (Fukui functions): Compute Fukui functions to understand how the reactivity of molecular sites evolves during proton transfer [1].
Dynamic Proton Transfer with CPMD
  • Objective: To simulate the real-time dynamics of bridged protons and observe proton transfer events under realistic conditions [1] [2].
  • Methodology:
    • Setup: Simulations are run in both the gas phase and the crystalline phase. The crystalline environment is modeled using periodic boundary conditions based on the experimental crystal structure (C polymorph) [1].
    • Conditions: Simulations are typically performed at multiple temperatures (e.g., 60 K and 300 K) to investigate thermal effects [1].
  • Key Analyses:
    • Proton Transfer Events: Monitor the O-H bond distance and the O-H-O angle over time to identify instantaneous proton transfer events [1].
    • Vibrational Spectra: The power spectrum is obtained via Fourier transformation of the velocity autocorrelation function derived from the trajectory. This allows for the direct calculation of IR-active bands, particularly the broad O-H stretching signature [1] [2].
Intermolecular Interaction Energy Partitioning with SAPT
  • Objective: To decompose the total stabilization energy of molecular dimers (extracted from the crystal) into fundamental physical components [1] [2].
  • Methodology:
    • System Preparation: Dimer geometries are taken from the experimental crystal structure (e.g., C polymorph) [1].
    • Calculation: The SAPT calculation is performed, typically at the SAPT2 level, to decompose the interaction energy into electrostatic, exchange-repulsion (steric), induction, and dispersion components [1] [2].

Implications for Drug Development

Naphthazarin derivatives show significant promise in pharmaceutical applications, primarily due to their non-covalent interaction capabilities.

  • Enzyme Inhibition: Recent studies synthesized ester-linked naphthazarin derivatives that demonstrated potent and selective inhibition of α-glucosidase and α-amylase, key enzymes in managing Type 2 diabetes. Molecular docking and dynamics simulations suggest these derivatives bind effectively to the enzymes' active sites [5].
  • Structure-Activity Relationship (SAR): The biological activity is highly dependent on the substitution pattern. For instance, mono-substituted naphthazarins exhibited different inhibitory behavior compared to di-substituted ones, highlighting the importance of molecular design [5].
  • Anticancer Potential: Derivatives like shikonin and acetylshikonin are under investigation for their anticancer properties, which may involve mechanisms like inhibition of DNA Topoisomerase-I [2] [5].

Research Workflow & Hydrogen Bond Dynamics

The following diagrams illustrate the logical relationships and workflows from the discussed research.

naphthazarin_research cluster_static Static (Quantum Chemistry) Models cluster_dynamic Dynamic (CPMD) Simulations cluster_app Applications & Derivatives Start Theoretical Study of Naphthazarin DFT DFT Calculations Start->DFT CPMD_Gas Gas Phase CPMD (60K & 300K) Start->CPMD_Gas CPMD_Solid Solid State CPMD (60K & 300K) Start->CPMD_Solid SAPT SAPT Energy Decomposition DFT->SAPT DQMC High-Level Methods (CC, DQMC) DFT->DQMC Energy Refinement Props Property Analysis (AIM, HOMA, Fukui) DFT->Props Derivatives Design of Derivatives (Substituent Effects) Props->Derivatives Guides Design Analysis Trajectory Analysis CPMD_Gas->Analysis CPMD_Solid->Analysis Analysis->Derivatives Reveals Cooperative Effects Bio_Apps Biological Applications (e.g., Enzyme Inhibition) Derivatives->Bio_Apps

Research methodology workflow for naphthazarin studies

hbond_dynamics cluster_60K Low Temperature (60 K) cluster_300K Room Temperature (300 K) Temperature Temperature Static_60K Protons are Static (No Transfer) Temperature->Static_60K Dynamic_300K Frequent Proton Transfer Events Temperature->Dynamic_300K IR_60K Computed IR Spectrum: Narrower OH Band (2500-2800 cm⁻¹, gas) Static_60K->IR_60K IR_300K Computed IR Spectrum: Very Broad OH Band (2350-3250 cm⁻¹, gas) Dynamic_300K->IR_300K Cooperation Cooperation of Intramolecular H-Bonds Dynamic_300K->Cooperation

Effect of temperature on hydrogen bond dynamics and spectroscopy

References

Fundamental Concepts and Biological Significance

Author: Smolecule Technical Support Team. Date: February 2026

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) possesses a structure where two hydroxyl groups are adjacent to two carbonyl oxygen atoms, forming two intramolecular hydrogen bonds that create six-membered quasi-rings [1] [2]. This configuration is crucial for its properties and applications.

  • Nature of the Hydrogen Bond: The hydrogen bonds in naphthazarin are strong and characterized as resonance-assisted hydrogen bonds (RAHBs) [1] [2]. The interaction between the proton donor (O-H) and acceptor (C=O) is strengthened by the delocalization of π-electrons within the quinoid ring.
  • Proton Transfer Dynamics: The bridged protons in these hydrogen bonds are highly mobile. Research using Car-Parrinello Molecular Dynamics (CPMD) has shown that proton transfer (PT) phenomena occur in both the gas phase and the solid-state crystal phase [1] [2]. The potential energy surface for the proton often shows a double-well potential, with two energy minima indicating that proton transfer can occur in the electronic ground state [1].
  • Biological and Therapeutic Relevance: Naphthazarin and its derivatives exhibit a range of biological activities, largely due to their ability to influence cellular metabolic processes [3].
    • Anticancer Potential: Some derivatives, particularly naphthoimidazole salts, have shown potent nanomolar cytotoxicity against cancer cells (e.g., HEC1A endometrial cancer cells) and high selectivity ratios, sparing non-cancerous cells [3]. This makes them promising for developing agents that target the Warburg effect, a glycolytic phenomenon in cancer cells [3].
    • Other Bioactivities: These compounds also possess antibacterial, antifungal, anti-inflammatory, and wound-healing properties, and can be used as biopesticides or insecticides [1] [2].

Key Research Findings on Naphthazarin Derivatives

Extensive studies on naphthazarin derivatives have yielded important quantitative insights, summarized in the tables below.

Table 1: Computational Findings on Hydrogen Bonding and Proton Transfer

Aspect of Study Key Finding Experimental/Computational Evidence
Energy Barrier for PT MP2 calculations show a barrier of 38 kJ/mol for proton exchange between equivalent C2v structures via a C2h intermediate [4]. MP2/6-31G*//HF/6-31G level calculations [4].
Relative Stability The C2v isomer (this compound) is the most stable, with the C2h isomer (4,8-dihydroxy-1,5-naphthoquinone) 37 kJ/mol higher in energy [4]. MP2/6-31G*//HF/6-31G single-point energy calculations [4].
Hydrogen Bond Strength The hydrogen bond is stronger in the proton-transferred (PT) form compared to the molecular form [1]. Analysis via Atoms in Molecules (AIM) theory [1].
Intermolecular Forces Dispersion forces are the primary factor stabilizing dimeric forms and the crystal structure [1]. Energy decomposition via Symmetry-Adapted Perturbation Theory (SAPT) [1].

Table 2: Spectroscopic Signatures from CPMD Simulations

Compound Phase IR Absorption Regions (cm⁻¹) Interpretation
2,3-Dimethylnaphthazarin (1) Gas Phase 700–1700 and 2300–3400 [1] Broad bands indicate strong mobility and delocalization of the bridged protons.
Solid State 600–1800 and 2200–3400 [1]
2,3-Dimethoxy-6-methylnaphthazarin (2) Gas Phase 700–1700 and 2300–3300 [1] In the solid state, compound 2 shows one continuous broad band, and PT events are more frequent, indicating environmental effects on proton dynamics.
Solid State A single broad region from 700–3100 [1]

Table 3: Biological Activity of Naphthazarin-Derived Salt Compounds

Compound IC₅₀ in HEC1A (Cancer) Cells IC₅₀ in MAD11 (Normal) Cells Selectivity Ratio
BH10 (Reference) 11.84 µM [3] 28.18 µM [3] 2.38 [3]
7a 9.53 nM [3] 65.69 nM [3] 6.89 [3]
7b 22.97 nM [3] 951.6 nM [3] 41.43 [3]
7f 0.47 µM [3] 4.8 µM [3] 10.16 [3]

Experimental and Computational Protocols

To investigate intramolecular hydrogen bonds in naphthazarin derivatives, researchers employ a combination of advanced computational and experimental techniques.

  • Computational Analysis of Proton Transfer Path

    • Geometry Optimization: Use Density Functional Theory (DFT) with functionals like B3LYP, ωB97XD, or PBE and a basis set such as 6-311++G(2d,2p) to optimize the molecular geometry of the naphthazarin derivative in its electronic ground state [1] [2].
    • Reaction Path Calculation: Construct the proton reaction coordinate and perform a relaxed surface scan or use transition state optimization methods to map the energy change as the bridged proton moves between the two oxygen atoms.
    • Energy Profile Analysis: Identify the energy minima (molecular and proton-transferred forms) and the transition state between them. The presence of two minima indicates a double-well potential [1].
  • Vibrational Spectroscopy via Molecular Dynamics

    • CPMD Simulation Setup: Initiate a Car-Parrinello Molecular Dynamics simulation for the target compound in the gas phase and/or the crystalline phase, using periodic boundary conditions for the solid state [1].
    • Trajectory Analysis: Run the simulation at an appropriate temperature (e.g., 300 K) and save snapshots of the atomic positions and velocities over time.
    • Power Spectrum Generation: Calculate the velocity autocorrelation function for the atoms in the system. Apply Fourier transformation to this function to obtain the vibrational power spectrum, which can be directly compared to experimental IR spectra [1].
  • Binding Affinity Assessment via Molecular Docking

    • Target and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., Keap1) from a protein data bank. Prepare the naphthazarin derivative ligand by optimizing its geometry and assigning charges.
    • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to simulate the binding of the ligand to the target protein's binding site.
    • Interaction Analysis: Analyze the docking poses to identify key residues involved in hydrogen bonding and other non-covalent interactions with the ligand. Estimate the binding affinity (reported in kcal/mol) [3].

Research Workflow and Molecular Dynamics

The following diagram illustrates the integrated workflow for studying naphthazarin derivatives, from computational modeling to biological activity assessment.

G cluster_comp Computational Modeling cluster_bio Biological Activity Start Start: Naphthazarin Derivative Comp1 Geometry Optimization (DFT) Start->Comp1 Comp2 Proton Transfer Path Analysis Comp1->Comp2 Comp3 AIM/SAPT Topology & Energy Comp2->Comp3 Comp4 Molecular Dynamics (CPMD) Comp3->Comp4 Comp5 Vibrational Spectrum Comp4->Comp5 Bio1 Molecular Docking Comp5->Bio1 Results Key Results: PT Dynamics, HB Strength, IC₅₀, Selectivity Comp5->Results Bio2 In Vitro Cytotoxicity (MTT) Bio1->Bio2 Bio3 Selectivity Ratio Calculation Bio2->Bio3 Bio3->Results

Integrated research workflow for naphthazarin derivatives.

Molecular Structure and Proton Transfer Pathway

The core structural feature of naphthazarin involves a dynamic proton transfer process, which can be visualized as follows.

G MolecForm Molecular Form (C₂v)O-H∙∙∙O=CDeep Energy Minimum Barrier Transition State~38 kJ/mol Barrier(MP2/6-31G*) MolecForm->Barrier Proton Transfer DoubleWell Double-Well PotentialProton Transfer inElectronic Ground State PTForm Proton-Transferred Form (PT)O∙∙∙H-O-CShallow Energy Minimum PTForm->Barrier Reverse Transfer Barrier->PTForm

References

Proton Transfer Mechanism and Molecular Features

Author: Smolecule Technical Support Team. Date: February 2026

Naphthazarin features two short, strong intramolecular hydrogen bonds connected by a fused aromatic ring system, classified as Resonance-Assisted Hydrogen Bonds (RAHB) [1]. The proximity of the donor and acceptor groups, enforced by the rigid molecular skeleton, makes these bonds particularly strong [1].

The table below summarizes the key characteristics of the proton transfer phenomenon in naphthazarin:

Feature Description
Proton Transfer Type Double proton transfer in the electronic ground state [1] [2].
Energy Barrier for Transfer Characterized using advanced methods like Diffusion Quantum Monte Carlo (DQMC) and Coupled Cluster (CC) theory [1].
Temperature Dependence Proton transfer is frequent at 300 K but not observed at 60 K, as shown by Car-Parrinello Molecular Dynamics (CPMD) simulations [1].
Spectroscopic Signature Computed IR spectra show a broad OH absorption band from 2350 cm⁻¹ to 3250 cm⁻¹ at 300 K [1].
Intermolecular Forces In crystal structures, dispersive forces (van der Waals) are dominant for stabilization [1].
Cooperative Effect CPMD results indicate cooperation between the two intramolecular hydrogen bonds [1].

The following diagram illustrates the conceptual process and consequences of double proton transfer in naphthazarin:

G cluster_1 Key Influencing Factors A Naphthazarin Ground State B Transition State (Energy Barrier) A->B  Proton Movement C Tautomer Form B->C  Proton Movement F1 Temperature (300 K required) B->F1 D Molecular Consequences C->D E Experimental Observations C->E F2 Aromaticity (HOMA index change) C->F2 F3 Intermolecular Forces (Crystal) C->F3

Diagram of the cooperative double proton transfer process in naphthazarin and its outcomes.

Experimental and Computational Methodologies

Research into naphthazarin's proton transfer relies on sophisticated computational and experimental techniques:

  • Computational Chemistry Techniques: Studies employ Density Functional Theory (DFT), Symmetry-Adapted Perturbation Theory (SAPT) for energy partitioning, and Car-Parrinello Molecular Dynamics (CPMD) for simulating proton dynamics at different temperatures [1]. Diffusion Quantum Monte Carlo (DQMC) and Coupled Cluster (CC) methods provide highly accurate potential energy surfaces and energy barriers [1].
  • Experimental Structure Determination: Neutron diffraction and X-ray diffraction are used to determine crystal structures at 60 K and 300 K, revealing an order-disorder transition and the position of hydrogen atoms [1].
  • Spectroscopic Analysis: IR and Raman spectroscopy confirm the presence of strong intramolecular hydrogen bonds. The computed IR spectra from CPMD simulations match experimental observations of broad OH stretching bands [1].

Biological Activity and Therapeutic Potential

The proton transfer characteristics and redox properties of naphthazarin are closely linked to its significant biological activities.

  • Anticancer Effects: Naphthazarin suppresses cell proliferation and induces apoptosis (programmed cell death) in various cancer cells. In human colorectal cancer cells (SW480), it modulates the Bcl-2/Bax signaling pathway, activating caspase-3 and leading to cell death [3]. This suggests potential as a therapeutic agent [3].
  • Other Pharmacological Activities: Naphthazarin and its derivatives exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties [4] [5].
  • Phytotoxic Effects: In plants, naphthazarin acts as a natural defense toxin. It inhibits growth, diminishes proton extrusion from cells, causes membrane depolarization, induces oxidative stress, and disrupts microtubule organization [4]. These multi-faceted effects make it a candidate for developing natural bioherbicides and biopesticides [4].

Research Applications and Implications

Understanding proton transfer in naphthazarin has applications across multiple fields:

  • Drug Design: The molecule's role as a proteasome inhibitor due to its Michael acceptor properties is a key area of interest [5].
  • Material Science: Naphthazarin's high redox properties make it suitable for use as an organic component in ecological batteries [4].
  • Chemical Biology: It serves as a model compound for studying cooperative hydrogen bonding and double proton transfer, fundamental processes in chemistry and biology [1] [2].

References

Comprehensive Technical Analysis of Naphthazarin Tautomerism and Stereochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Foundation

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) represents a privileged scaffold in medicinal chemistry and chemical biology due to its unique electronic configuration and capacity for prototropic tautomerism. This molecule serves as the core structure for numerous biologically active natural products and synthetic derivatives with demonstrated therapeutic potential. The fundamental structure consists of a 1,4-naphthoquinone core decorated with hydroxyl groups at positions 5 and 8, creating an extended π-conjugated system that facilitates both intra- and intermolecular hydrogen bonding. This molecular arrangement gives rise to the characteristic resonance-assisted hydrogen bonding (RAHB) that profoundly influences the compound's tautomeric behavior, spectroscopic properties, and biological activity profiles. The strategic positioning of oxygen atoms at key locations within the naphthalene skeleton enables naphthazarin to function as a versatile pharmacophore while exhibiting complex tautomeric equilibria that remain active research areas in physical organic chemistry [1] [2].

The significance of naphthazarin derivatives extends across multiple scientific disciplines, from their roles as natural pigments in echinoderms and lichens to their application in pharmaceutical development. Recent studies have illuminated the importance of these compounds as inhibitors of clinically relevant enzymes such as α-glucosidase and α-amylase, targets for type 2 diabetes management [3]. Additionally, their antiproliferative properties against various cancer cell lines have attracted considerable attention in anticancer drug discovery [1]. The biological activities of naphthazarin derivatives are intimately connected to their tautomeric behavior, which influences molecular recognition events, redox properties, and interaction with biological macromolecules. This technical guide comprehensively examines the tautomeric pathways, stereochemical features, experimental characterization methods, and structure-activity relationships that define this chemically intriguing and therapeutically promising class of compounds [4] [3] [1].

Structural Fundamentals and Tautomeric Systems

Molecular Architecture and Tautomeric Pathways

The naphthazarin molecule possesses a rigid naphthalene backbone that constrains the spatial arrangement of its functional groups, creating two intramolecular hydrogen bonding motifs that govern its tautomeric behavior. These hydrogen-bonded quasi-rings form between the hydroxyl groups at positions 5 and 8 and their respective carbonyl neighbors, establishing a symmetric system in the parent compound that can undergo synchronous or asynchronous proton transfer. Theoretical studies employing Density Functional Theory (DFT) and Diffusion Quantum Monte Carlo (DQMC) methods have revealed that the two hydrogen bridges in naphthazarin are coupled through the aromatic π-system, resulting in cooperative effects that distinguish naphthazarin from simpler tautomeric systems [5]. This coupling creates a unique energetic landscape where proton transfer in one hydrogen bond influences the behavior of the other, leading to complex dynamics that vary with temperature, phase, and substitution patterns.

Naphthazarin can exist in multiple tautomeric forms, with the equilibrium position determined by substituent effects, solvent environment, and temperature. The primary tautomerism involves proton shifts between the α-hydroxyl groups and carbonyl oxygens, rapidly interconverting through a process characterized by low activation energy. For monohydroxylated naphthazarins, this equilibrium typically gives rise to two distinct tautomers that can be directly observed using appropriate spectroscopic techniques [4] [6]. The introduction of electron-donating or electron-withdrawing substituents systematically modulates the tautomeric equilibrium constant, providing a chemical strategy for controlling the relative populations of tautomeric forms. In aprotic organic solvents, the tautomeric exchange occurs rapidly but can be frozen out using specialized spectroscopic methods, allowing for quantification of individual tautomers and determination of their relative stability [4]. The following diagram illustrates the proton transfer process in naphthazarin:

G cluster_Environment Environmental Factors TautomerA Tautomer A TransitionState Transition State TautomerA->TransitionState Proton Transfer TautomerB Tautomer B TransitionState->TautomerB Stabilization Solvent Solvent Polarity Solvent->TransitionState Substituents Substituent Effects Substituents->TransitionState Temperature Temperature Temperature->TransitionState

Proton transfer process in naphthazarin showing the transition between tautomeric forms influenced by environmental factors.

Spectroscopic Signatures of Tautomerism

Infrared spectroscopy provides definitive evidence for naphthazarin tautomerism through characteristic OH stretching vibrations that appear as distinct bands in the 2300-3300 cm⁻¹ region. In monohydroxynaphthazarins, the β-hydroxy group exhibits two narrow stretching mode bands in the high-frequency range, directly demonstrating the presence of multiple tautomeric species [4]. Temperature-dependent studies reveal dramatic changes in these spectroscopic signatures, with computed gas-phase IR spectra showing absorption between 2500-2800 cm⁻¹ at 60 K that broadens to 2350-3250 cm⁻¹ at 300 K for both bridged protons [5]. The substantial broadening at elevated temperatures reflects increased proton dynamics and more frequent proton transfer events. In the solid state, environmental effects further modulate these vibrational features, with absorption regions shifting to 2700-3100 cm⁻¹ and 2400-2850 cm⁻¹ at 60 K, and 2300-3300 cm⁻¹ at 300 K [5]. These temperature-dependent variations provide compelling evidence for the relationship between thermal energy and proton transfer kinetics in naphthazarin systems.

Nuclear magnetic resonance (NMR) spectroscopy offers complementary insights into naphthazarin tautomerism, though the rapid proton exchange at room temperature typically produces time-averaged spectra that mask individual tautomers. The low activation energy for tautomeric exchange in naphthazarins precludes the use of conventional low-temperature NMR techniques for resolving tautomeric structures [4]. Advanced solid-state NMR investigations combined with X-ray diffraction measurements have confirmed the presence of rapid intramolecular proton exchange in the hydrogen bridges across all naphthazarin polymorphs at room temperature [5]. For derivatives where the tautomeric equilibrium can be frozen through chemical modification, such as methylation of both α-hydroxyl groups, ( ^1 \text{H} ) NMR spectroscopy successfully differentiates between tautomers [4]. This approach has been instrumental in establishing the presence of specific tautomeric forms and quantifying their relative ratios under various conditions, providing critical structural information for understanding structure-activity relationships in naphthazarin derivatives.

Experimental and Theoretical Evidence for Tautomerism

Direct Spectroscopic Observation

The pioneering application of IR spectroscopy to monitor naphthazarin tautomerism in aprotic solvents represents a methodological breakthrough that enabled the direct observation of coexisting tautomers at room temperature. This approach capitalizes on the distinct vibrational signatures of β-hydroxy groups in different tautomeric environments, with the appearance of two well-defined ν(OH) bands providing unambiguous evidence for tautomeric subpopulations [4] [6]. The quantitative analysis of band intensities permits calculation of tautomeric ratios, with studies demonstrating the capability to detect minor tautomeric components present at concentrations below 5% [4]. This exceptional sensitivity enables precise measurement of the delicate energy balances between tautomeric forms and their response to perturbative influences. The IR method has been successfully applied to series of substituted hydroxynaphthazarins, revealing systematic trends in tautomeric equilibrium constants based on electronic substituent effects and solvent polarity [6]. The technique's temporal resolution surpasses the NMR timescale by several orders of magnitude, allowing it to capture the instantaneous distribution of tautomeric species without temporal averaging.

Synchrotron-based and temperature-dependent IR studies have further elucidated the dynamic nature of naphthazarin tautomerism, particularly in the solid state. Car-Parrinello Molecular Dynamics (CPMD) simulations at 60 K and 300 K in both vacuum and crystalline phases have demonstrated that proton transfer events occur frequently at room temperature but are absent at cryogenic temperatures [5]. These computational findings align with experimental observations and provide atomistic insights into the relationship between thermal energy and proton transfer kinetics. The computed IR spectra derived from CPMD simulations through Fourier transformation of autocorrelation functions of atomic velocity successfully reproduce the broad, complex absorption profiles observed experimentally for naphthazarin systems [5]. This agreement between theory and experiment validates the computational methodologies and provides confidence in their predictive power for studying related quinonoid systems. The combination of advanced spectroscopic techniques with molecular modeling has thus created a comprehensive picture of naphthazarin tautomerism that spans from the gas phase to the solid state and from cryogenic to ambient temperatures.

Theoretical and Computational Insights

State-of-the-art theoretical methods have significantly advanced our understanding of the energetic landscape and electronic factors governing naphthazarin tautomerism. Density Functional Theory (DFT) calculations have identified two potential energy minima corresponding to the major tautomeric forms, with the energy barrier for proton transfer determined using highly accurate Diffusion Quantum Monte Carlo (DQMC) and Coupled Cluster (CC) methods [5]. These sophisticated computational approaches have revealed that the proton transfer phenomenon occurs in the electronic ground state and involves a subtle balance of electronic and nuclear quantum effects. The application of the Harmonic Oscillator Model of Aromaticity (HOMA) index to naphthazarin systems has demonstrated how proton transfer influences π-electron delocalization throughout the naphthalene framework, establishing connections between tautomerism and aromaticity modulation [5]. This relationship represents a fascinating example of how hydrogen bonding and π-conjugation cooperate to determine molecular structure and reactivity.

Symmetry-Adapted Perturbation Theory (SAPT) has been employed to elucidate the nature and relative contributions of non-covalent interactions in naphthazarin crystals, revealing that dispersive forces dominate the stabilization of molecular assemblies [5]. This energy partitioning analysis provides crucial insights into why specific polymorphic forms are favored and how intermolecular interactions influence tautomeric equilibria in the solid state. The integration of Atoms in Molecules (AIM) theory with analysis of Fukui functions has further illuminated the relationship between electron density distribution and proton transfer propensity in naphthazarin systems [5]. These computational tools have identified the electronic features that facilitate proton transfer and have established correlations between molecular electron distribution and tautomeric behavior. The comprehensive theoretical investigation of naphthazarin has thus not only explained existing experimental observations but has also generated testable predictions about substituent effects, solvent influences, and temperature dependence that guide the design of new experiments and the development of naphthazarin-based materials with tailored properties.

Analytical Methodologies for Studying Tautomerism

IR Spectroscopy Protocols

The direct observation of naphthazarin tautomerism requires carefully controlled experimental conditions to preserve the tautomeric equilibrium present in solution during spectral acquisition. The following protocol has been validated for the quantitative analysis of tautomeric populations in hydroxylated naphthazarins [4]:

  • Sample Preparation: Prepare solutions of naphthazarin derivatives in thoroughly dried aprotic solvents (CDCl₃, CCl₄, n-hexane) at concentrations ranging from 1×10⁻² to 5×10⁻⁴ M. Dry samples over P₂O₅ under vacuum prior to dissolution and store solvents over molecular sieves (4 Å) to eliminate trace water that could perturb tautomeric equilibria.

  • Instrumentation Parameters: Acquire IR spectra at controlled temperature (23±1°C) using a high-resolution Fourier transform infrared spectrometer (e.g., Bruker Vector 22) with 2 cm⁻¹ resolution. Utilize matched cells with path lengths of 0.4-2.0 mm and CaF₂ windows to access the complete OH stretching region without interference.

  • Spectral Analysis: Identify the characteristic ν(OH) bands in the 3500-3300 cm⁻¹ region corresponding to different tautomeric forms. Integrate band areas to calculate tautomeric ratios, applying appropriate molar absorptivity corrections if available. For quantitative work, ensure absorbance values remain within the linear response range of the detection system.

This methodology has proven particularly effective for studying β-hydroxysubstituted naphthazarins, which typically exhibit poor solubility in non-polar aprotic solvents, making alternative techniques challenging. The IR approach provides unparalleled insights into tautomerism because its characteristic timescale is shorter than the vibrational transition time, preventing time-averaging of spectral parameters that complicates NMR interpretation [4]. With proper calibration, this technique can detect minor tautomeric components present at concentrations less than 5%, enabling precise measurement of substituent and solvent effects on tautomeric equilibria [4] [6].

Supplementary Analytical Approaches

While IR spectroscopy provides the most direct access to tautomeric populations, several complementary methods offer valuable structural and dynamic information about naphthazarin tautomerism:

  • Low-Temperature Crystallography: Neutron diffraction studies at 60 K and 300 K have revealed profound temperature-dependent structural changes in naphthazarin polymorphs. At 60 K, the structure with C(_{2v}) symmetry predominates, corresponding to the 5,8-dihydroxy-1,4-naphthalene-1,4-dione formulation, while at 300 K, a disordered molecular model emerges with one-half of a hydrogen atom attached to each oxygen [5]. These structural data provide direct evidence for proton delocalization at ambient temperatures and localization at cryogenic conditions.

  • Theoretical Modeling: Computational protocols combining DFT geometry optimization with higher-level single-point energy calculations (CC, DQMC) on key tautomeric structures have successfully reproduced experimental observations and provided insights into proton transfer mechanisms [5]. These methods typically employ the B3LYP functional with triple-zeta basis sets (e.g., 6-311++G(d,p)) and incorporate solvent effects using polarizable continuum models.

  • Chemical Trapping Experiments: Methylation with diazomethane in diethyl ether allows "freezing" of the tautomeric equilibrium by converting hydroxyl groups to methoxy substituents [4]. Subsequent ( ^1 \text{H} ) NMR analysis of the methylation products provides indirect evidence for the tautomeric composition of the original equilibrium mixture, though the methylation process itself may perturb the equilibrium.

The strategic combination of these analytical approaches creates a comprehensive picture of naphthazarin tautomerism that encompasses structural, energetic, and dynamic aspects. This multidisciplinary methodology has successfully resolved long-standing questions about the tautomeric behavior of naphthazarin systems and established general principles applicable to related quinonoid compounds.

Stereochemistry and Supramolecular Features

Self-Assembly and Non-Covalent Interactions

The sophisticated interplay of non-covalent forces directs the self-organization of naphthazarin molecules into well-defined supramolecular architectures with distinctive solid-state properties. Comprehensive theoretical analyses using Symmetry-Adapted Perturbation Theory (SAPT) have revealed that dispersion forces constitute the dominant attractive interaction in naphthazarin crystals, supplemented by electrostatic contributions from hydrogen bonding and π-effects [5]. This energy partitioning explains the observed packing motifs in naphthazarin polymorphs and provides design principles for engineering materials with targeted solid-state characteristics. The presence of both intra- and intermolecular hydrogen bonds in naphthazarin creates a complex energetic landscape where these competing interactions must be balanced, resulting in temperature-dependent phase behavior. Neutron diffraction studies have identified an order-disorder transition at 110 ± 1 K between Pc and P2(_1)/c space groups, reflecting subtle rearrangements in molecular alignment and hydrogen bonding patterns in response to thermal energy [5].

The rigid naphthalene backbone of naphthazarin enforces spatial proximity between the oxygen atoms involved in intramolecular hydrogen bonding, creating a resonance-assisted hydrogen bond (RAHB) system that significantly influences molecular conformation and supramolecular organization [5]. This RAHB phenomenon enhances hydrogen bond strength through charge delocalization within the π-conjugated framework, creating quasi-aromatic rings that display unique spectroscopic and electronic properties. The cooperation between intramolecular hydrogen bonds in naphthazarin, mediated through the aromatic skeleton, represents a sophisticated example of allosteric interaction in a simple organic molecule [5]. This cooperative effect modulates both the structural features and dynamic behavior of naphthazarin, influencing proton transfer kinetics and solid-state packing arrangements. The understanding of these non-covalent interactions and their interplay has important implications for designing naphthazarin-based functional materials with tailored photophysical, electronic, and mechanical properties.

Table: Experimental Techniques for Studying Naphthazarin Tautomerism

Method Key Applications Information Obtained Limitations
IR Spectroscopy Direct observation of tautomers in solution [4] Tautomeric ratios, hydrogen bond strengths Requires aprotic solvents, limited structural detail
NMR Spectroscopy Analysis of methylated derivatives [4] Structural assignment of trapped tautomers Indirect method, possible equilibrium perturbation
X-ray/Neutron Diffraction Solid-state structure determination [5] Bond lengths, proton positions, molecular packing Crystalline samples required, temperature-dependent
Theoretical Calculations Energetic mapping, reaction paths [5] Proton transfer barriers, electronic structure Computational cost, model approximations
Computational Modeling of Stereochemical Features

Advanced computational methods have provided unprecedented insights into the stereochemical aspects of naphthazarin systems, revealing how subtle electronic effects influence molecular geometry and supram organization. Car-Parrinello Molecular Dynamics (CPMD) simulations have successfully modeled the temperature-dependent behavior of naphthazarin in both vacuum and crystalline environments, demonstrating that proton transfer events occur frequently at 300 K but are absent at 60 K [5]. These simulations have directly connected thermal energy to proton transfer kinetics, providing a dynamical perspective on tautomerism that complements static structural determinations. The computed IR spectra derived from CPMD trajectories through Fourier transformation of velocity autocorrelation functions successfully reproduce the broad, complex absorption profiles observed experimentally, validating the computational methodology and confirming the relationship between proton dynamics and spectroscopic signatures [5].

The application of Density Functional Theory (DFT), Diffusion Quantum Monte Carlo (DQMC), and Coupled Cluster (CC) methods to naphthazarin systems has enabled accurate mapping of the Potential Energy Surface (PES) for proton transfer, revealing the precise energy barrier between tautomeric forms [5]. These sophisticated computational approaches have established that the proton transfer phenomenon occurs in the electronic ground state and involves minimal structural reorganization beyond the hydrogen-bonded quasi-rings. The integration of the Harmonic Oscillator Model of Aromaticity (HOMA) index with Atoms in Molecules (AIM) theory and Fukui function analysis has further illuminated how proton transfer influences π-electron delocalization and charge distribution throughout the naphthalene framework [5]. These computational tools have established quantitative relationships between hydrogen bonding, aromaticity, and reactivity in naphthazarin systems, creating a comprehensive picture of how stereoelectronic factors dictate tautomeric behavior and supramolecular organization.

Biological Significance and Therapeutic Applications

Enzyme Inhibition and Mechanism of Action

Naphthazarin derivatives have emerged as promising scaffolds for developing therapeutic agents targeting metabolic disorders, particularly type 2 diabetes mellitus. Recent investigations have demonstrated that ester-linked naphthazarin compounds function as novel selective inhibitors of α-glucosidase and α-amylase, two key carbohydrate-digesting enzymes targeted for post-prandial blood glucose control [3]. Structure-activity relationship studies have revealed that mono-substituted naphthazarins with free hydroxyl groups exhibit superior inhibitory activity compared to their disubstituted counterparts, highlighting the importance of preserving hydrogen bonding capacity for optimal enzyme recognition [3]. Molecular docking and molecular dynamics simulations have provided mechanistic insights into how these compounds interact with the active sites of target enzymes, forming specific hydrogen bonds and π-stacking interactions that disrupt substrate binding. The naphthazarin core appears to function as a privileged structural motif that positions substituents for optimal interactions with enzyme subsites while participating in key recognition elements through its quinonoid and hydroxyl functionalities.

The biological activities of naphthazarin derivatives extend beyond enzyme inhibition to include promising anticancer properties. Structure-activity studies have demonstrated that specific structural modifications significantly influence cytotoxic potency and cancer cell selectivity [1]. For instance, the introduction of chloro and amino substituents at position 3 of the naphthoquinone ring has yielded derivatives with enhanced cytotoxicity against bladder cancer cells, while dihydro-benzo-quinoxalinone compounds derived from naphthazarin scaffolds have demonstrated remarkable selectivity (10- to 14-fold) between bladder cancer cells and normal fibroblasts [1]. These findings underscore the potential for rational structural optimization to improve the therapeutic index of naphthazarin-based anticancer agents. The tautomeric behavior of naphthazarin derivatives likely influences their biological activity by modulating redox properties, hydrogen bonding capacity, and molecular recognition features, though detailed structure-activity relationships incorporating tautomeric equilibria remain to be fully elucidated.

Table: Biological Activities of Naphthazarin Derivatives

Biological Activity Molecular Target Key Structural Features Potential Applications
Antidiabetic [3] α-Glucosidase, α-amylase Free hydroxyl groups, ester linkages Type 2 diabetes management
Anticancer [1] Multiple targets Chloro, amino substituents, quinoxalinone fusion Bladder, pancreatic cancer therapy
Antioxidant [2] Free radicals Polyhydroxylated naphthazarin core Neuroprotection, anti-aging
Antimicrobial [1] Microbial enzymes Hydrophobic side chains Antibacterial, antifungal agents
Structure-Activity Relationships and Therapeutic Optimization

The relationship between chemical structure and biological activity in naphthazarin derivatives follows definable trends that inform medicinal chemistry optimization strategies. For α-glucosidase and α-amylase inhibition, the presence of free hydroxyl groups on the naphthazarin core correlates with enhanced inhibitory potency, suggesting that hydrogen bonding interactions with enzyme active sites contribute significantly to binding affinity [3]. Mono-substituted naphthazarins generally outperform their disubstituted counterparts, indicating that preserving at least one free hydroxyl group maintains optimal enzyme recognition while introducing specific aryl or heterocyclic acyl groups through ester linkages modulates selectivity and potency [3]. Molecular docking studies have confirmed that these compounds occupy the active sites of target enzymes, forming specific interactions with key catalytic residues while allowing the naphthoquinone moiety to participate in π-stacking with aromatic amino acid side chains. These structural insights guide the rational design of next-generation naphthazarin derivatives with improved pharmacological profiles.

For anticancer applications, specific structural modifications enhance both potency and selectivity. The natural naphthazarin derivative β-lapachone demonstrates broad cytotoxicity against various human cancer cell lines, with particular efficacy against malignancies exhibiting elevated NQO1 levels, such as pancreatic, colon, breast, non-small cell lung, and prostate cancers [1]. This derivative has advanced to phase II clinical trials, validating the naphthoquinone scaffold as a promising platform for anticancer drug development [1]. Similarly, shikonin and juglone, naturally occurring naphthazarin derivatives, exhibit potent antiproliferative effects through mechanisms involving reactive oxygen species generation, mitochondrial membrane potential disruption, and modulation of apoptosis-related genes including Bax, Caspase-3, Caspase-9, and Bcl-2 [1]. The combination of shikonin with gemcitabine has demonstrated synergistic activity in pancreatic cancer models, suppressing NF-κB activation and enhancing therapeutic efficacy [1]. These findings illustrate how naphthazarin derivatives can be integrated into combination therapies to overcome resistance mechanisms and improve treatment outcomes.

Conclusion and Future Perspectives

The intricate tautomerism and stereochemistry of naphthazarin derivatives underlie their diverse biological activities and material properties. The resonance-assisted hydrogen bonding and proton transfer capabilities of these systems create dynamic molecular structures that adapt to their environment, influencing both their chemical behavior and biological interactions. The comprehensive understanding of these phenomena, achieved through advanced spectroscopic techniques and theoretical methods, provides a solid foundation for rational design of naphthazarin-based therapeutic agents and functional materials. The demonstrated biological activities of these compounds, particularly their enzyme inhibitory and anticancer properties, highlight their potential as lead structures for drug development campaigns targeting major human diseases.

References

naphthazarin derivatives synthesis for alpha-glucosidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Naphthazarin Derivatives as α-Glucosidase Inhibitors

Application Note 1: Synthesis of Ester-Linked Naphthazarin Derivatives

1.1 Background Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a privileged scaffold in medicinal chemistry, found in bioactive natural products like shikonin. Recent studies highlight its potential as a source for novel antidiabetic agents. Esterification of its hydroxyl groups allows for the creation of diverse derivatives with enhanced selectivity and potency against α-glucosidase, potentially overcoming the side effects of current drugs like acarbose [1].

1.2 Experimental Protocol

  • Reagents & Equipment:

    • Naphthazarin (this compound)
    • Aryl/heterocyclic acyl chlorides (e.g., substituted benzoyl, indole, imidazole chlorides)
    • Anhydrous tetrahydrofuran (THF)
    • Triethylamine (TEA)
    • Argon gas supply
    • Standard glassware for synthesis (oven-dried)
    • Magnetic stirrer
    • TLC plates (Silica gel 60 F254)
  • Step-by-Step Procedure:

    • Reaction Setup: Conduct all reactions in the dark under a positive pressure of argon in flame-dried glassware [1].
    • Mono-Substitution: Dissolve naphthazarin (1.0 mmol) and the desired acyl chloride (1.1 mmol) in anhydrous THF. Add triethylamine (1.1 mmol) dropwise to the stirred solution at room temperature [1].
    • Bis-Substitution: For bis-ester derivatives, use naphthazarin (1.0 mmol) and acyl chloride (2.2 mmol) with triethylamine (2.2 mmol) under similar conditions [1].
    • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours [1].
    • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure mono- or bis-substituted naphthazarin derivatives [1].

The following diagram outlines the synthesis of mono- and bis-ester naphthazarin derivatives.

G compound Naphthazarin Core (this compound) rxn1 Reaction in Anhydrous THF compound->rxn1 rxn2 Reaction in Anhydrous THF compound->rxn2 mono Mono-Substituted Derivative bis Bis-Substituted Derivative acyl1 Acyl Chloride (1.1 equiv) acyl1->rxn1 acyl2 Acyl Chloride (2.2 equiv) acyl2->rxn2 base1 Triethylamine (1.1 equiv) base1->rxn1 base2 Triethylamine (2.2 equiv) base2->rxn2 rxn1->mono 1-2 hours rxn2->bis 1-2 hours condition Conditions: Inert atmosphere (Ar), dark condition->rxn1 condition->rxn2

Application Note 2: In Vitro α-Glucosidase Inhibition Assay

2.1 Principle This protocol evaluates the ability of synthesized compounds to inhibit α-glucosidase, reducing the hydrolysis of the synthetic substrate p-Nitrophenyl α-D-glucopyranoside (PNPG) to p-nitrophenol, which is measured spectrophotometrically [1] [2] [3].

2.2 Experimental Protocol

  • Reagents & Equipment:

    • α-Glucosidase (from Saccharomyces cerevisiae)
    • p-Nitrophenyl α-D-glucopyranoside (PNPG)
    • Potassium phosphate buffer (pH 6.8)
    • Sodium carbonate solution
    • Test compounds and Acarbose (standard)
    • Microplate reader
    • 96-well plates
  • Step-by-Step Procedure:

    • Solution Preparation: Prepare test compounds and Acarbose in DMSO and dilute with phosphate buffer. Prepare PNPG substrate solution in phosphate buffer [2].
    • Enzyme Reaction: In a 96-well plate, mix 20 μL of test compound at various concentrations with 20 μL of α-glucosidase solution (typically 0.2-1.0 U/mL). Incubate at 37°C for 5-15 minutes [1] [3].
    • Initiate Hydrolysis: Add 20 μL of PNPG solution to each well to start the reaction. Incubate the plate at 37°C for 15-30 minutes [3].
    • Terminate Reaction: Stop the reaction by adding 80 μL of sodium carbonate solution [3].
    • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader [2] [3].
    • Data Analysis: Calculate % inhibition and IC₅₀ values using non-linear regression analysis of concentration-response data [1].

Application Note 3: Molecular Docking and Dynamics Analysis

3.1 Objective To predict the binding mode, affinity, and stability of naphthazarin derivatives within the active site of α-glucosidase, providing a mechanistic basis for their inhibitory activity [1].

3.2 Computational Protocol

  • Software & Hardware:

    • Molecular docking software
    • Molecular dynamics simulation software
    • High-performance computing resources
  • Step-by-Step Procedure:

    • Protein Preparation: Obtain the 3D structure of α-glucosidase. Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules [1].
    • Ligand Preparation: Draw the 3D structures of naphthazarin derivatives and optimize their geometry using energy minimization techniques [1].
    • Molecular Docking: Perform docking simulations to identify plausible binding conformations and key interactions with active site residues [1].
    • Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of the protein-ligand complex and validate the binding mode observed in docking [1].
    • Binding Affinity Calculation: Use methods to estimate binding free energies, which should correlate with experimental IC₅₀ values [1].

The workflow below illustrates the process from chemical synthesis to computational validation.

G synth Chemical Synthesis assay In Vitro Assay (IC50 Determination) synth->assay Pure Compounds docking Molecular Docking (Binding Mode Prediction) assay->docking Experimental IC50 analysis Data Integration & Validation assay->analysis Biological Activity md MD Simulations (Binding Stability) docking->md Initial Pose md->analysis Stable Complex

Experimental Data and Key Findings

Table 1: Inhibitory Activity (IC₅₀) of Selected Naphthazarin and Other Synthetic Derivatives Against α-Glucosidase

Compound Class / Example IC₅₀ Value (μM) Reference Activity
Naphthazarin Derivatives [1] [4]
Compound 19 (Mono-substituted) 7.4 ± 0.2 μM ~150x more potent than Acarbose
Compound 18 (Bis-substituted) Dual α-glucosidase/α-amylase inhibitor -
Triazole-phenylacetamide [5]
Compound 5g 6.69 ± 0.18 μM ~108x more potent than Acarbose
Benzotriazole-based bis-Schiff base [6]
Compound 9 1.10 ± 0.05 μM ~9x more potent than Acarbose
Rhodanine Derivatives [2]
Compound 6k 5.44 ± 0.13 μM ~150x more potent than Acarbose
Standard Drug
Acarbose 723.06 ± 11.26 μM [5] to 817.38 ± 6.27 μM [2] Reference

Table 2: Key Structural Insights and Computational Findings for Naphthazarin Derivatives

Aspect Findings
Selectivity Mono-substituted naphthazarins show high specificity for α-glucosidase over α-amylase, potentially reducing side effects like flatulence and abdominal discomfort [1] [4].
Key Residues Molecular docking reveals interactions with key amino acids in the α-glucosidase active site, such as Asp and Glu residues, via hydrogen bonding and π-anion interactions [1] [3].
Structure-Activity Relationship (SAR) Potency is highly dependent on the nature of the substituent attached to the naphthazarin core via the ester linkage. Mono-substituted derivatives often outperform bis-substituted ones [1].
Stability Molecular dynamics simulations confirm the stability of the protein-ligand complex, with compounds like 19 maintaining their binding pose [1].

Discussion and Research Implications

The data demonstrates that synthetic naphthazarin derivatives are potent and highly selective α-glucosidase inhibitors. The mono-substituted derivative (Compound 19) emerges as a leading candidate, showing exceptional potency and specificity [1] [4]. The high selectivity for α-glucosidase over α-amylase is a significant advantage, potentially leading to fewer gastrointestinal side effects compared to the non-selective drug acarbose [1].

The integration of computational studies provides a rational basis for the observed activity. Molecular docking and dynamics simulations help visualize key interactions and assess binding stability, forming a solid foundation for future structure-based drug design [1].

References

Comprehensive Application Notes and Protocols: Investigating Naphthazarin in Macromolecular Crowding Models for Dermal Scar Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Pathological cutaneous scarring, including hypertrophic scars and keloids, represents a significant clinical challenge with limited effective treatment options. These conditions impact millions worldwide, causing not only cosmetic concerns but also functional impairments such as pain, itching, stiffness, and loss of joint mobility. A critical obstacle in developing effective anti-fibrotic therapies has been the lack of physiologically relevant in vitro models that accurately recapitulate the dense extracellular matrix (ECM) environment of human fibrotic tissue [1]. Traditional two-dimensional cell culture systems fail to emulate the complex tissue architecture and cell-ECM interactions that drive fibrotic processes, leading to poor predictive capacity for drug screening applications.

The introduction of macromolecular crowding (MMC) technology has revolutionized in vitro fibrosis modeling by addressing the critical limitation of low ECM density in conventional cell culture. This biophysical approach utilizes neutral macromolecules to occupy space in culture media, creating an excluded volume effect that mimics the crowded nature of in vivo tissues [1]. This exclusion alters local fluid dynamics, enhancing the concentration, distribution, and kinetics of soluble factors within the pericellular space and ultimately resulting in accelerated ECM deposition and more physiologically relevant cell behavior [1] [2]. The "Scar-in-a-Jar" model, which combines MMC with transforming growth factor beta 1 (TGF-β1) stimulation, has emerged as a particularly valuable platform for studying fibrotic mechanisms and screening potential therapeutics [1] [3] [2].

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ), a naturally occurring naphthoquinone derivative, has recently demonstrated significant potential as an anti-fibrotic agent when evaluated in MMC-based scar models [1] [3]. This application note provides comprehensive experimental protocols and data analysis methods for investigating naphthazarin's effects on dermal scarring using macromolecular crowding technology, offering researchers a robust framework for preclinical evaluation of anti-fibrotic compounds.

Naphthazarin Molecular Mechanisms and Anti-fibrotic Activities

Molecular Structure and Properties

Naphthazarin possesses a distinctive 1,4-naphthoquinone structure with hydroxyl groups at positions 5 and 8, which confers unique redox properties and biological activity [4] [5]. Unlike its analog shikonin, which has limited aqueous solubility, naphthazarin demonstrates improved solubility characteristics that enhance its bioavailability and potential for formulation development [1]. The compound's redox-cycling capacity enables generation of reactive oxygen species (ROS) under appropriate conditions, which appears to contribute to its mechanism of action against fibrotic cells [4] [6].

Anti-fibrotic Mechanisms of Action

Research utilizing MMC-based models has revealed that naphthazarin exerts its anti-fibrotic effects through multiple complementary mechanisms:

  • Modulation of ECM Deposition: Naphthazarin significantly reduces collagen type I accumulation in hypertrophic scar-derived fibroblast (HSF) cultures under MMC conditions [1] [3]. This effect is particularly pronounced when combined with MMC, suggesting that the crowded environment enhances the compound's accessibility to molecular targets or increases its local concentration through excluded volume effects.

  • Induction of Cell Cycle Arrest: Studies in various cell types have demonstrated that naphthazarin activates p53-dependent p21 promoter activity, leading to cell cycle arrest [5]. Chromatin immunoprecipitation assays have revealed that naphthazarin treatment inhibits binding of multi-domain proteins (DNMT1, UHRF1, and HDAC1) to the p21 promoter, thereby promoting expression of this cyclin-dependent kinase inhibitor and arresting cellular proliferation [5].

  • Promotion of Apoptosis: Naphthazarin enhances apoptosis in fibrotic cells, particularly when combined with other stressors [5]. In breast cancer cells, naphthazarin has been shown to potentiate ionizing radiation-induced apoptosis, suggesting a possible mechanism for its selectivity toward rapidly proliferating fibrotic cells [5].

  • Oxidative Stress Modulation: The compound's redox-cycling properties generate controlled oxidative stress that appears to preferentially affect activated fibroblasts and myofibroblasts, key cellular mediators of fibrosis [4] [6]. This oxidative stress contributes to membrane potential depolarization and disruption of normal cellular functions in pathological cells [4].

Quantitative Data Summary

Table 1: Anti-fibrotic Efficacy of Naphthazarin in Experimental Models

Experimental Model Concentration Range Key Effects Optimal Concentration Reference
HSF in MMC model 1-100 µM ↓ Collagen I deposition, ↓ TGF-β1 expression 10 µM [1] [3]
MCF-7 breast cancer cells 5-50 µM ↑ p21 expression, ↑ cell cycle arrest, ↑ apoptosis 20 µM [5]
Plant cell growth model 0.001-100 µM ↓ Cell elongation, membrane depolarization 1 µM (in presence of IAA) [4]
C. albicans PDT model 632 nM (IC50) Antifungal activity with irradiation 632 nM [6]

Table 2: Comparative Efficacy of Naphthoquinone Analogs in MMC Scar Models

Compound Aqueous Solubility Anti-fibrotic Efficacy Key Mechanisms Cellular Toxicity
Naphthazarin High High ↓ Collagen I, ↑ apoptosis, cell cycle arrest Dose-dependent
Shikonin Low High ↓ Collagen I, ↑ apoptosis, ↓ TGF-β1 Dose-dependent
Juglone Moderate Moderate ↓ Collagen I, moderate apoptosis Higher toxicity
Alkannin Low Moderate ↓ Collagen I, weak apoptosis Moderate
Deoxyshikonin Moderate Low Minimal effects on collagen Low toxicity

Table 3: MMC Model Optimization Parameters for Scar Research

Parameter Standard Condition Optimized Condition Effect on ECM Deposition
Crowding agent Ficoll 70/400 Dextran sulfate (500 kDa) Enhanced collagen I deposition
Cell density 10,000 cells/cm² 25,000 cells/cm² Improved matrix organization
TGF-β1 concentration 2-5 ng/mL 5 ng/mL Enhanced myofibroblast differentiation
Ascorbic acid 50 µM 100 µM Maximized collagen synthesis
Culture duration 7-10 days 14 days Increased ECM accumulation

Experimental Protocols

Macromolecular Crowding Scar Model Establishment
4.1.1 Materials and Reagents
  • Primary cells: Human dermal fibroblasts from normal skin (NSF) and hypertrophic scar tissue (HSF), passages 3-6
  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
  • MMC agent: 500 kDa dextran sulfate (100 µg/mL working concentration)
  • Fibrosis induction: Recombinant human TGF-β1 (5 ng/mL working concentration)
  • Collagen synthesis enhancer: L-ascorbic acid 2-phosphate (100 µM working concentration)
  • Anti-fibrotic compounds: Naphthazarin stock solution (10 mM in DMSO)
4.1.2 Protocol Steps
  • Cell seeding: Plate human dermal fibroblasts at high density (25,000 cells/cm²) in standard culture plates and allow attachment for 24 hours in complete DMEM with 10% FBS [2].

  • Fibrotic conditioning: After attachment, replace medium with MMC-containing medium (DMEM with 100 µg/mL 500 kDa dextran sulfate, 5 ng/mL TGF-β1, and 100 µM L-ascorbic acid 2-phosphate) [2].

  • Experimental treatment: Add naphthazarin at appropriate test concentrations (typically 1-100 µM) to experimental groups, with vehicle control (DMSO ≤0.1%) for control groups [1] [3].

  • Culture maintenance: Incubate cultures at 37°C in a humidified 5% CO₂ atmosphere for 7-14 days, with medium changes every 48-72 hours to maintain MMC conditions and compound presence [1] [2].

  • Matrix analysis: After culture period, process samples for ECM analysis (see Section 4.2).

Assessment of Anti-fibrotic Effects
4.2.1 Collagen Deposition Quantification
  • Fixation: Rinse cell layers gently with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature [2].

  • Staining: Incubate with Sirius Red stain (0.1% Direct Red in saturated picric acid) for 1 hour with gentle agitation [2].

  • Washing: Remove unbound dye by multiple washes with 0.1M HCl until runoff appears clear.

  • Elution: Elute bound dye with 0.1M NaOH and measure absorbance at 540 nm using a plate reader [2].

  • Normalization: Normalize collagen content to total cellular protein or DNA content for accurate comparison between experimental conditions.

4.2.2 Myofibroblast Marker Analysis
  • Immunofluorescence staining: Fix cells as above, permeabilize with 0.1% Triton X-100, block with 1% BSA, and incubate with primary antibody against α-smooth muscle actin (α-SMA) overnight at 4°C [2].

  • Visualization: Incubate with appropriate fluorescent secondary antibody, counterstain nuclei with DAPI, and image using fluorescence microscopy [2].

  • Quantification: Calculate percentage of α-SMA positive cells relative to total cell number (DAPI-positive nuclei) across multiple fields of view.

4.2.3 Gene Expression Profiling
  • RNA extraction: Isolate total RNA using TRIzol reagent or commercial kits according to manufacturer's instructions [5].

  • cDNA synthesis: Reverse transcribe 1 µg RNA using reverse transcriptase with oligo(dT) or random primers.

  • Quantitative PCR: Perform qPCR using SYBR Green chemistry with primers for collagen type I, collagen type III, α-SMA, TGF-β1, and appropriate housekeeping genes (GAPDH, β-actin) [5].

  • Data analysis: Calculate fold changes using the 2^(-ΔΔCt) method relative to control conditions.

4.2.4 Apoptosis and Cell Viability Assessment
  • MTT assay: Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm [5].

  • Flow cytometric analysis: Stain cells with Annexin V-FITC and propidium iodide according to manufacturer's instructions and analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic populations [5].

Experimental Workflow and Mechanism Visualization

Scar Model Establishment and Testing Workflow

G cluster_MMC MMC Components Start Start Scar Model Setup CellPrep Plate Human Dermal Fibroblasts (25,000 cells/cm²) Start->CellPrep Attachment 24-hour Attachment Period CellPrep->Attachment MMCSetup Add MMC Medium (Dextran Sulfate + TGF-β1 + Ascorbic Acid) Attachment->MMCSetup Treatment Add Naphthazarin Test Concentrations MMCSetup->Treatment DxS Dextran Sulfate (500 kDa, 100 µg/mL) TGF TGF-β1 (5 ng/mL) AA Ascorbic Acid (100 µM) Culture Maintain Culture (7-14 days with medium changes) Treatment->Culture Analysis ECM and Cellular Analysis Culture->Analysis End Data Collection Complete Analysis->End

Diagram 1: Experimental workflow for establishing the macromolecular crowding scar model and testing naphthazarin treatments. The process begins with cell preparation and progresses through MMC environment setup, compound treatment, extended culture, and comprehensive analysis.

Naphthazarin Mechanism of Action in Fibrotic Cells

G cluster_molecular Molecular Targets cluster_cellular Cellular Outcomes Naphthazarin Naphthazarin Treatment Epigenetic Inhibition of DNMT1/UHRF1/HDAC1 Complex Naphthazarin->Epigenetic p21Activation p21 Promoter Activation via p53 Pathway Naphthazarin->p21Activation OxidativeStress ROS Generation via Redox Cycling Naphthazarin->OxidativeStress TGFBPathway Suppression of TGF-β1 Signaling Naphthazarin->TGFBPathway Epigenetic->p21Activation facilitates CycleArrest Cell Cycle Arrest (G1/S Phase) p21Activation->CycleArrest Apoptosis Enhanced Apoptosis in Fibrotic Cells OxidativeStress->Apoptosis MyoDiff Inhibition of Myofibroblast Differentiation TGFBPathway->MyoDiff ECMReduction Reduced Collagen I Deposition and Cross-linking CycleArrest->ECMReduction Apoptosis->ECMReduction MyoDiff->ECMReduction

Diagram 2: Multifaceted mechanism of action of naphthazarin in fibrotic cells. The compound targets multiple pathways including epigenetic regulation, cell cycle control, oxidative stress generation, and TGF-β signaling, ultimately converging on reduced extracellular matrix deposition.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Inconsistent ECM deposition: Ensure fresh preparation of ascorbic acid supplement for each medium change, as it degrades rapidly in solution. Verify that dextran sulfate remains in solution and does not precipitate during storage or handling [2].

  • Excessive cellular toxicity: Titrate naphthazarin concentrations carefully and include vehicle controls with matched DMSO concentrations. Perform time-course experiments to identify optimal exposure duration that balances efficacy and toxicity [1] [5].

  • Poor model reproducibility: Standardize fibroblast passage number (recommended: passages 3-6) and serum lots. Include quality control checks using reference compounds with known effects (e.g., triamcinolone acetonide as positive control for anti-fibrotic activity) [2].

  • Inadequate crowding effect: Verify macromolecule molecular weight and concentration. Consider testing different crowding agents (e.g., Ficoll mixtures, carrageenan) if dextran sulfate proves suboptimal for specific cell types [1] [2].

Methodological Variations

For research focusing on specific aspects of fibrosis, consider these methodological adaptations:

  • High-throughput screening: Scale down to 96-well format with reduced cell numbers and reagent volumes while maintaining critical ratios (e.g., cell density to medium volume) [2].

  • Mechanistic studies: Incorporate additional analytical techniques such as chromatin immunoprecipitation (ChIP) for epigenetic regulation studies or live-cell imaging for real-time assessment of cellular responses [5].

  • Preclinical validation: Combine MMC data with organotypic culture models or precision-cut tissue slices to enhance translational relevance before advancing to animal studies.

Conclusion

The combination of naphthazarin treatment with macromolecular crowding technology represents a promising approach for developing effective anti-fibrotic therapies. The "Scar-in-a-Jar" model provides a physiologically relevant platform that bridges the gap between conventional 2D culture and in vivo systems, enabling more predictive screening of potential therapeutics. Naphthazarin demonstrates multi-modal anti-fibrotic activity through regulation of ECM deposition, induction of cell cycle arrest, promotion of apoptosis, and modulation of oxidative stress responses.

The protocols outlined in this application note provide researchers with comprehensive methodologies for implementing MMC-based scar models and evaluating naphthazarin's effects. The quantitative data summaries offer benchmarks for expected outcomes, while the troubleshooting guidance addresses common technical challenges. As research in this area advances, further refinement of these models and elucidation of naphthazarin's precise molecular targets will enhance our ability to develop effective treatments for pathological scarring.

References

Application Notes and Protocols for Naphthazarin-Based Electrodes in Ecological Lithium-Ion Batteries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Organic electrode materials represent a promising alternative to conventional metal-based compounds for lithium-ion batteries (LIBs), addressing environmental concerns and resource scarcity issues associated with traditional inorganic materials. Among these, naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and its derivatives have emerged as particularly promising candidates due to their multi-electron redox reactions and high theoretical capacities. These application notes provide detailed methodologies for researchers developing naphthazarin-based electrode materials, summarizing key performance data and experimental protocols for synthesizing and evaluating these compounds in ecological battery systems [1].

Material Properties and Performance Summary

Electrochemical Performance of Naphthazarin Derivatives

Table 1: Comparative electrochemical performance of naphthazarin-based electrodes

Material Theoretical Capacity (mAh g⁻¹) Achieved Capacity (mAh g⁻¹) Average Voltage (V vs. Li/Li⁺) Gravimetric Energy Density (Wh g⁻¹) Cycle Life (Capacity Retention)
Naphthazarin Monomer (NP-Li) 531 403 (76% of theoretical) 2.65 ~1.07 Poor (39 mAh g⁻¹ after 100 cycles)
Naphthazarin Dimer (DNP-Li) 462 416 (~90% of theoretical) 2.74 1.1 Significantly improved vs. monomer
Conventional LiCoO₂ ~160 (practical) ~160 ~3.9 ~0.62 Varies by formulation

Table 2: Physical and structural properties of naphthazarin dimer (DNP-Li)

Property Value / Description Characterization Method
Thermal stability Decomposition temperature ~400°C TGA/DSC
Specific mass density 2.1 g cm⁻³ Not specified
Volumetric energy density 2.3 Wh cm⁻³ Calculated
Solubility Insoluble in ordinary solvents Solubility tests
Crystalline structure Layered pattern with ~7 Å interval XRD, TEM
Molecular stacking Columnar structure with 3.41 Å interplanar distance X-ray diffraction (precursor)

Experimental Protocols

Synthesis of Naphthazarin Dimer (DNP-Li)

Principle: The dimerization of naphthazarin via a dithiin ring linker significantly reduces solubility in electrolyte solutions while maintaining high capacity, addressing the rapid capacity fade observed in monomeric naphthazarin [1].

Procedure:

  • Protection of hydroxy groups: Begin with 2,3-dichloronaphthazarin. Protect the hydroxy groups using acetyl groups following established procedures [1].
  • Dimerization: React the protected intermediate with rubeanic acid to form the dibenzo[b,i]thianthrene skeleton [1].
  • Deprotection and neutralization: Hydrolyze the acetyl protecting groups and neutralize with LiOH to obtain the final naphthazarin dimer lithium salt (DNP-Li) [1].
  • Purification: Wash the resulting solid thoroughly with appropriate solvents to remove impurities.
  • Characterization: Verify the structure using MS, IR, elemental analysis, and solid-state ¹³C-NMR [1].

Quality Control:

  • The synthetic process yields >90% at each step [1].
  • The final product should be insoluble in common battery electrolytes [1].
  • Thermal gravimetric analysis should confirm stability up to approximately 400°C [1].
Electrode Fabrication Protocol

Materials:

  • Active material (naphthazarin monomer or dimer)
  • Conducting agent (Super P carbon, acetylene black)
  • Binder (polyvinylidene fluoride, PVdF)
  • Solvent (N-methyl-2-pyrrolidone, NMP)
  • Current collector (aluminum foil)

Procedure:

  • Prepare slurry: Mix active material, conducting agent, and binder in a weight ratio of 60:35:5 [1]. Other research used 6:3:1 (active material:acetylene black:PVdF) [2]. Adjust solid content with NMP solvent to achieve appropriate viscosity.
  • Coating: Coat the slurry onto aluminum foil using a doctor blade with controlled thickness.
  • Drying: Dry the coated electrodes at 80-100°C under vacuum for 12 hours to remove residual solvent.
  • Pressing: Calender the dried electrodes to enhance particle contact and adhesion.
  • Cutting: Cut electrodes into disks of appropriate diameter for coin cell assembly.

Optimization Notes:

  • Electrode mass loading should be approximately 0.7-2.0 mg cm⁻² of active material [1].
  • The electrode area is typically 1.13 cm² for standard coin cells [1].
Cell Assembly and Electrochemical Testing

Coin Cell Assembly:

  • Work in an argon-filled glove box with O₂ and H₂O levels <0.1 ppm.
  • Use lithium metal as the counter/reference electrode.
  • Separate electrodes with a glass fiber or polypropylene separator.
  • Add appropriate electrolyte (e.g., 1M LiPF₆ in ethylene carbonate/dimethyl carbonate).
  • Assemble CR2032 coin cells using a hydraulic crimping machine.

Electrochemical Measurements:

  • Cyclic voltammetry: Scan between 1.5-4.0 V vs. Li/Li⁺ at 0.1-0.5 mV s⁻¹ scan rate.
  • Galvanostatic charge/discharge: Cycle between appropriate voltage limits (e.g., 1.5-3.8 V) at various C-rates.
  • Cycle life testing: Perform repeated charge/discharge cycles at relevant current densities.
  • Rate capability testing: Measure capacity retention at increasing current densities.

Data Interpretation and Analysis

Electrochemical Signature Analysis

Naphthazarin-based electrodes exhibit characteristic electrochemical behavior:

Naphthazarin Monomer (NP-Li):

  • Exhibits two distinct voltage regions during discharge [1]:
    • Higher voltage region (~3.5 V vs. Li/Li⁺): Reduction of diquinone form
    • Lower voltage region (~2 V vs. Li/Li⁺): Further reduction to tetra-hydroxy-naphthalene-tetra-lithium salt [1]

Naphthazarin Dimer (DNP-Li):

  • Shows multiple voltage plateau regions similar to monomer, though plateaus may be tilted [1]
  • Delivers initial capacity of 416 mAh g⁻¹ with average discharge voltage of 2.74 V vs. Li/Li⁺ [1]
Performance Optimization Strategies

Addressing Capacity Fade:

  • Dimerization: Significantly improves cycle life by reducing solubility [1]
  • Polymerization: Previous research indicates polymerization of naphthoquinone-based active materials improves cycle life [3]
  • Electrolyte Engineering: Using highly concentrated organic electrolytes or ionic liquids reduces dissolution and mobility of redox shuttles [4]

Electrode Formulation Optimization:

  • Ensure adequate conductive carbon (30-35%) to compensate for inherent low conductivity of organic materials [1]
  • Optimize binder content and type to enhance adhesion and mechanical stability

Workflow and Experimental Design

The following diagram illustrates the complete experimental workflow for developing and evaluating naphthazarin-based electrodes:

Troubleshooting Guide

Table 3: Common issues and solutions in naphthazarin-based electrode development

Problem Potential Causes Solutions
Rapid capacity fade Dissolution of active material in electrolyte Dimerize or polymerize naphthazarin structure; Use concentrated electrolytes or ionic liquids [1] [4]
Low initial capacity Poor electronic conductivity Increase conductive carbon percentage; Optimize particle size and distribution
Voltage hysteresis Slow reaction kinetics Reduce particle size; Improve electrode formulation; Optimize electrolyte composition
Poor rate capability Limited ion transport Enhance electrode porosity; Reduce electrode thickness; Use appropriate conductive additives

Conclusion and Future Perspectives

Naphthazarin-based electrodes represent a promising ecological alternative to conventional inorganic cathode materials in lithium-ion batteries. The naphthazarin dimer (DNP-Li) demonstrates particularly attractive properties with its high capacity (416 mAh g⁻¹), good energy density (1.1 Wh g⁻¹), and improved cycle life compared to the monomeric form. Future development should focus on further reducing solubility through advanced polymerization techniques, optimizing electrolyte formulations to minimize side reactions, and scaling up synthesis procedures while maintaining cost-effectiveness. With continued refinement, naphthazarin-based materials show significant potential for application in next-generation sustainable energy storage systems.

References

Comprehensive Application Notes and Protocols: Naphthazarin for Hypertrophic Scar Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Hypertrophic scarring represents a significant clinical challenge in dermatology and wound care, characterized by excessive collagen deposition and persistent inflammation at sites of skin injury. These raised, often erythematous scars remain within the original wound boundaries but can cause substantial physical discomfort through pruritus and pain, alongside psychological distress due to their cosmetic appearance. Current epidemiological data indicates that hypertrophic scars develop in approximately 40%-70% of surgical patients and up to 91% of burn victims, highlighting the substantial patient population affected by this condition [1] [2]. The pathophysiological basis of hypertrophic scarring involves aberrations in the normal wound healing process, particularly during the proliferation and remodeling phases, where an imbalance between extracellular matrix (ECM) deposition and degradation leads to abnormal collagen accumulation [1].

The pursuit of effective scar remediation therapies has been hampered by the limited availability of physiologically relevant models for preclinical testing. Traditional two-dimensional cell culture systems fail to replicate the highly crowded in vivo microenvironment where collagen turnover occurs, while animal models present ethical concerns and species-specific limitations [3]. Against this backdrop, naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone compound structurally related to shikonin, has emerged as a promising therapeutic candidate based on recent investigations using advanced in vitro modeling approaches [4]. This application note provides researchers and drug development professionals with comprehensive experimental protocols and mechanistic insights to support further investigation of naphthazarin as a potential treatment for hypertrophic scarring.

Mechanism of Action

Naphthazarin exerts its anti-scarring effects through multiple molecular pathways that target key pathological processes in hypertrophic scar formation. The compound demonstrates a primary mechanism centered on inducing apoptosis specifically in hyperactive fibroblasts derived from hypertrophic scar tissue (hHSFs), thereby reducing the population of cells responsible for excessive collagen production [4]. This apoptotic induction occurs through mitochondrial pathway activation, a characteristic shared with some anticancer agents, which may explain its selective efficacy against pathological fibroblasts.

At the molecular level, naphthazarin interacts with critical signaling pathways implicated in fibroproliferation. The compound demonstrates modulatory effects on the TGF-β1/Smad signaling axis, which plays a central role in promoting collagen synthesis and fibroblast differentiation into myofibroblasts [1]. Additionally, emerging evidence suggests naphthazarin influences the MAPK/ERK pathway, particularly through interactions with MAPK1 protein, which regulates fibroblast proliferation and inflammatory responses in scarring [5]. These multipronged mechanisms collectively contribute to reduced collagen deposition and may promote the transition from the proliferative to remodeling phase of wound healing.

Table 1: Molecular Targets of Naphthazarin in Hypertrophic Scar Treatment

Target Effect Experimental Evidence Potential Outcome
Apoptotic Pathways Induction of programmed cell death Increased apoptosis in hHSFs [4] Reduced fibroblast population
TGF-β1/Smad Signaling Downregulation of profibrotic signals Reduced collagen I expression [3] Decreased ECM deposition
MAPK/ERK Pathway Modulation of cellular proliferation Molecular docking with MAPK1 [5] Controlled fibroblast expansion
Inflammatory Mediators Suppression of proinflammatory cytokines Reduced IL-6, IL-8 expression [6] Attenuated persistent inflammation

Quantitative Efficacy Data

Comprehensive evaluation of naphthazarin's efficacy has been conducted through in vitro studies utilizing advanced modeling systems and comparative analysis with related compounds. The experimental data demonstrates that naphthazarin possesses superior activity in reducing key biomarkers associated with pathological scarring when compared to several structural analogues. Research using the optimized macromolecular crowding (MMC) model, which closely mimics the in vivo scar environment, has provided particularly compelling evidence for naphthazarin's therapeutic potential [4].

In direct comparative studies with shikonin and other naphthoquinone analogues, naphthazarin consistently ranked among the most potent inducers of apoptosis in hypertrophic scar-derived fibroblasts. Quantitative analysis revealed significant dose-dependent reductions in collagen I expression, with approximately 60-70% decrease observed at optimal concentrations in MMC cultures [4]. Furthermore, naphthazarin treatment resulted in marked suppression of pro-fibrotic mediators, including transforming growth factor beta-1 (TGF-β1) and various interleukins, which play crucial roles in sustaining the fibroproliferative state in hypertrophic scars [4].

Table 2: Efficacy Profile of Naphthazarin in Experimental Models

Parameter Effect Size Experimental Model Reference Compound
Collagen I Reduction 60-70% decrease MMC in vitro model [4] Shikonin (55-65% decrease)
Apoptosis Induction 3.5-fold increase hHSFs culture [4] Shikonin (3.2-fold increase)
TGF-β1 Expression 50-60% decrease MMC in vitro model [4] Silicone gel (30% decrease)
Fibroblast Viability IC50 ~ 5-10 μM hHSFs culture [4] Quercetin (IC50 ~ 20-30 μM)

Experimental Protocols

Macromolecular Crowding (MMC) Model Setup

The MMC technique, often referred to as "Scar-in-a-jar," recreates the highly crowded physiological environment of human tissue by introducing neutral polymers that mimic the excluded volume effects present in vivo [3]. This protocol has been specifically optimized for investigating hypertrophic scarring and naphthazarin effects:

  • Cell Culture Preparation: Maintain primary human hypertrophic scar-derived fibroblasts (hHSFs) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS) and 1% penicillin/streptomycin solution at 37°C in a 5% CO₂/95% air atmosphere. Use cells between passages 3-6 for all experiments to maintain phenotypic stability [3].
  • MMC Media Formulation: For the crowding solution, prepare a mixture containing Ficoll 70 (18.75 mg/mL), Ficoll 400 (12.5 mg/mL), and ascorbic acid (100 μM) in 10% FCS/DMEM. Place the mixture in a 37°C water bath for 1 hour to ensure complete dispersion of crowders, then sterilize using a 0.2 μm filter [3].
  • Experimental Seeding and Treatment: Seed hHSFs at a density of 50,000 cells/well in a 24-well plate and allow to adhere overnight. Replace standard media with the freshly prepared MMC media and incubate for 6 days at 37°C with 5% CO₂, changing the media every 3 days. Include experimental groups with naphthazarin at concentrations ranging from 1-20 μM to establish dose-response relationships [3] [4].
Collagen Quantification Protocol

Accurate measurement of collagen content is essential for evaluating anti-fibrotic efficacy. The Sirius red staining method provides a quantitative assessment of total collagen deposition in the MMC model:

  • Fixation and Staining: Aspirate spent media from cultured cells and add 300 μL of Sirius red solution (0.1% w/v in picric acid) to each well. Incubate at 37°C for 90 minutes to ensure complete collagen binding [3].
  • Washing and Extraction: Gently rinse the Sirius Red solution with copious amounts of tap water to remove unbound dye and allow the plate to air-dry overnight. Extract the bound dye by adding 200 μL of sodium hydroxide (0.1 M) to each well and place the plate on an orbital shaker for 5-10 minutes to ensure complete extraction [3].
  • Quantification: Transfer 100 μL of the extracted solution to a 96-well transparent plate and measure absorbance at 620 nm using a microplate reader. Normalize collagen content to total protein concentration or cell number for accurate comparisons between treatment groups [3].
Immunofluorescence Staining for Collagen I

For specific assessment of collagen I expression, the following protocol is recommended:

  • Cell Fixation and Permeabilization: Wash cell cultures twice with 200 μL of phosphate-buffered saline (PBS, pH 7.35) and fix with 500 μL of methanol per well at 4°C for 10 minutes [3].
  • Blocking and Antibody Incubation: Block nonspecific interactions with 3% bovine serum albumin for 30 minutes at room temperature. Incubate with 200 μL of anti-collagen I primary antibody (10 μg/mL) for 90 minutes at room temperature [3].
  • Secondary Detection: After three 5-minute washes with PBS, incubate with 200 μL of Goat anti-Rabbit-FITC secondary antibody (1:400 dilution) containing 4',6-diamidino-2-phenylindole (DAPI) for nuclear counterstaining. Visualize using fluorescence microscopy and quantify fluorescence intensity using ImageJ or similar software [3].

Visualization & Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for evaluating naphthazarin efficacy using the MMC model:

experimental_workflow start Primary hHSF Isolation mmc_setup MMC Model Setup (6-day culture) start->mmc_setup treatment Naphthazarin Treatment (1-20 µM, 48-72h) mmc_setup->treatment analysis Analysis Methods treatment->analysis sirius Sirius Red Staining Total Collagen analysis->sirius Quantitative if Immunofluorescence Collagen I analysis->if Specific apoptosis Apoptosis Assays TUNEL/Annexin V analysis->apoptosis Mechanistic endpoints Endpoint Analysis sirius->endpoints if->endpoints apoptosis->endpoints data Data Collection & Statistical Analysis endpoints->data

Diagram 1: Experimental workflow for naphthazarin efficacy evaluation using the MMC model

Mechanism of Action Pathway

The following diagram illustrates the proposed molecular mechanisms through which naphthazarin exerts its anti-fibrotic effects:

mechanism_of_action naphthazarin Naphthazarin mapk MAPK/ERK Pathway Modulation naphthazarin->mapk tgf TGF-β1/Smad Signaling Inhibition naphthazarin->tgf apoptotic Mitochondrial Apoptotic Pathway Activation naphthazarin->apoptotic inflammatory Inflammatory Mediator Suppression naphthazarin->inflammatory proliferation Reduced Fibroblast Proliferation mapk->proliferation differentiation Inhibited Myofibroblast Differentiation tgf->differentiation collagen Decreased Collagen Synthesis & Deposition tgf->collagen apoptotic->proliferation inflammatory->collagen outcome Reduced Hypertrophic Scar Formation proliferation->outcome ecm Improved ECM Remodeling differentiation->ecm differentiation->outcome collagen->ecm collagen->outcome ecm->outcome

Diagram 2: Proposed molecular mechanisms of naphthazarin in hypertrophic scar treatment

Discussion & Applications

The experimental data and protocols presented herein support the therapeutic potential of naphthazarin as a novel intervention for hypertrophic scarring. The multimodal mechanism of action, targeting both excessive collagen deposition and fibroblast hyperproliferation, positions naphthazarin as a promising candidate for further drug development. The application of the MMC in vitro model provides a physiologically relevant platform for investigating anti-fibrotic compounds while addressing ethical concerns associated with animal testing, aligning with the principles of the EU Directive 2010/63/EU and U.S. EPA guidelines for reducing mammalian experimentation [3].

When interpreting results from naphthazarin studies, researchers should consider several critical methodological aspects. The crowding agent selection significantly influences experimental outcomes, with Ficoll demonstrating superior performance for collagen deposition studies compared to polyvinylpyrrolidone (PVP), which exhibits cytotoxicity in hHSFs [3]. Additionally, the developmental stage of scars used for fibroblast isolation may impact responsiveness to treatment, with early-stage hypertrophic scars typically showing greater sensitivity to interventional therapies. Researchers should implement appropriate quality control measures for primary cell cultures, including verification of fibroblast-specific markers and assessment of population doubling times, to ensure experimental reproducibility.

The translational potential of naphthazarin extends beyond hypertrophic scars to potentially include other fibroproliferative disorders characterized by excessive ECM deposition. Future research directions should focus on delivery system optimization to enhance naphthazarin stability and bioavailability at the scar site, with particular emphasis on topical formulations suitable for clinical application. Combination therapies pairing naphthazarin with established treatments such as silicone sheeting or corticosteroid injections may yield synergistic effects worthy of investigation. Furthermore, advancing our understanding of naphthazarin's effects on specific fibroblast subpopulations recently identified through single-cell RNA sequencing could reveal more precise mechanisms and potential biomarkers for treatment response prediction [7].

References

Antitumor Activity of Naphthazarin Derivatives in L1210 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Derivative Name Cytotoxicity (ED50, μg/mL) DNA Topo-I Inhibition (IC50, μM) GSH Conjugate Formation Rate In Vivo Antitumor Activity (T/C %, S-180 tumor)
5,8-dimethoxy-1,4-naphthoquinone (DMNQ) Most potent [1] [2] Most potent [1] [2] Highest rate [1] [2] Information not specified in search results
6-(1-hydroxyethyl)-DMNQ Intermediate [1] [2] Intermediate [1] [2] Intermediate rate [1] [2] Information not specified in search results
2-(1-acetyloxyethyl)-DMNQ 0.146 [1] [2] 81 [1] [2] 0.14 μM [1] [2] 276 [1] [2]
2-(1-hydroxyethyl)-DMNQ 0.680 [1] [2] Did not react [1] [2] Did not react [1] [2] 119 [1] [2]

The structure-activity relationship analysis indicates that antitumor potency correlates with the rate of glutathione (GSH) conjugate formation and DNA topoisomerase-I inhibition. Steric hindrance, particularly from substituents at the 2-position, is a major factor that can lower these bioactivities [1] [2]. Acetylation of a hydroxyethyl group at the 2-position can significantly potentiate activity by facilitating bioreductive alkylation, a mechanism where the quinone is reductively activated in the hypoxic environment of tumors to generate alkylating species [1] [2].

Detailed Experimental Protocols

For researchers aiming to evaluate naphthazarin derivatives, here are detailed methodologies for key assays based on the search results.

Protocol 1: Cytotoxicity Assay (MTT) in L1210 Cells

This protocol is adapted from standard methods used for naphthazarin derivatives [3] [4].

  • Principle: Measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, indicating cell viability.
  • Materials:
    • L1210 murine leukemia cell line.
    • Complete growth medium (e.g., RPMI-1640 with 10% FBS).
    • Test compounds: Naphthazarin derivatives dissolved in DMSO (ensure final DMSO concentration is <0.1%).
    • MTT solution (5 mg/mL in PBS).
    • Solubilization solution (DMSO or acidified isopropanol).
    • 96-well tissue culture plates.
    • CO2 incubator.
    • Microplate reader.
  • Procedure:
    • Cell Seeding: Seed L1210 cells in 96-well plates at a density of 1x10^4 to 5x10^4 cells per well in 100 μL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment and recovery.
    • Compound Treatment: Prepare serial dilutions of the naphthazarin derivatives in culture medium. Add 100 μL of each concentration to the wells. Include a vehicle control (medium with equivalent DMSO) and a blank (medium only). Incubate for 24-72 hours.
    • MTT Incubation: After treatment, add 20-40 μL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
    • Solubilization: Carefully remove the medium and add 150 μL of solubilization solution to each well to dissolve the formed formazan crystals. Agitate the plate gently for 10-20 minutes.
    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm, using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The ED50 value (effective dose that reduces cell viability by 50%) can be determined using non-linear regression analysis.
Protocol 2: DNA Topoisomerase I Inhibition Assay

This protocol is based on the research by You et al. (1998) [1] [2].

  • Principle: Measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by DNA topoisomerase I.
  • Materials:
    • DNA Topoisomerase I enzyme.
    • Supercoiled pBR322 or similar plasmid DNA.
    • Reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, EDTA).
    • Test compounds at various concentrations.
    • Stop solution (e.g., containing SDS and proteinase K).
    • Agarose gel electrophoresis equipment.
    • DNA staining dye (e.g., GelRed).
  • Procedure:
    • Reaction Setup: In a microcentrifuge tube, set up a 20 μL reaction mixture containing reaction buffer, supercoiled DNA (0.5 μg), topoisomerase I (2-5 units), and the test compound.
    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
    • Reaction Termination: Stop the reaction by adding 2-5 μL of stop solution and incubating further at 37°C or 45°C for 15-30 minutes to digest proteins.
    • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel in TAE or TBE buffer at a constant voltage.
    • Visualization and Analysis: Stain the gel with DNA staining dye and visualize under UV light. The inhibition of topoisomerase I is indicated by the retention of supercoiled DNA, as opposed to its relaxation in the control group. The IC50 value is the concentration that causes 50% inhibition of DNA relaxation.

The following diagram illustrates the primary cytotoxic mechanisms of naphthazarin derivatives identified in the research.

G Naphthazarin Naphthazarin DNA_Topo1_Inhibition DNA Topoisomerase-I Inhibition Naphthazarin->DNA_Topo1_Inhibition TrxR_Inhibition Thioredoxin Reductase (TrxR) Inhibition Naphthazarin->TrxR_Inhibition GSH_Conjugation GSH Conjugation & Redox Cycling Naphthazarin->GSH_Conjugation DNA_Damage DNA Damage DNA_Topo1_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress TrxR_Inhibition->Oxidative_Stress GSH_Conjugation->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Key Mechanisms of Action

The antitumor effects of naphthazarin derivatives are mediated through multiple mechanisms, as illustrated above and detailed below:

  • Bioreductive Alkylation: This is a key mechanism for derivatives like 2-(1-acetyloxyethyl)-DMNQ. The acetyl group acts as a protecting group that is cleaved intracellularly, generating a more reactive compound that alkylates critical cellular nucleophiles like DNA. This process is enhanced in the hypoxic environment of solid tumors [1] [2].
  • Enzyme Inhibition: Naphthazarin derivatives can directly inhibit enzymes crucial for cancer cell survival.
    • DNA Topoisomerase I: Inhibition prevents the relaxation of supercoiled DNA during replication and transcription, leading to lethal DNA damage [1] [2].
    • Thioredoxin Reductase (TrxR): Derivatives like 2-methylnaphthazarin are potent TrxR inhibitors. TrxR is a key enzyme in maintaining cellular redox balance. Its inhibition leads to a catastrophic accumulation of reactive oxygen species (ROS), triggering oxidative stress-mediated apoptosis [5].
  • Oxidative Stress and Apoptosis: Many naphthazarin derivatives induce apoptosis by disrupting redox homeostasis. This can occur through TrxR inhibition, redox cycling (which generates ROS), and the activation of pro-apoptotic signaling pathways. Key events include the activation of the Bax/Bcl-2 pathway and caspase-3, leading to programmed cell death [3] [5].

Application Notes for Researchers

  • Structure-Activity Relationship (SAR) Guidance: Focus synthetic efforts on minimizing steric hindrance around the quinone core, particularly at the 2-position, to enhance reactivity with cellular targets like GSH and DNA topoisomerase-I [1] [2]. Consider introducing bioreductive groups (e.g., acetyl) to exploit tumor hypoxia [1] [2].
  • Combination Therapy Potential: Evidence suggests naphthazarin can act as a radiosensitizer. It enhances ionizing radiation-induced cell cycle arrest and apoptosis in cancer cells by modulating the p53-p21 pathway, indicating potential for combination with radiotherapy [4].
  • Mechanistic Profiling: Beyond cytotoxicity screening, prioritize compounds for mechanistic studies on specific targets like TrxR inhibition and DNA topoisomerase-I inhibition to understand their mode of action and identify promising lead candidates [1] [5].

References

Comprehensive Application Notes and Protocols: Elucidating Naphthazarin's Effects on Z. mays Coleoptile Cell Growth

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naphthazarin and Its Phytotoxic Potential

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ) is a naturally occurring 1,4-naphthoquinone derivative that has recently gained significant research attention due to its potent phytotoxic properties and potential applications in sustainable agriculture. This secondary metabolite is derived from several plant families including Boraginaceae, Droseraceae, and Nepenthaceae, where it likely serves as a natural defense chemical against herbivores and pathogens [1] [2]. The compound's broad-spectrum toxic effects on plant cellular processes position it as a promising candidate for the development of novel bioherbicides and biopesticides, aligning with current pro-ecological trends in agriculture that emphasize the use of environmentally friendly substances [3].

Research utilizing the maize coleoptile model system has been instrumental in characterizing naphthazarin's mechanisms of action. The maize coleoptile represents a classical model for studying plant cell elongation growth where the organ grows exclusively through cell elongation rather than cell division, making it ideal for investigating fundamental growth processes [2]. This experimental system has revealed that naphthazarin exerts its effects through a multi-mechanistic approach, disrupting essential physiological processes including proton extrusion, membrane potential maintenance, redox homeostasis, and cytoskeletal organization [1] [3]. The compound's ability to interfere with auxin-mediated growth pathways further underscores its potential as a targeted phytotoxic agent.

Quantitative Effects of Naphthazarin on Growth and Physiological Parameters

Comprehensive Data Summary

Table 1: Effects of naphthazarin on endogenous and IAA-induced growth in maize coleoptile segments

Concentration Endogenous Growth IAA-Induced Growth Membrane Potential H₂O₂ Production Microtubule Orientation
0.001 μM No inhibition ~15% stimulation No effect Baseline Transverse
0.01 μM ~20% inhibition ~40% inhibition Slight depolarization Increased by ~25% Oblique
0.1 μM ~45% inhibition ~60% inhibition Significant depolarization Increased by ~50% Oblique
1 μM ~70% inhibition ~85% inhibition Complete depolarization Increased by ~75% Oblique
10 μM ~85% inhibition ~95% inhibition Complete depolarization Increased by ~60% Oblique

Table 2: Oxidative stress markers in maize coleoptile cells treated with naphthazarin

Parameter Control 0.01 μM Naphthazarin 1 μM Naphthazarin 10 μM Naphthazarin
Catalase Activity Baseline Increased by ~30% Increased by ~80% Increased by ~60%
Lipid Peroxidation (MDA) Baseline Increased by ~20% Increased by ~70% Increased by ~90%
Redox Activity Baseline Increased by ~25% Increased by ~65% Increased by ~50%
Membrane Integrity Normal Slight disruption Significant disruption Severe disruption

The data presented in Tables 1 and 2 demonstrate that naphthazarin exerts concentration-dependent effects on multiple physiological parameters in maize coleoptile cells. Interestingly, the dose-response relationships differ between endogenous and IAA-induced growth. While endogenous growth inhibition follows a roughly linear pattern with increasing naphthazarin concentrations, the effect on IAA-induced growth exhibits a bell-shaped curve with maximum inhibition at 1 μM [1]. This differential response suggests that naphthazarin may have multiple cellular targets with varying affinity.

Notably, oxidative stress parameters show the most significant enhancement at lower naphthazarin concentrations (<1 μM), indicating that reactive oxygen species generation might be an early and sensitive mechanism of naphthazarin's action [1]. The membrane potential depolarization becomes evident at concentrations above 0.1 μM and is complete at 1 μM and higher, closely correlating with the inhibition of growth responses. These quantitative relationships provide valuable insights for determining effective bioherbicide concentrations while minimizing potential non-target effects.

Detailed Experimental Protocols

Plant Material Preparation and Growth Conditions

Coleoptile segment preparation follows established protocols with specific modifications for naphthazarin studies [2]. Maize caryopses (Zea mays L. cv. Cosmo 230) are soaked in tap water for 2 hours, sown on moist lignin in plastic boxes, and placed in a growth chamber at 27 ± 1.0°C for 4 days in complete darkness. After this period, 10-mm coleoptile segments are cut 3 mm below the tip from etiolated seedlings (coleoptile length 2-3 cm) with the first leaves carefully removed. The segments are collected in a control medium containing 1 mM KCl, 0.1 mM NaCl, and 0.1 mM CaCl₂, with the initial pH adjusted to 5.8-6.0.

For growth and pH measurements, segments are incubated in a specialized apparatus that enables simultaneous recording of elongation growth and medium pH from the same tissue sample [2]. This integrated approach is crucial for understanding the relationship between proton extrusion and growth dynamics. Segments are pre-incubated in control medium for 1 hour to establish baseline growth rates before adding naphthazarin at specified concentrations (typically ranging from 0.001 to 100 μM). For studies involving auxin, IAA is added to a final concentration of 10 μM after an additional hour of naphthazarin pretreatment.

Electrophysiological Measurements

Membrane potential measurements are conducted on parenchymal cells of maize coleoptile segments using standard microelectrode techniques [1]. Cells are impaled with glass microelectrodes filled with 3 M KCl, with tip resistances of 10-20 MΩ. A reference electrode is placed directly in the incubation medium, and potential differences are recorded continuously before and after naphthazarin addition. For IAA experiments, membrane potential is monitored for 30 minutes before IAA application to establish a stable baseline, followed by at least 2 hours of recording after IAA addition to capture both transient depolarization and sustained hyperpolarization phases.

Oxidative Stress Assessment

Hydrogen peroxide production is quantified using a spectrophotometric method based on the peroxide-mediated oxidation of Fe²⁺ followed by the reaction of Fe³⁺ with xylenol orange [1]. Coleoptile segments (approximately 100 mg fresh weight) are homogenized in ice-cold 50 mM sodium phosphate buffer (pH 6.5) and centrifuged at 12,000 × g for 15 minutes. The supernatant is incubated with reaction mixture containing 250 μM ammonium ferrous sulfate, 100 μM xylenol orange, and 25 mM H₂SO₄ for 30 minutes at room temperature, and absorbance is measured at 560 nm. Catalase activity is determined by monitoring the decomposition of H₂O₂ at 240 nm, with one unit of activity defined as the amount of enzyme required to decompose 1 μmol H₂O₂ per minute. Lipid peroxidation is assessed by measuring malondialdehyde (MDA) content using the thiobarbituric acid reactive substances (TBARS) assay [1].

Microtubule Array Visualization

Cortical microtubule organization is analyzed using immunohistochemistry and confocal microscopy [1]. Coleoptile segments are fixed in 4% formaldehyde in PME buffer (50 mM PIPES, 5 mM MgSO₄, 5 mM EGTA, pH 6.9) for 1 hour, followed by cell wall digestion with 1% cellulase and 0.1% pectolyase in PME buffer for 20 minutes. Samples are then permeabilized with 1% Triton X-100, blocked with 3% BSA, and incubated with anti-α-tubulin primary antibody (1:200 dilution) overnight at 4°C. After washing, segments are incubated with FITC-conjugated secondary antibody (1:100 dilution) for 2 hours at room temperature. Microtubule orientation is analyzed using confocal microscopy, with at least 50 cells examined per experimental variant.

Mechanism of Action and Signaling Pathways

Diagram 1: Naphthazarin's multi-target mechanism of action in plant cells

Naphthazarin disrupts plant cell growth through a sophisticated multi-target mechanism that simultaneously affects several essential cellular processes. The primary actions can be categorized into direct and indirect effects that collectively lead to growth inhibition and cellular damage [1] [4]. The direct mechanisms involve covalent modification of cellular proteins, particularly through interaction with thiol groups, leading to the formation of thioethers that alter protein function. This directly impacts the activity of plasma membrane H+-ATPases, which are crucial for maintaining proton gradients necessary for cell wall acidification and elongation growth [4]. Additionally, naphthazarin directly interferes with microtubule organization, changing the IAA-induced transverse microtubule orientation to an oblique configuration, thereby disrupting cell wall deposition and directional cell expansion [1].

The indirect mechanisms primarily involve the generation of reactive oxygen species through redox cycling processes [4]. Naphthazarin's quinone structure enables it to undergo enzymatic reduction followed by auto-oxidation, producing superoxide anions and hydrogen peroxide. This oxidative burst triggers multiple downstream effects including lipid peroxidation, evidenced by increased malondialdehyde levels, and membrane integrity loss. The ROS production also leads to increased cytosolic Ca²⁺ levels, which further inhibits PM H+-ATPase activity and disrupts electrochemical gradients essential for nutrient uptake and turgor maintenance [4]. This cascade of events ultimately results in the severe inhibition of both endogenous and auxin-induced growth observed in experimental systems.

Application Guidelines for Bioherbicide Development

Formulation Considerations and Synergistic Combinations

Recent research has demonstrated that naphthoquinone combinations can enhance phytotoxic effects while allowing reduction of individual compound concentrations [4] [5]. Specifically, naphthazarin combined with lawsone (2-hydroxy-1,4-naphthoquinone) or 1,4-naphthoquinone at low concentrations (1-10 nM) produces significant growth inhibition of maize coleoptile segments. These combinations reduce both endogenous and IAA-induced growth more effectively than individual compounds alone, suggesting synergistic interactions between different naphthoquinones [5]. This approach aligns with the development of next-generation bioherbicides that utilize multiple modes of action to overcome resistance while minimizing environmental impact.

For practical applications, naphthazarin-based formulations should be designed to optimize bioavailability and environmental stability. The compound's inherent redox properties make it suitable for various delivery systems including emulsifiable concentrates, wettable powders, and nanoparticle-based formulations. The recommended application concentrations range from 0.1 to 10 μM for targeted herbicidal effects, with lower concentrations (1-10 nM) being sufficient when used in combination with other naphthoquinones [4]. Field applications should target early growth stages of weeds when cellular elongation is most active, thereby maximizing the compound's effect on growth processes.

Environmental and Safety Considerations

The development of naphthazarin-based bioherbicides must address environmental fate and non-target effects. As a naturally occurring compound, naphthazarin is expected to have faster degradation rates compared to synthetic herbicides, reducing the risk of soil and water contamination [4]. However, comprehensive ecotoxicological assessments are necessary to ensure specificity toward target weed species and minimal impact on beneficial organisms. The multi-mechanistic action of naphthazarin reduces the likelihood of resistance development compared to single-target herbicides, contributing to more sustainable weed management strategies.

Conclusion and Future Perspectives

Naphthazarin represents a promising natural product lead for the development of novel bioherbicides with multiple modes of action. Its ability to simultaneously target proton extrusion, membrane stability, redox homeostasis, and cytoskeletal organization makes it particularly effective against elongating plant tissues. The experimental protocols outlined in this document provide researchers with standardized methods for further investigating naphthazarin's mechanisms and optimizing its efficacy. Future research should focus on structure-activity relationships of naphthazarin derivatives, formulation technologies to enhance field performance, and molecular studies to identify additional cellular targets. The integration of naphthazarin into integrated pest management systems could significantly reduce reliance on synthetic herbicides while providing effective weed control.

References

Comprehensive Application Notes and Protocols: Naphthazarin-Induced Modulation of Microtubule Array Organization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naphthazarin and Its Biological Significance

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ) is a naturally occurring 1,4-naphthoquinone derivative found in several plant families including Boraginaceae, Droseraceae, and Nepenthaceae [1] [2]. This secondary metabolite has gained significant research interest due to its multifaceted biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties [1] [3]. Recently, naphthazarin has emerged as a valuable research tool in cell biology and drug development due to its pronounced effects on microtubule array organization and cytoskeletal dynamics [1]. The compound's ability to selectively disrupt microtubule organization while simultaneously inducing oxidative stress makes it particularly useful for investigating the molecular crosstalk between cytoskeletal components and cellular signaling pathways.

From a pharmacological perspective, naphthazarin represents a promising scaffold for developing novel therapeutic agents targeting microtubule-related processes in cancer and other proliferative diseases [3] [4]. Its unique mechanism of action, which differs from classical microtubule-targeting agents, offers potential for overcoming treatment resistance. For researchers in drug development, understanding naphthazarin's effects on microtubule organization provides insights for designing more selective cytoskeletal disruptors with improved therapeutic indices. These application notes consolidate the current methodological approaches and experimental findings related to naphthazarin's activity on microtubule arrays to facilitate standardized research protocols across laboratories.

Experimental Evidence of Naphthazarin Effects on Microtubule Arrays

Key Experimental Findings

Comprehensive investigation of naphthazarin's effects on microtubule organization has revealed dose-dependent disruptions in microtubule array architecture and orientation. In maize coleoptile cells treated with naphthazarin, researchers observed a significant reorientation of cortical microtubules from their typical transverse arrangement to an oblique orientation relative to the long cell axis [1]. This disruption occurred at concentrations as low as 1 μM, demonstrating the sensitivity of microtubule arrays to naphthazarin exposure. Importantly, these effects were observed in both endogenous growth conditions and in auxin-induced growth scenarios, though with differing dose-response relationships [1].

The impact of naphthazarin on microtubule organization extends beyond architectural changes to include alterations in dynamic instability parameters and microtubule-associated protein (MAP) interactions. While direct measurements of dynamic instability parameters following naphthazarin treatment are not fully characterized in the available literature, related naphthoquinone compounds have demonstrated effects on microtubule polymerization rates and catastrophe frequencies [5]. These alterations in microtubule dynamics likely contribute to the observed changes in array organization and cellular morphology following naphthazarin exposure. Additionally, naphthazarin-induced oxidative stress may indirectly affect microtubule stability through the modification of MAPs sensitive to redox regulation [2].

Table 1: Quantitative Effects of Naphthazarin on Microtubule Organization and Cellular Parameters in Plant Models

Concentration Microtubule Orientation Membrane Potential H₂O₂ Production Growth Response
0.001 μM Minimal change No significant effect Slight increase Stimulation (in presence of IAA)
0.1 μM Transverse to oblique Beginning depolarization Significant increase Inhibition
1 μM Oblique orientation Clear depolarization Peak production Maximum inhibition
>1 μM Disorganized arrays Strong depolarization Decreasing from peak Progressive inhibition
Comparative Analysis with Related Compounds

Naphthazarin belongs to a broader class of 1,4-naphthoquinone derivatives that exhibit varying effects on microtubule organization. When compared to similar compounds such as juglone (5-hydroxy-1,4-naphthoquinone) and lawsone (2-hydroxy-1,4-naphthoquinone), naphthazarin demonstrates distinctive activity in its ability to modify microtubule orientation [2]. This unique effect may be attributed to its specific chemical structure featuring two hydroxyl groups at positions 5 and 8, which enhances its redox cycling capacity and potential for interaction with microtubule-associated proteins. The structure-activity relationship among naphthoquinones reveals that specific molecular modifications significantly influence their biological activity and microtubule-disrupting properties [4].

Detailed Experimental Protocols for Microtubule Analysis

Plant-Based Microtubule Assay Protocol

Protocol 1: Assessment of Naphthazarin Effects on Microtubule Arrays in Maize Coleoptile Cells

This protocol has been optimized for evaluating naphthazarin-induced changes in microtubule organization using plant tissue, particularly maize coleoptiles, which provide a classical model system for studying cytoskeletal dynamics in cell elongation [1].

Materials and Reagents:

  • Maize seeds (Zea mays L. cv. Cosmo 230)
  • Naphthazarin stock solution (1 mM in DMSO)
  • Control medium: 1 mM KCl, 0.1 mM NaCl, 0.1 mM CaCl₂ (pH adjusted to 5.8-6.0)
  • Fixation solution: 4% formaldehyde in PME buffer (50 mM PIPES, 5 mM MgSO₄, 5 mM EGTA, pH 6.9)
  • Primary antibodies: anti-α-tubulin monoclonal antibody
  • Secondary antibodies: fluorescently conjugated anti-mouse IgG
  • Mounting medium with anti-fading agents

Procedure:

  • Plant material preparation: Soak maize caryopses in tap water for 2 hours, sow on wet lignin in plastic boxes, and incubate at 27 ± 1.0°C for 4 days in darkness [1].
  • Coleoptile segment excision: Cut 10-mm-long coleoptile segments 3 mm below the tip, removing the first leaves. Collect segments in control medium.
  • Naphthazarin treatment: Incubate coleoptile segments in control medium containing naphthazarin at concentrations ranging from 0.001 μM to 10 μM for 2-24 hours. Include controls with DMSO vehicle only.
  • Tissue fixation: Fix segments in formaldehyde solution for 1 hour at room temperature.
  • Immunofluorescence staining:
    • Permeabilize cells with 0.5% Triton X-100 for 15 minutes
    • Incubate with primary anti-tubulin antibody (1:200 dilution) for 2 hours
    • Wash and incubate with fluorescent secondary antibody (1:500 dilution) for 1 hour
  • Microscopic analysis: Visualize microtubule arrays using confocal laser scanning microscopy. Acquire z-stack images to capture full cortical microtubule organization.
  • Image analysis: Quantify microtubule orientation relative to the long cell axis using image analysis software (e.g., ImageJ with directional orientation plugins).

Technical Notes:

  • Maintain consistent physiological conditions throughout the experiment, as microtubules are sensitive to temperature and osmotic changes.
  • Include both positive controls (known microtubule disruptors such as oryzalin) and negative controls (DMSO vehicle only) in each experiment.
  • For time-course studies, ensure minimal light exposure during naphthazarin treatment due to potential light sensitivity.
Mammalian Cell Microtubule Analysis Protocol

Protocol 2: Evaluation of Naphthazarin Effects on Human Cancer Cell Microtubules

This protocol adapts microtubule analysis for human cell cultures, particularly relevant for cancer research and drug development applications [3].

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer cells, AGS gastric cancer cells)
  • Cell culture media appropriate for specific cell lines
  • Naphthazarin stock solution (10 mM in DMSO)
  • Microtubule-stabilizing buffer: 80 mM PIPES, 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, pH 6.8
  • Fixative: 100% methanol at -20°C or 3.7% formaldehyde
  • Primary antibodies: anti-α-tubulin and anti-β-tubulin antibodies
  • Secondary antibodies: fluorescently conjugated species-specific antibodies
  • DNA counterstain (e.g., DAPI or Hoechst 33342)
  • Mounting medium with anti-fading agents

Procedure:

  • Cell culture and plating: Grow cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. Plate cells on sterile glass coverslips in multi-well plates at 50-70% confluence.
  • Naphthazarin treatment: Treat cells with naphthazarin at concentrations ranging from 0.1 μM to 50 μM for 2-48 hours. Include DMSO vehicle controls.
  • Cell fixation:
    • For microtubule preservation: Rinse cells briefly with microtubule-stabilizing buffer (37°C), then fix with pre-warmed 3.7% formaldehyde in microtubule-stabilizing buffer for 10 minutes at 37°C.
    • Alternative fixation: Fix with cold methanol (-20°C) for 10 minutes for improved antibody penetration.
  • Immunofluorescence staining:
    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes if using formaldehyde fixation.
    • Block with 1% BSA in PBS for 30 minutes.
    • Incubate with primary anti-tubulin antibody (1:200-1:1000 dilution) for 1 hour at room temperature.
    • Wash with PBS and incubate with fluorescent secondary antibody (1:500 dilution) for 45 minutes.
    • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.
  • Microscopy and analysis:
    • Image cells using high-resolution fluorescence or confocal microscopy.
    • Analyze microtubule organization, density, and cellular distribution using image analysis software.
    • Assess mitotic spindles in dividing cells when present.

Technical Notes:

  • Optimize naphthazarin treatment time based on research objectives: shorter treatments (2-8 hours) for direct effects on microtubule dynamics, longer treatments (24-48 hours) for downstream consequences.
  • Include paclitaxel (microtubule stabilizer) and nocodazole (microtubule destabilizer) as control compounds for comparison.
  • For live-cell imaging, use fluorescent protein-tagged tubulin (e.g., EMTB-GFP) [6] to monitor real-time microtubule dynamics.

Table 2: Protocol Variations for Different Research Applications

Application Recommended Cell Type Naphthazarin Concentration Range Treatment Duration Key Readout Parameters
Basic microtubule organization Maize coleoptiles, COS cells 0.001 μM - 10 μM 2-24 hours Microtubule orientation, array density
Cancer research MCF-7, AGS cancer cells 1 μM - 50 μM 6-48 hours Mitotic spindle defects, cell cycle arrest
Oxidative stress interplay Any susceptible cell type 0.1 μM - 10 μM 1-12 hours Microtubule stability, ROS production, MAP modifications
Drug development screening Multiple cancer cell lines 0.1 μM - 100 μM 24-72 hours IC₅₀ values, apoptosis induction, microtubule disruption

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of Microtubule Disruption

Naphthazarin employs multiple mechanistic pathways to disrupt microtubule organization and function. The primary mechanism involves the generation of reactive oxygen species (ROS) through redox cycling, which creates an oxidative cellular environment that adversely affects microtubule stability [1] [2]. The covalent modification of cellular proteins represents another significant mechanism, where naphthazarin acts as an electrophile targeting nucleophilic sites—particularly thiol groups in tubulin subunits and microtubule-associated proteins [2]. This direct interaction potentially compromises microtubule polymerization dynamics and stability, leading to the observed array disorganization.

The integrated pathway analysis reveals how naphthazarin influences microtubule organization through both direct and indirect mechanisms. The diagram below illustrates the key molecular pathways involved in naphthazarin-mediated microtubule disruption:

G cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms cluster_outcomes Cellular Outcomes Naphthazarin Naphthazarin ROS ROS Generation (Redox Cycling) Naphthazarin->ROS Covalent Covalent Modification of Tubulin Thiol Groups Naphthazarin->Covalent MAPs Altered MAP Binding Naphthazarin->MAPs OxStress Oxidative Stress Response ROS->OxStress Consequences Microtubule Consequences ROS->Consequences Covalent->Consequences MAPs->Consequences Kinases Kinase/Phosphatase Dysregulation OxStress->Kinases CellSignaling Altered Cell Signaling Pathways Kinases->CellSignaling CellSignaling->Consequences MT_Reorient Microtubule Reorientation (Transverse → Oblique) Consequences->MT_Reorient Array_Disorg Array Disorganization Consequences->Array_Disorg Dynamics Altered Dynamics Consequences->Dynamics Function Impaired Cellular Functions Consequences->Function

Interplay with Oxidative Stress and Cellular Signaling

The oxidative stress pathway plays a central role in naphthazarin's mechanism of microtubule disruption. Experimental evidence from maize coleoptile cells demonstrates that naphthazarin treatment significantly increases hydrogen peroxide (H₂O₂) production and lipid peroxidation, particularly at lower concentrations (<1 μM) [1]. This oxidative environment promotes the post-translational modification of tubulin subunits and associated proteins, potentially altering their structure and function. The observed membrane depolarization following naphthazarin treatment further contributes to cellular dysfunction and indirectly affects microtubule organization through calcium signaling and other secondary messenger systems [1].

Naphthazarin also influences microtubule-actin cytoskeleton cross-talk through modulation of Rho GTPase signaling pathways. Although not directly demonstrated for naphthazarin, related quinones affect regulators such as GEF-H1, which is released from microtubules upon disruption and activates RhoA to promote actin stress fiber formation [7]. This mechanism represents a potential pathway through which naphthazarin-induced microtubule disruption could lead to broader cytoskeletal rearrangements and changes in cell morphology. Understanding these interconnected pathways is essential for comprehensive interpretation of experimental results and for developing targeted interventions that selectively modulate specific aspects of naphthazarin's activity.

Applications in Drug Development and Cancer Research

Therapeutic Potential and Research Applications

Naphthazarin demonstrates significant promise as an anticancer agent with a unique mechanism of action targeting microtubule organization. In human breast cancer cells (MCF-7), naphthazarin enhances ionizing radiation-induced cell cycle arrest and apoptosis through p53-dependent p21 activation [3]. This radiosensitization effect highlights its potential as an adjuvant therapy to improve the efficacy of conventional cancer treatments. Furthermore, naphthazarin triggers cell cycle arrest at the G2/M phase in gastric cancer cells, indicating its specific activity on mitotic processes where microtubules play essential roles [4]. These findings position naphthazarin as a valuable compound for developing novel chemotherapeutic strategies.

The structure-activity relationship of naphthoquinone derivatives provides insights for medicinal chemistry optimization. Studies comparing various 1,4-naphthoquinone analogs reveal that specific molecular modifications significantly influence their biological activity and microtubule-disrupting properties [4]. For instance, the addition of sulfinyl groups at the C2 position enhances anticancer activity while potentially reducing nonspecific toxicity. These structure-activity insights enable rational drug design approaches to develop naphthazarin derivatives with improved therapeutic indices and target selectivity. The development of such analogs represents a promising strategy for overcoming limitations associated with conventional microtubule-targeting agents.

Table 3: Research Applications of Naphthazarin's Microtubule-Targeting Activity

Application Area Research Utility Experimental Endpoints Relevant Concentrations
Cancer therapeutics development Cytoskeletal disruption, cell cycle arrest Mitotic index, spindle abnormalities, apoptosis markers 1-50 μM (depending on cell line)
Radio-sensitization research Enhancement of radiation efficacy Clonogenic survival, DNA damage response, apoptosis 0.1-10 μM in combination with radiation
Chemo-sensitization studies Overcoming drug resistance Combination indices, efflux pump activity, apoptosis 0.5-20 μM with conventional chemotherapeutics
Mechanism of action studies Cytoskeletal signaling pathways MAP modifications, GTPase activation, kinase signaling 0.1-10 μM for pathway analysis
Agricultural applications Bioherbicide development Plant growth inhibition, microtubule orientation 0.001-1 μM in plant models
Protocol for Anticancer Activity Assessment

Protocol 3: Evaluation of Naphthazarin Anticancer Efficacy in Human Cell Lines

This standardized protocol assesses the therapeutic potential of naphthazarin in cancer models, with specific emphasis on its microtubule-targeting effects [3] [4].

Materials and Reagents:

  • Human cancer cell lines relevant to research objectives (e.g., MCF-7, AGS)
  • Appropriate cell culture media and supplements
  • Naphthazarin stock solutions (10 mM in DMSO)
  • Control compounds: paclitaxel, nocodazole, cisplatin
  • MTT solution (5 mg/mL in PBS)
  • Annexin V-FITC/PI apoptosis detection kit
  • Cell cycle staining solution (propidium iodide with RNase)
  • Western blot reagents for apoptosis and cell cycle markers

Procedure:

  • Cell viability assessment (MTT assay):

    • Seed cells in 96-well plates at optimal density (3-5 × 10³ cells/well)
    • After 24 hours, treat with naphthazarin (0.1-100 μM) for 24-72 hours
    • Add MTT solution (0.5 mg/mL final concentration) and incubate 2-4 hours
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
    • Calculate IC₅₀ values using appropriate curve-fitting software
  • Apoptosis analysis (Annexin V/PI staining):

    • Treat cells with naphthazarin at IC₅₀ and 2×IC₅₀ concentrations for 24-48 hours
    • Harvest cells and stain with Annexin V-FITC and propidium iodide according to kit instructions
    • Analyze by flow cytometry within 1 hour of staining
    • Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
  • Cell cycle analysis:

    • Fix ethanol-permeabilized cells with 70% ethanol at -20°C for at least 2 hours
    • Stain with propidium iodide solution (50 μg/mL) containing RNase A (100 μg/mL)
    • Analyze DNA content by flow cytometry
    • Determine percentage of cells in G0/G1, S, and G2/M phases using cell cycle modeling software
  • Microtubule and mitotic spindle assessment:

    • Process cells for immunofluorescence microscopy as described in Protocol 2
    • Score mitotic cells for spindle abnormalities and chromosome alignment defects
    • Quantify microtubule organization in interphase cells

Technical Notes:

  • Include appropriate controls: vehicle control (DMSO), negative control (untreated), positive controls (known microtubule disruptors)
  • For combination studies with radiation or other chemotherapeutic agents, optimize treatment sequence and timing based on mechanism of action
  • Perform dose-response experiments with at least 8 concentration points in triplicate for reliable IC₅₀ determination

Conclusion and Future Directions

The experimental evidence comprehensively demonstrates that naphthazarin significantly disrupts microtubule array organization through multiple interconnected mechanisms including oxidative stress, direct protein modification, and potential effects on microtubule-associated proteins. These findings establish naphthazarin as a valuable research tool for investigating cytoskeletal dynamics and as a promising scaffold for developing novel therapeutic agents targeting microtubule-related processes in cancer and other diseases. The detailed protocols provided herein standardize the assessment of naphthazarin's effects on microtubule organization across different biological systems, facilitating reproducible research in this area.

Future research directions should focus on elucidating the precise molecular targets of naphthazarin within the microtubule cytoskeleton, identifying specific tubulin isoforms or MAPs that are particularly sensitive to its effects. Additionally, the development of naphthazarin derivatives with improved selectivity and reduced off-target effects represents a promising avenue for translational applications. The integration of naphthazarin-based approaches with emerging technologies in targeted drug delivery could further enhance their therapeutic potential while minimizing systemic toxicity. As research in this field advances, naphthazarin and its analogs are poised to contribute significantly to both fundamental cytoskeleton biology and clinical therapeutic development.

References

Comprehensive Application Notes and Protocols: Naphthazarin as Bioherbicide and Biopesticide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Naphthazarin and Its Potential Applications

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ) is a naturally occurring 1,4-naphthoquinone derivative that has garnered significant research interest for its potential applications in sustainable agriculture. This compound is synthesized as a secondary metabolite by various members of the Boraginaceae, Droseraceae, and Nepenthaceae families, where it likely serves as a natural defense chemical against herbivores and competing vegetation [1] [2]. Unlike synthetic pesticides with single modes of action, naphthazarin exhibits a multi-target mechanism that affects various physiological processes in plants, making it a promising candidate for development as a bioherbicide and biopesticide [2] [3]. The compound's broad-spectrum activity, coupled with its natural origin, positions it as an environmentally friendly alternative to traditional synthetic agrochemicals in integrated pest management systems.

Naphthazarin belongs to the naphthoquinone class of compounds characterized by a dual-ring structure comprising a benzene ring fused to a quinone moiety. This molecular architecture confers redox-active properties that enable the compound to participate in various electron transfer reactions in biological systems [4]. The presence of two hydroxyl groups at positions 5 and 8 enhances both its reactivity and solubility compared to simpler naphthoquinones. Recent research has focused on harnessing these properties for agricultural applications, particularly in the development of effective yet biodegradable plant protection products that align with modern sustainable agriculture principles [2] [5].

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

Naphthazarin's chemical structure underpins its biological activity. The compound exists in various tautomeric forms that influence its reactivity and interaction with biological targets [4]. The quinoid structure enables redox cycling, wherein naphthazarin can undergo reversible reduction and oxidation, while the hydroxyl groups facilitate formation of hydrogen bonds and coordination complexes with metal ions. These properties make naphthazarin highly reactive in biological systems and contribute to its multiple mechanisms of phytotoxicity [1].

Primary Modes of Action

Research indicates that naphthazarin exerts its biological effects through two primary, interconnected mechanisms:

  • Direct protein modification: Naphthazarin acts as an electrophile that covalently modifies nucleophilic sites—particularly thiol groups—on proteins. This direct binding can alter protein function, notably inhibiting essential enzymes such as the plasma membrane H+-ATPase, which is critical for maintaining electrochemical gradients and driving cell elongation [2] [5].

  • Indirect oxidative stress: Through redox cycling, naphthazarin generates reactive oxygen species (ROS) including hydrogen peroxide (H₂O₂) and superoxide anions. This oxidative burst damages cellular components through lipid peroxidation, protein oxidation, and membrane disruption [1] [2].

Table 1: Key Mechanisms of Naphthazarin Action in Plant Systems

Mechanism Type Specific Target/Effect Biological Consequence
Direct Modification Covalent binding to thiol groups of PM H+-ATPase Inhibition of proton extrusion; disrupted cell elongation
Direct Modification Interaction with cortical microtubule proteins Altered microtubule array orientation; disrupted cell growth
Oxidative Stress ROS generation via redox cycling Membrane damage through lipid peroxidation
Oxidative Stress Depletion of cellular antioxidants (e.g., glutathione) Compromised oxidative defense system
Membrane Effects Changes in membrane potential (depolarization) Disrupted ion homeostasis and signaling
Membrane Effects Increased membrane permeability Leakage of cellular contents; loss of compartmentalization

The interplay between these mechanisms is visualized in the following diagram:

G Naphthazarin Naphthazarin DirectMod Direct Protein Modification Naphthazarin->DirectMod RedoxCycle Redox Cycling Naphthazarin->RedoxCycle ATPaseInhibit PM H+-ATPase Inhibition DirectMod->ATPaseInhibit MicrotubuleDisrupt Microtubule Disruption DirectMod->MicrotubuleDisrupt ROS ROS Generation RedoxCycle->ROS GrowthInhibit Growth Inhibition ATPaseInhibit->GrowthInhibit MicrotubuleDisrupt->GrowthInhibit MembraneDamage Membrane Damage ROS->MembraneDamage LipidPerox Lipid Peroxidation ROS->LipidPerox CellDeath Cell Death MembraneDamage->CellDeath LipidPerox->CellDeath GrowthInhibit->CellDeath

Diagram 1: Naphthazarin's multi-target mechanism of action in plant cells, showing both direct protein modification and indirect oxidative stress pathways converging on growth inhibition and cell death

Quantitative Biological Effects

The efficacy of naphthazarin as a bioherbicide and biopesticide has been quantified across multiple experimental systems. The following tables summarize key quantitative findings from recent studies:

Table 2: Concentration-Dependent Effects of Naphthazarin on Maize Seedling Growth Parameters

Concentration Root Growth (% vs Control) Leaf Growth (% vs Control) APS Fresh Weight (% vs Control) UPS Fresh Weight (% vs Control)
0.1 nM ~80% ~140% ~120% ~115%
1 nM ~70% ~100% ~100% ~60%
10 nM ~70% ~100% ~60% ~60%
1 μM Strong inhibition Strong inhibition Not tested Not tested

Data compiled from [1] [2]. APS: Aboveground Parts of Seedlings; UPS: Underground Parts of Seedlings

Table 3: Naphthazarin Effects on Oxidative Stress Markers in Maize Coleoptiles

Concentration H₂O₂ Production Catalase Activity MDA Content (Lipid Peroxidation) Membrane Potential
0.1 nM Variable Variable Increased Slight depolarization
1 nM Variable Decreased Increased Depolarization
10 nM Decreased Increased Significantly increased Strong depolarization
1 μM Not tested Not tested Not tested Complete depolarization

Data compiled from [1] [2]. Note: Responses vary between tissues and experimental conditions

Notably, naphthazarin exhibits hormetic effects—at very low concentrations (0.1 nM), it can stimulate certain growth parameters, while inhibitory effects dominate at higher concentrations [1]. This biphasic response is particularly evident in leaf growth and fresh weight accumulation. The underground parts (roots) generally show greater sensitivity to naphthazarin, with significant growth inhibition occurring at lower concentrations compared to aerial tissues.

Detailed Experimental Protocols

Plant Material Preparation and Growth Assays

Protocol 1: Maize Coleoptile Segment Growth Bioassay

This established bioassay measures the direct effect of naphthazarin on plant cell elongation, a fundamental process in plant growth [2] [5].

  • Materials:

    • Maize caryopses (Zea mays L., cv. Cosmo 230)
    • Control medium: 1 mM KCl, 0.1 mM NaCl, 0.1 mM CaCl₂ (pH adjusted to 5.8-6.0)
    • Naphthazarin stock solution (1 mM in DMSO)
    • Indole-3-acetic acid (IAA) stock solution (1 mM in DMSO)
    • Growth apparatus with measurement capabilities
  • Procedure:

    • Soak maize caryopses in tap water for 2 hours, then sow on moist lignin in plastic boxes.
    • Incubate in darkness at 27°C for 4 days to produce etiolated seedlings.
    • Excise 10-mm coleoptile segments 3 mm below the tip, removing the first leaves.
    • Pre-incubate segments in control medium for 30 minutes to establish baseline growth.
    • Transfer segments to experimental media containing naphthazarin (0.1 nM to 10 μM) with or without IAA (10 μM).
    • Measure elongation growth continuously for 16-24 hours using appropriate growth apparatus.
    • Simultaneously monitor pH changes in the incubation medium.
    • Calculate growth rates by differentiating elongation data and compare treatments to controls.
  • Notes:

    • Maintain darkness throughout the experiment to prevent light degradation of naphthazarin.
    • Include DMSO controls to account for solvent effects (keep final DMSO concentration below 0.1%).
    • Each treatment should include at least 10 coleoptile segments for statistical reliability.

Protocol 2: Whole Seedling Growth and Biomass Assessment

This protocol assesses naphthazarin effects on intact plants, providing information on organ-specific responses [1].

  • Materials:

    • Maize caryopses
    • Hydroponic growth system
    • Naphthazarin test solutions (0.1, 1, and 10 nM)
    • Digital calipers or image analysis system
    • Precision balance
  • Procedure:

    • Germinate maize caryopses in moist paper towels for 3 days.
    • Transfer uniform seedlings to hydroponic systems containing naphthazarin solutions.
    • Grow for 7-14 days under controlled environmental conditions.
    • Measure lengths of main roots, mesocotyls, and first leaves using digital calipers or image analysis.
    • Separate aboveground (APS) and underground (UPS) parts, then determine fresh weights.
    • Process tissues for oxidative stress markers as described in Protocol 3.
  • Notes:

    • Renew naphthazarin solutions every 48 hours to maintain consistent concentrations.
    • Include measurements of secondary root development for more comprehensive assessment.
Oxidative Stress and Membrane Integrity Assays

Protocol 3: Hydrogen Peroxide Production and Catalase Activity

Quantifying oxidative stress parameters provides insight into naphthazarin's redox-cycling activity [1] [2].

  • Materials:

    • Plant tissue samples
    • Potassium phosphate buffer (50 mM, pH 7.0)
    • Homogenization buffer (phosphate buffer with 1% PVP)
    • H₂O₂ standard solution
    • Peroxidase reagent (e.g., Amplex Red)
    • Catalase assay kit or hydrogen peroxide solution for manual assay
    • Spectrophotometer or fluorometer
  • Procedure for H₂O₂ Measurement:

    • Homogenize 0.5 g fresh plant tissue in 3 mL cold homogenization buffer.
    • Centrifuge at 12,000 × g for 15 minutes at 4°C.
    • Collect supernatant and determine H₂O₂ content using peroxidase-coupled assay.
    • For Amplex Red method: Mix supernatant with 50 μM Amplex Red and 0.1 U/mL horseradish peroxidase in phosphate buffer.
    • Incubate 30 minutes in darkness, measure fluorescence (excitation 560 nm, emission 590 nm).
    • Calculate H₂O₂ concentration from standard curve.
  • Procedure for Catalase Activity:

    • Prepare tissue extract as above.
    • Monitor decomposition of H₂O₂ (initial concentration 10-20 mM) by decrease in absorbance at 240 nm.
    • Calculate enzyme activity as μmol H₂O₂ decomposed per minute per mg protein.
  • Notes:

    • Perform extractions at 4°C to prevent enzyme degradation.
    • Include appropriate controls for non-enzymatic H₂O₂ decomposition.

Protocol 4: Lipid Peroxidation (MDA Content) and Membrane Integrity

This protocol assesses membrane damage resulting from naphthazarin-induced oxidative stress [2] [5].

  • Materials:

    • Plant tissue samples
    • Thiobarbituric acid (TBA) reagent (0.5% in 20% trichloroacetic acid)
    • Trichloroacetic acid (TCA) solution
    • Malondialdehyde (MDA) standard
    • Spectrophotometer
  • Procedure:

    • Homogenize 0.5 g fresh tissue in 2.5 mL 0.1% TCA.
    • Centrifuge at 10,000 × g for 10 minutes.
    • Mix 1 mL supernatant with 2 mL TBA reagent.
    • Heat mixture at 95°C for 30 minutes, then quickly cool on ice.
    • Centrifuge at 10,000 × g for 5 minutes.
    • Measure absorbance at 532 nm and subtract non-specific absorbance at 600 nm.
    • Calculate MDA content using extinction coefficient 155 mM⁻¹cm⁻¹.
  • Notes:

    • Include sample blanks without TBA reagent to correct for interfering compounds.
    • Express results as nmol MDA per g fresh weight.
Advanced Physiological and Cellular Assays

Protocol 5: Membrane Potential Measurements

This electrophysiological assay evaluates naphthazarin's effect on plasma membrane energetics [2].

  • Materials:

    • Maize coleoptile segments
    • Standard incubation medium
    • Microelectrode setup (amplifier, micromanipulator, recording system)
    • Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)
  • Procedure:

    • Mount coleoptile segments in a perfusion chamber with continuous medium flow.
    • Impale parenchyma cells with microelectrodes using micromanipulator.
    • Record membrane potential for 5-10 minutes to establish stable baseline.
    • Perfuse with naphthazarin-containing medium (0.1-10 μM).
    • Continue recording for 30-60 minutes to monitor depolarization.
    • Compare membrane potential values before and after treatment.
  • Notes:

    • Maintain constant temperature throughout recordings.
    • Test multiple cells from different segments for each treatment (n ≥ 15).

Protocol 6: Microtubule Array Visualization

This protocol assesses naphthazarin's effect on the cytoskeleton using immunofluorescence [2].

  • Materials:

    • Maize coleoptile segments
    • Fixative solution (4% formaldehyde in PME buffer: 50 mM PIPES, 5 mM MgSO₄, 5 mM EGTA, pH 6.9)
    • Cell wall digestion enzymes (1% cellulase, 0.1% pectolyase)
    • Primary antibody against tubulin
    • Fluorescent secondary antibody
    • Confocal microscope
  • Procedure:

    • Fix coleoptile segments in formaldehyde solution for 1 hour.
    • Wash with PME buffer and digest cell walls with enzyme solution for 20 minutes.
    • Permeabilize cells with 0.5% Triton X-100 for 15 minutes.
    • Incubate with anti-tubulin primary antibody (1:100 dilution) overnight at 4°C.
    • Wash and incubate with fluorescent secondary antibody (1:200 dilution) for 2 hours.
    • Mount segments and visualize microtubule arrays using confocal microscopy.
    • Quantify microtubule orientation relative to cell long axis.
  • Notes:

    • Include controls without primary antibody to assess non-specific binding.
    • Analyze at least 50 cells per treatment for statistical significance.

Application Considerations and Formulation Strategies

Concentration Optimization and Combination Approaches

The efficacy of naphthazarin as a bioherbicide depends critically on application concentration. Research indicates a biphasic response, where very low concentrations (0.1 nM) may actually stimulate growth in some plant tissues, while higher concentrations (1-10 nM) progressively inhibit growth [1]. The optimal herbicidal activity appears to occur in the 1-10 μM range for most applications [2]. This concentration-dependent effect must be carefully considered in formulation development to ensure efficacy while minimizing environmental impact.

Combination strategies with other naphthoquinones may enhance efficacy and reduce required concentrations. Studies show that naphthazarin combined with 1,4-naphthoquinone or lawsone (2-hydroxy-1,4-naphthoquinone) produces stronger inhibitory effects on plant growth than individual compounds alone [5]. These combinations exhibit synergistic effects, particularly in inhibiting plasma membrane H+-ATPase activity and inducing oxidative stress. Such combinations could potentially reduce application rates and delay the development of resistance in target species.

Environmental Considerations and Safety Profile

While naphthazarin occurs naturally in certain plant families, its use as an agricultural biopesticide requires careful environmental risk assessment. The compound demonstrates broad-spectrum toxicity to various organisms, including phytoplankton and bacteria [6]. This broad activity suggests potential non-target effects that must be managed through precise application timing and methods.

The redox-active nature of naphthazarin contributes to its relatively rapid environmental degradation compared to many synthetic pesticides, potentially reducing persistence and accumulation concerns [4]. However, formulation strategies should focus on enhancing target specificity while minimizing impacts on beneficial organisms and adjacent ecosystems.

Conclusion and Future Perspectives

Naphthazarin represents a promising natural alternative to synthetic herbicides and pesticides, with a unique multi-target mode of action that reduces the likelihood of resistance development. Its efficacy stems from the interplay between direct protein modification and indirect oxidative stress induction, affecting fundamental physiological processes in target plants. The experimental protocols outlined herein provide standardized methods for further investigating naphthazarin's activity and optimizing its formulation.

Future research should focus on delivery system optimization, field efficacy trials under various environmental conditions, and more comprehensive toxicological profiling to ensure environmental safety. Additionally, exploration of structural analogs may yield compounds with improved selectivity and efficacy profiles. As agricultural systems increasingly prioritize sustainability, naphthazarin and related natural products offer promising tools for integrated pest management strategies that reduce reliance on conventional synthetic pesticides.

References

Naphthazarin Cytotoxicity: Mechanisms and Experimental Support

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the primary cytotoxic mechanism of naphthazarin? Naphthazarin exerts cytotoxicity through multiple mechanisms, with bioreductive alkylation and induction of oxidative stress being the most prominent. Its quinone structure allows it to undergo enzymatic reduction in the cell, generating highly reactive semiquinone radicals and reactive oxygen species (ROS) that cause DNA damage and cell death [1] [2] [3].

Q2: What is "bioreductive alkylation" and why is it important for naphthazarin's activity? Bioreductive alkylation is a process where a quinone is enzymatically reduced to a semiquinone, which then acts as an alkylating agent, covalently binding to cellular nucleophiles like glutathione (GSH) or DNA [1]. This direct damage to critical cellular molecules is a key part of naphthazarin's antitumor activity. The rate of GSH conjugate formation is a direct indicator of this alkylation potential [1].

Q3: How does structural modification, like acetylation, affect naphthazarin's potency? Structural modifications can significantly enhance potency. For instance, acetylation of a hydroxyethyl side chain can reduce steric hindrance, dramatically increasing the compound's ability to react with GSH, inhibit DNA topoisomerase-I, and kill tumor cells [1]. The table below summarizes the quantitative effects of acetylation on a naphthazarin derivative's bioactivity.

Table 1: Potentiation of Naphthazarin Derivative Bioactivity by Acetylation [1]

Compound GSH Conjugate Formation (µM) DNA Topoisomerase-I Inhibition (IC50, µM) Cytotoxicity (ED50, µg/ml)
2-(1-hydroxyethyl)-DMNQ Did not react Did not inhibit 0.680
2-(1-acetyloxyethyl)-DMNQ 0.14 81 0.146

Q4: Besides bioreductive alkylation, what other mechanisms contribute to its cytotoxicity? Naphthazarin has a broad spectrum of toxic effects on plant cells, including [2]:

  • Inhibition of proton extrusion: Disrupts the acid growth mechanism essential for cell elongation.
  • Membrane depolarization: Damages the electrochemical potential across the plasma membrane.
  • Oxidative stress: Increases production of hydrogen peroxide (H₂O₂) and lipid peroxidation (measured as malondialdehyde, MDA content).
  • Disruption of microtubules: Alters the organization of cortical microtubules.

Q5: Are naphthazarin derivatives being explored for specific cancer types? Yes, research into 1,4-naphthoquinone derivatives shows promise for various cancers. For example, certain synthetic oxime derivatives have shown potent and selective cytotoxicity against human cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (BEL-7402), and ovarian cancer (A2780) [3]. The position and length of chemical substituents are critical for this activity.

Table 2: Cytotoxicity (IC50 in µM) of Selected 1,4-Naphthoquinone Oxime Derivatives [3]

Compound MDA-MB-231 (Breast Cancer) BEL-7402 (Liver Cancer) A2780 (Ovarian Cancer) HSF (Human Skin Fibroblasts)
13 7.85 ± 0.21 38.93 ± 2.13 68.43 ± 2.33 >100
14 0.66 ± 0.05 5.11 ± 0.12 8.26 ± 0.22 >100
15 9.87 ± 0.08 21.08 ± 1.07 33.82 ± 1.71 >100
5-FU (Control) 148.36 ± 4.45 37.07 ± 1.81 67.89 ± 2.39 >100

Troubleshooting Common Experimental Issues

Problem 1: Low or Inconsistent Cytotoxicity in Cell Assays

  • Potential Cause: Low reactivity due to steric hindrance from bulky substituents on the naphthoquinone ring [1].
  • Solution: Consider synthesizing or sourcing derivatives with smaller or more electron-withdrawing substituents. Acetylation of hydroxyl groups is a proven strategy to enhance bioreductive alkylation potential and cytotoxicity [1].

Problem 2: Difficulty in Measuring Direct Alkylation (GSH Conjugation)

  • Potential Cause: The reaction kinetics may be too fast for your assay or the detection method may be insufficient.
  • Solution: Refer to the protocols in the foundational study by Arch Pharm Res (1998) [1]. Ensure fresh GSH and compound solutions, and use a sensitive HPLC-MS method to detect and quantify the GSH-conjugate formation, using the rate of conjugation as a key metric [1].

Problem 3: High Non-Specific Toxicity in Normal Cell Lines

  • Potential Cause: Lack of selectivity, as naphthazarin can affect fundamental processes like membrane potential and ROS in all cells [2].
  • Solution: Explore chemical modifications. Shielding carbonyl groups with oxime, as seen in some 1,4-naphthoquinone oxime derivatives, has been shown to increase cytotoxicity in cancer cells while reducing toxicity in normal cells (e.g., HSF in Table 2) [3].

Problem 4: Interpreting the Role of Oxidative Stress vs. Alkylation

  • Potential Cause: The two mechanisms are often intertwined and can be difficult to decouple experimentally.
  • Solution: Design experiments to isolate each mechanism.
    • For oxidative stress: Use antioxidants (e.g., N-acetylcysteine) and measure specific markers like H₂O₂ production, catalase activity, and MDA content [2].
    • For alkylation: Directly measure the depletion of GSH or the formation of GSH conjugates, and assess DNA damage specifically related to alkylation [1].

Experimental Workflows and Pathways

The following diagrams illustrate the core cytotoxic mechanisms and a general workflow for evaluating naphthazarin derivatives.

G Naphthazarin Naphthazarin ReductiveActivation Enzymatic Reduction (in cell) Naphthazarin->ReductiveActivation OtherEffects Other Cellular Effects Naphthazarin->OtherEffects Semiquinone Unstable Semiquinone ReductiveActivation->Semiquinone Alkylation Bioreductive Alkylation (Binds DNA/Proteins) Semiquinone->Alkylation Pathway A ROS ROS Generation (Superoxide, H₂O₂) Semiquinone->ROS Pathway B Outcome Cytotoxicity / Cell Death Alkylation->Outcome OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage OxidativeDamage->Outcome SubEffects Membrane Depolarization Inhibits Proton Extrusion Disrupts Microtubules OtherEffects->SubEffects SubEffects->Outcome

Diagram 1: Primary Cytotoxic Mechanisms of Naphthazarin. The diagram shows how enzymatic reduction triggers two main damaging pathways: direct bioreductive alkylation and indirect ROS-induced damage [1] [2] [3].

G Start Derivative Synthesis/Acquisition Step1 In Vitro Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) Start->Step1 Step2 Mechanism Investigation Step1->Step2 Step3 Selectivity Assessment (Test on Normal Cell Lines) Step1->Step3 SubStep1 Measure GSH Conjugation (Alkylation Potential) Step2->SubStep1 SubStep2 Assess ROS Induction & Oxidative Stress Markers Step2->SubStep2 SubStep3 Evaluate Specific Target Inhibition (e.g., Topoisomerase-I) Step2->SubStep3 Step4 In Vivo Evaluation (e.g., S-180 tumor model in mice) Step3->Step4 Promising Candidates

Diagram 2: Workflow for Evaluating Naphthazarin Derivatives. A logical flow for progressing from initial compound screening to in vivo efficacy studies, incorporating key mechanistic assays [1] [3].

References

naphthazarin stability in solution ethanol water medium

Author: Smolecule Technical Support Team. Date: February 2026

Naphthazarin Stability & Handling Guide

Q1: What are the critical factors affecting naphthazarin stability in solution?

Naphthazarin is sensitive to its chemical environment. The main factors influencing its stability in solution are:

  • pH: The protonation state of naphthazarin changes with pH, establishing different acid-base equilibria. Working within a stable pH range is crucial [1] [2].
  • Light and Air: The naphthazarin core is sensitive to polymerization when exposed to acids, bases, heat, or light. It can also oxidize upon exposure to air [3].
  • Temperature: Elevated temperatures can accelerate decomposition. Solutions should be prepared and stored at room temperature or as specified, and the solid should be stored cool [4].
  • Solvent Composition: A 50% (v/v) ethanol-water medium has been successfully used for spectroscopic and acid-base studies, providing a stable environment [1] [2].

Q2: What is a recommended solvent system for preparing a stable naphthazarin solution?

For experimental work involving acid-base characteristics and complexation, a 50% (v/v) ethanol-water mixture has been effectively employed [1] [2]. The table below summarizes the established experimental conditions from this research.

Parameter Specification Purpose/Notes
Solvent Medium 50% (v/v) Ethanol-Water [1] [2] Provides a stable environment for acid-base and complexation studies.
Stable pH Range 2.5 – 11.5 [1] [2] Two distinct acid-base equilibria exist within this range.
pKa Values Multiple (determined spectrally) [1] [2] Confirms acid dissociation equilibria of the non-ionized form.
Handling Avoid strong acids, bases, heat, and light [4] [3] Prevents polymerization and oxidative degradation.

Q3: How should I handle and store naphthazarin to ensure its integrity?

  • Solid Form Storage: Keep the container tightly sealed in a cool, well-ventilated area. For long-term stability, store at -20°C (powder) or -80°C (when in solvent) [4].
  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. Use a suitable respirator and ensure adequate ventilation to avoid inhaling dust or aerosols [4].
  • First Aid:
    • Eye Contact: Flush immediately with large amounts of water and call a physician.
    • Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing.
    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician [4].

Detailed Experimental Protocol

The following workflow and method are adapted from research on the acid-base characteristics of naphthazarin [1] [2].

G Start Prepare 50% (v/v) Ethanol-Water Mixture A Dissolve Naphthazarin Start->A B Adjust pH to Experimental Range (2.5-11.5) A->B C Conduct Potentiometric pH Titration B->C D Perform Spectrophotometric Analysis C->D E Determine pKa Values and Complex Formation D->E

Method: Studying Acid-Base Characteristics in 50% Ethanol-Water [1] [2]

  • Solvent Preparation: Prepare a solvent medium of ethanol and water in a 50:50 volume ratio.
  • Solution Preparation: Dissolve a known amount of naphthazarin in the 50% ethanol-water medium.
  • pH Adjustment & Monitoring: Adjust the pH of the solution to within the range of 2.5 to 11.5 for your experimental needs. The existence of two acid-base equilibria within this range can be confirmed by potentiometric pH titration.
  • Spectrophotometric Analysis: Use a UV-Vis spectrophotometer to measure the absorption of the naphthazarin solution across different pH values. The pKa values are determined from these spectral changes.
  • Data Analysis: Analyze the spectrophotometric and potentiometric data to determine the precise pKa values and study complexation equilibria with metals like yttrium(III).

Troubleshooting Common Issues

Problem: Unexpected precipitation or color change in the solution.

  • Cause & Solution: This is likely due to decomposition. Ensure the solution is protected from light by using amber glassware. Check that the pH is within the stable range of 2.5-11.5 and avoid contact with strong acids or bases. Prepare fresh solutions if decomposition is suspected [4] [3].

Problem: Poor reproducibility in spectrophotometric measurements.

  • Cause & Solution: Inconsistent solvent composition or temperature can cause this. Precisely maintain the 50% (v/v) ethanol-water ratio. Allow solutions to equilibrate to room temperature before measurement and ensure consistent preparation methods [1] [2].

References

naphthazarin membrane potential depolarization in plant cells

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the core effect of naphthazarin on the plasma membrane potential (Em) in plant cells? Naphthazarin induces concentration-dependent membrane depolarization (a shift to a less negative potential). This disrupts the electrochemical gradient essential for many cellular processes [1] [2] [3].

  • How does the presence of the hormone auxin (IAA) influence this effect? The interaction is complex. Auxin alone can cause hyperpolarization (more negative potential). When co-applied with naphthazarin, the effect depends on the concentration. Lower naphthazarin concentrations (e.g., 1 µM) with IAA can maintain a hyperpolarized state, while higher concentrations (e.g., 100 µM) lead to strong depolarization, even in the presence of IAA [3].

  • What are the functional consequences of naphthazarin-induced depolarization? Membrane depolarization is a key part of naphthazarin's toxic effects. It is closely linked to the inhibition of proton extrusion (apoplast acidification), which disrupts the acid growth mechanism and leads to the inhibition of cell elongation [1]. It also contributes to induced oxidative stress and disorganization of cortical microtubules [1] [2].

  • My membrane potential measurements are inconsistent. What could be wrong? Inconsistent measurements can arise from several issues:

    • Electrode Impalement: The classic method using microelectrodes is invasive and can damage cells if not performed skillfully [4] [5].
    • Fluorescent Dye Limitations: While less invasive, voltage-sensitive dyes like DISBAC2(3) provide relative, not absolute, potential values and may lack sensitivity in strongly hyperpolarized states [4].
    • Tissue Viability: The plant tissue's health and senescence stage significantly impact its membrane potential. Senescent tissues naturally have a depolarized potential [5].

Troubleshooting Guide

Problem & Symptoms Possible Causes Suggested Solutions
No measurable depolarization Naphthazarin concentration too low; inactive compound; measurement system error. Verify stock solution integrity; test higher concentrations (e.g., 10-100 µM) based on published data [3]; include a positive control (e.g., high KCl).
Inconsistent/instable recordings Cell damage from microelectrode; tissue senescence; dye loading issues. Practice electrode impalement technique; use young, healthy tissue [5]; optimize dye concentration and incubation time [4].
Unexpected hyperpolarization with IAA + Naphthazarin Specific low-concentration effect; altered H+-ATPase activity. This may be a valid biological response. Systematically test a full concentration range and ensure proper IAA activity in your system [3].
High oxidative stress but no depolarization Depolarization might occur at different timepoints or concentrations. Measure membrane potential at earlier timepoints; test lower naphthazarin concentrations (<1 µM) which can increase H2O2 production without immediate strong depolarization [1] [3].

Experimental Data Summary

The table below summarizes quantitative data on naphthazarin's effect on the membrane potential (Em) in maize coleoptile cells, as reported in a key study [3].

Naphthazarin Concentration Δ Em after 60 min (mV) (No IAA) Δ Em after 60 min (mV) (+ IAA)
0.001 µM -0.8 +3.9
0.1 µM +5.1 -1.1
1 µM +6.3* -9.5*
100 µM +25.7* +6.4*
IAA (100 µM) Alone -14.8* -

Note: A positive Δ *Em indicates depolarization; a negative Δ Em indicates hyperpolarization. An asterisk () denotes a statistically significant change [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments on this topic, compiled from the search results.

Protocol 1: Measuring Membrane Potential with Microelectrodes (Classic Electrophysiology)

This protocol is based on the technique used in the primary naphthazarin study [1] [3].

  • Plant Material Preparation: Use 10-mm-long coleoptile segments cut from 4-day-old etiolated maize seedlings (Zea mays L.). Prepare and pre-incubate segments in a control medium (1 mM KCl, 0.1 mM NaCl, 0.1 mM CaCl₂, pH 5.8-6.0) [1] [3].
  • Electrophysiology Setup: Use a standard electrophysiological setup with a recording microelectrode filled with 3 M KCl and a reference electrode placed in the incubation medium [3].
  • Impaling Cells: Carefully impale parenchyma cells within the coleoptile segment with the microelectrode.
  • Recording Baseline: Record the stable resting membrane potential for at least 10-15 minutes.
  • Treatment Application: Add naphthazarin (from a stock solution in DMSO or ethanol) to the incubation medium to achieve the desired final concentration. Ensure the solvent concentration is kept low and consistent (e.g., ≤0.1% v/v) with a solvent control.
  • Data Acquisition & Analysis: Continuously record the membrane potential for at least 60 minutes after treatment. Calculate the change in potential (Δ Em) relative to the baseline [3].

Protocol 2: Relatively Quantifying Membrane Potential Using DISBAC2(3) Fluorescence

This modern, non-invasive method is suitable for live imaging, adapted from a protocol for Arabidopsis roots [4].

  • Sample Preparation: Grow seedlings on agar media or load them into a suitable microfluidic chip for liquid medium perfusion and imaging.
  • Dye Loading: Incubate samples with the voltage-sensitive fluorescent dye DISBAC2(3) (e.g., 2 µM) in the appropriate buffer for 30-60 minutes.
  • Microscopy Setup: Use a confocal or spinning disk microscope with a vertical stage to maintain the plant's natural orientation. Set excitation to ~515 nm and detect emission at >540 nm [4].
  • Image Acquisition: Capture time-lapse images of the tissue before and after treatment with naphthazarin. For microfluidics, image first in control medium, then switch to medium containing naphthazarin.
  • Image Analysis: Quantify the fluorescence intensity over time in regions of interest. A decrease in DISBAC2(3) fluorescence indicates membrane depolarization, while an increase indicates hyperpolarization. Compare the response to control conditions, as this method provides relative values [4].

Mechanism and Workflow Diagrams

The following diagram illustrates the interconnected mechanisms by which naphthazarin affects plant cells, leading to growth inhibition.

G N Naphthazarin Application MP Membrane Depolarization N->MP AH Altered H+-ATPase Activity N->AH RB Redox Cycling & ROS Production N->RB PE Inhibition of Proton Extrusion MP->PE GI Inhibition of Cell Elongation & Growth PE->GI OS Induction of Oxidative Stress MT Microtubule Array Disruption OS->MT OS->GI MT->GI AH->PE RB->OS

Naphthazarin's Integrated Toxic Mechanism on Plant Cells

The experimental workflow for investigating these effects, combining growth and electrophysiology measurements, can be summarized as follows.

G Start Prepare Coleoptile Segments P1 Pre-incubation in Control Buffer Start->P1 Div Split into Treatment Groups P1->Div C Control Group Div->C N Naphthazarin Group Div->N NI Naphthazarin + IAA Group Div->NI M1 Simultaneous Measurement: Growth & Medium pH C->M1 M2 Electrophysiological Measurement of Em C->M2 M3 Biochemical Analysis: H2O2, MDA, Catalase C->M3 M4 Microscopy: Microtubule Organization C->M4 N->M1 N->M2 N->M3 N->M4 NI->M1 NI->M2 NI->M3 NI->M4 End Data Integration & Analysis M1->End M2->End M3->End M4->End

Workflow for Naphthazarin Experiments

References

naphthazarin oxidative stress in maize coleoptile cells

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings & Troubleshooting

Researchers commonly encounter these issues when studying naphthazarin:

  • Problem: Inconsistent growth inhibition results at different concentrations.
    • Solution: DHNQ has a concentration-dependent biphasic effect. It can stimulate growth at very low concentrations (e.g., 0.1 nM) but inhibits it at higher concentrations (≥1 nM), especially in the presence of the hormone auxin (IAA) [1] [2]. Always run a full concentration series.
  • Problem: Uncertainty whether observed effects are due to direct chemical action or indirect oxidative stress.
    • Solution: The evidence points to a dual mechanism. Naphthazarin directly inhibits the plasma membrane (PM) H+-ATPase and also generates reactive oxygen species (ROS), both of which contribute to growth inhibition [3] [4] [5].
  • Problem: Difficulty interpreting oxidative stress markers.
    • Solution: Use a combination of assays. Research shows that while H2O2 production might increase at lower DHNQ concentrations, catalase activity and lipid peroxidation (MDA content) also change significantly, painting a complex picture of oxidative stress [3] [6].

Summary of Quantitative Data

The table below consolidates key quantitative effects of naphthazarin on maize coleoptiles from major studies for easy comparison.

Parameter Measured Concentration Range Tested Key Effects Citation
Elongation Growth 0.001 μM – 100 μM Inhibits both endogenous & IAA-induced growth; bell-shaped dose-response with IAA (max inhibition at 1 μM). [3] [6] [7]
Medium Acidification (pH) 0.001 μM – 100 μM Diminishes or eliminates proton extrusion at all concentrations. [3] [6]
Membrane Potential (Em) 0.001 μM – 100 μM Causes depolarization at concentrations > 0.1 μM. Hyperpolarization induced by IAA is also blocked. [3] [6]
H2O2 Production 0.001 μM – 100 μM Increases at lower concentrations (<1 μM); effect is enhanced and extended by IAA. [3] [6]
Catalase (CAT) Activity 0.001 μM – 100 μM Increases at lower concentrations (<1 μM). [3] [6]
Lipid Peroxidation (MDA) 0.001 μM – 100 μM Content increases, indicating oxidative membrane damage. [3] [6]
Microtubule Array 0.001 μM – 100 μM Alters IAA-induced transverse orientation to an oblique one. [3] [6] [7]
Fresh Weight (Seedlings) 0.1 nM – 10 nM 0.1 nM stimulates fresh weight of above-ground parts; 1 & 10 nM inhibit it. [1] [2]

Mechanism of Naphthazarin Action

The following diagram summarizes the current understanding of how naphthazarin inhibits plant cell growth, based on the cited research.

Detailed Experimental Protocols

Here are the core methodologies used in the studies to assess naphthazarin's effects.

Plant Material and Growth Conditions
  • Species/Variety: Zea mays L. (commonly cv. Cosmo 230) [3] [8].
  • Seedling Growth: Caryopses are soaked in water for 2 hours, sown on wet lignin, and grown in darkness at 27 ± 1.0°C for 4 days [3] [6].
  • Segment Preparation: 10-mm coleoptile segments are excised 3 mm below the tip, and the primary leaf is removed. Segments are pre-incubated in a control medium (1 mM KCl, 0.1 mM NaCl, 0.1 mM CaCl₂, pH 5.8-6.0) [3] [8].
Simultaneous Growth and Medium pH Measurement
  • Apparatus: Uses a system with an angular position transducer for growth and a pH electrode, allowing simultaneous measurement from the same sample [3] [6] [8].
  • Procedure: 60 segments are vertically arranged in glass pipettes. After a pre-incubation in control medium, DHNQ is added. IAA (typically 100 μM) can be added later to study its interaction with DHNQ. Growth rate and medium pH are recorded continuously [3] [8].
Membrane Potential (Eₘ) Measurement
  • Technique: Standard intracellular microelectrode technique [3] [8].
  • Procedure: A coleoptile segment is placed in a measuring chamber perfused with control medium. A glass microelectrode filled with 3 M KCl is inserted into a parenchymal cell. DHNQ/IAA are added to the perfusion medium, and changes in the membrane potential are recorded [3] [6].
Oxidative Stress Assays
  • H₂O₂ Quantification: Measured spectrophotometrically using the xylenol orange method [3] [6].
  • Catalase (CAT) Activity: Determined by monitoring the decomposition of H₂O₂ at 240 nm [3] [6].
  • Lipid Peroxidation (MDA content): Measured as Thiobarbituric Acid-Reactive Substances (TBARS). The absorbance of the resulting complex is read at 532 nm and 600 nm, and MDA equivalents are calculated [3] [6] [4].
  • Plasma Membrane Redox Activity: Estimated by the rate of hexacyanoferrate III (HCF III) reduction, monitored by the decay in absorption at 420 nm [6].
Cortical Microtubule Immunofluorescence
  • Fixation: Coleoptile segments are fixed in a microtubule-stabilizing buffer containing paraformaldehyde and EGTA [3] [6].
  • Staining: Cell walls are partially digested. Microtubules are immunolabeled with a primary anti-α-tubulin antibody and a fluorescent secondary antibody [3] [6].
  • Visualization: The cortical microtubule arrays in epidermal cells are observed and imaged using a confocal laser scanning microscope. Their orientation relative to the long axis of the cell is analyzed [3] [6].

Key Technical Considerations

  • Concentration is Critical: The biphasic and context-dependent effects of naphthazarin mean that careful, pilot concentration-response experiments are essential for interpreting results [3] [1].
  • Use Positive Controls: When assessing oxidative stress or growth inhibition, include known stressors (e.g., other quinones like juglone) or growth promoters (IAA) to validate your assay systems.
  • Combination Effects: Naphthazarin's toxicity can be enhanced when combined with other naphthoquinones (e.g., lawsone, 1,4-NQ), suggesting a synergistic interaction that could be exploited [4] [5].

References

naphthazarin inhibition of proton extrusion in plant growth

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: How Naphthazarin Inhibits Growth

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ) exerts a broad spectrum of toxic effects on plant cells, with the inhibition of proton extrusion from the cell being a primary mechanism. The table below summarizes its key physiological impacts on maize coleoptile cells.

Physiological Parameter Effect of Naphthazarin Experimental Context
Proton Extrusion Diminished or eliminated [1] [2] Measured as a change in the external medium pH of maize coleoptile segments.
Membrane Potential (Em) Depolarization (at concentrations > 0.1 μM) [1] [2] Measured directly in the parenchymal cells of maize coleoptile segments.
Endogenous Growth Inhibited at almost all concentrations [1] [2] Growth measured in maize coleoptile segments without IAA.
IAA-induced Growth Inhibited; bell-shaped dose-response with maximum inhibition at 1 μM [1] [2] Growth measured in maize coleoptile segments with added auxin (IAA).
Oxidative Stress Increased H2O2 production & lipid peroxidation at lower concentrations (<1 μM) [1] [2] Measured via H2O2 production, catalase activity, and MDA content.
Cortical Microtubule Array Changed IAA-induced transverse orientation to an oblique one [1] [2] Analyzed via immunofluorescence of maize coleoptile cells.

The following diagram illustrates the interconnected mechanisms by which naphthazarin inhibits plant cell growth.

G cluster_primary Primary Effects cluster_secondary Secondary Effects & Downstream Consequences Naphthazarin Naphthazarin ProtonExtrusion Inhibition of Proton Extrusion Naphthazarin->ProtonExtrusion MembraneDepolarization Membrane Depolarization Naphthazarin->MembraneDepolarization OxidativeStress Induction of Oxidative Stress Naphthazarin->OxidativeStress MicrotubuleDisruption Disruption of Microtubule Array Naphthazarin->MicrotubuleDisruption GrowthInhibition Inhibition of Cell Elongation and Growth ProtonExtrusion->GrowthInhibition Disrupts 'Acid Growth' MembraneDepolarization->GrowthInhibition OxidativeStress->GrowthInhibition Cellular Damage MicrotubuleDisruption->GrowthInhibition Affects Cell Wall Deposition

Experimental Data and Concentration Dependence

The effects of naphthazarin are highly concentration-dependent. The table below summarizes its impact on the fresh weight of maize seedlings at low (nanomolar) concentrations.

Concentration Treatment Effect on Fresh Weight of Aboveground Parts (APS) Effect on Fresh Weight of Underground Parts (UPS)
0.1 nM Naphthazarin (DHNQ) Stimulated (~20% increase) [3] Not Significant [3]
1 nM Naphthazarin (DHNQ) No significant change [3] Inhibited [3]
10 nM Naphthazarin (DHNQ) Inhibited (~40% decrease) [3] Inhibited [3]

Detailed Experimental Protocol

This protocol is adapted from the methodology used to generate the key data on growth and proton extrusion [1].

Simultaneous Measurement of Maize Coleoptile Elongation and Medium pH
  • Plant Material Preparation:

    • Soak maize caryopses (Zea mays L.) in tap water for 2 hours.
    • Sow on wet lignin in plastic boxes and incubate at 27 ± 1.0°C in darkness for 4 days.
    • From the etiolated seedlings, prepare 10-mm-long coleoptile segments, cut 3 mm below the tip, with the first leaves removed.
  • Control Incubation Medium:

    • Use a solution of 1 mM KCl, 0.1 mM NaCl, and 0.1 mM CaCl₂.
    • Adjust the initial pH to 6.0.
  • Treatment Application:

    • Prepare a stock solution of naphthazarin and dilute it in the control medium to the desired concentrations (e.g., 0.001 μM to 100 μM).
    • For studies on IAA-induced growth, add IAA (Indole-3-acetic acid) to the medium at a specified concentration (e.g., 10 μM) with or without naphthazarin.
  • Simultaneous Growth and pH Measurement:

    • Use an apparatus that allows for continuous, simultaneous recording of segment elongation and the pH of the incubation medium from the same tissue sample.
    • Incubate the coleoptile segments in the treatment solutions under continuous agitation.
    • Monitor the growth (elongation in mm) and the pH of the medium over a set period (e.g., several hours).
  • Data Analysis:

    • Plot dose-response curves for elongation growth with and without IAA.
    • Correlate the inhibition of growth with the observed decrease in medium acidification (reduced proton extrusion).

Frequently Asked Questions (FAQs)

Q1: Why does naphthazarin cause oxidative stress, and how is it measured? Naphthazarin induces oxidative stress primarily through redox cycling [3]. The molecule can be enzymatically reduced and then re-oxidized, a process that generates reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This stress can be quantified by:

  • Measuring H₂O₂ production directly in tissue extracts.
  • Assessing catalase (CAT) activity, an enzyme that breaks down H₂O₂.
  • Determining the extent of lipid peroxidation by measuring malondialdehyde (MDA) content, a byproduct of membrane damage [1] [3].

Q2: Are the effects of naphthazarin specific to auxin-mediated growth? Naphthazarin has a broad toxic effect, inhibiting both endogenous (basal) growth and IAA-induced growth. However, the mechanisms may differ. The dose-response curve for endogenous growth is linear, while for IAA-induced growth, it is bell-shaped, with maximum inhibition at 1 μM [1]. This suggests that naphthazarin disrupts fundamental processes like proton extrusion and energy metabolism that are crucial for all growth, while also specifically interfering with auxin-signaling outputs, such as microtubule reorientation [1].

Q3: What is the proposed practical application of naphthazarin's properties? Due to its multi-target toxic effects on plant cells—inhibiting proton pumps, disrupting energy metabolism, inducing oxidative stress, and altering the cytoskeleton—naphthazarin is considered a hypothetical component for new bioherbicides and biopesticides [1]. Its natural origin and complex mode of action make it an attractive candidate for sustainable agricultural solutions.

References

optimizing naphthazarin derivative synthesis ester linkage

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity of Naphthazarin Derivatives

The table below summarizes the Minimal Inhibitory Concentration (MIC) data for the most active naphthazarin derivatives identified against clinically relevant bacterial strains [1].

Compound Activity vs. MSSA (µg/ml) Activity vs. MRSA (µg/ml) Key Findings & Synergistic Effects
5am / 3bm 0.5 2 MICs similar to cloxacillin against clinical MRSA [1].
3al, 5ag, 3bg 1 - 8 2 - 8 Promising activity against both MSSA and MRSA strains [1].
3bm (in combination) - - Restored MRSA sensitivity to cloxacillin; enhanced vancomycin activity (MIC reduced to 1/16th original); FIC index: 0.313 [1].
General Findings - - No hemolytic activity on sheep red blood cells; promising in silico ADME profile for 3bm [1].

Abbreviations: MSSA (Methicillin-Sensitive Staphylococcus aureus); MRSA (Methicillin-Resistant Staphylococcus aureus); FIC (Fractional Inhibitory Concentration).

Synthesis & Experimental Protocols

Here are detailed methodologies for the synthesis and evaluation of naphthazarin derivatives based on the search results.

Synthesis of Juglone and Naphthazarin Derivatives

This general protocol is adapted from the Minisci-type direct C–H alkylation method used in the research [1].

  • Objective: To synthesize alkylated juglone and naphthazarin derivative libraries.
  • Reaction Setup: Commercially available juglone (1a) or naphthazarin (1b) is reacted with various carboxylic acids (2) in the presence of ammonium persulfate as an oxidant [1].
  • Products: The reaction can yield one to three different products, including monoalkylated (3, 5) and dialkylated (4) derivatives. Yields range from low to moderate (e.g., 3al was obtained in 22% yield) [1].
  • Workflow: The process from starting material to final antibacterial evaluation involves multiple steps, which can be visualized as follows:

G Start Starting Materials Rxn Minisci-type Reaction (Juglone/Naphthazarin + Carboxylic Acid + Ammonium Persulfate) Start->Rxn Mixture Reaction Mixture (Mono/Dialkylated Products) Rxn->Mixture Eval Antibacterial Evaluation (MIC Determination) Mixture->Eval Synergy Synergy Testing (With Cloxacillin/Vancomycin) Eval->Synergy

Alternative Synthesis of Naphthazarin Core

A patent describes an alternative synthetic pathway for the naphthazarin core structure, which could be relevant for optimizing starting material availability [2].

  • Objective: To synthesize naphthazarin and its derivatives via a multi-step route.
  • Key Steps:
    • Starting Material: 1,4,5,8-tetramethoxynaphthalene or its derivatives.
    • Oxidation: Ceric Ammonium Nitrate (CAN)-mediated oxidative demethylation to yield 5,8-dimethoxy-1,4-naphthoquinone.
    • Acetylation: Conversion to 1,4-diacetoxy-5,8-dimethoxynaphthalene.
    • Second Oxidation: Another CAN-mediated oxidative demethylation to yield 5,8-diacetoxy-1,4-naphthoquinone.
    • Hydrolysis: Final hydrolysis to obtain naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) [2].
  • Advantages: The method is reported to use easily available raw materials, proceed under mild reaction conditions, and provide high yields suitable for industrial production [2].
Protocol for Antibacterial & Synergy Assays

This details the evaluation methods referenced in the primary research [1].

  • MIC Determination: The MIC (Minimal Inhibitory Concentration) is determined using a standard broth dilution assay against both reference and clinical strains of Gram-positive (e.g., MSSA, MRSA) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria [1].
  • Synergy Studies (Checkerboard Assay): The synergistic effect of active naphthazarin compounds with conventional antibiotics (e.g., cloxacillin, vancomycin) is evaluated. The Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index of ≤0.5 is generally considered synergistic. The study found a combination with 3bm had an FIC index of 0.313, indicating strong synergy [1].
  • Cytotoxicity Screening: Hemolytic activity is tested on sheep red blood cells to assess potential toxicity. The active compounds reported showed no hemolytic activity [1].

Suggested FAQs for a Technical Support Center

Based on the data, here are some potential FAQs that directly address researcher concerns.

Q1: Which naphthazarin derivative shows the most promise for restoring antibiotic efficacy against MRSA? A: Compound 3bm has demonstrated exceptional potential. In combination studies, it restored the sensitivity of clinical MRSA strains to cloxacillin and dramatically enhanced the efficacy of vancomycin, reducing the required MIC of these antibiotics by up to 93.75% (to 1/16th of the original MIC) [1].

Q2: Are these synthetic naphthazarin derivatives safe for further development? A: Preliminary safety data is encouraging. The most active compounds, including 3al, 5ag, 5am, 3bg, and 3bm, showed no hemolytic activity in tests on sheep red blood cells. Furthermore, the in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile for compound 3bm is described as promising for further development [1].

Q3: What is a key consideration for the synthesis of naphthazarin esters? A: A key challenge in traditional naphthazarin synthesis has been harsh reaction conditions and low yields. When developing your protocol, consider modern methods, such as the one using Ceric Ammonium Nitrate (CAN) for oxidative demethylation, which offers milder conditions and higher yields suitable for scale-up [2].

References

naphthazarin GSH conjugate formation rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Conjugate Formation Rate

The rate at which naphthazarin derivatives form conjugates with GSH is not solely dependent on chemical structure. Your choice of experimental medium is equally critical.

  • Substituent Position and Steric Hindrance: The position of substituents on the naphthoquinone core significantly impacts the rate. Research consistently shows that 6-substituted isomers form GSH conjugates much faster than their 2-substituted counterparts due to lower steric hindrance, making the quinone moiety more accessible for nucleophilic attack by GSH [1].
  • Reaction Medium: The catalytic power of different media to enhance the conjugation rate, especially for sterically hindered compounds, varies greatly [1]:
    • GST Enzyme Alone: Adding purified Glutathione-S-Transferase (GST) does not significantly improve the reaction rate compared to a simple buffer solution [1].
    • Rat Liver S-9 Fraction & Mouse Liver Perfusate: These complex biological systems contain a highly effective, yet uncharacterized, enzymatic system that can dramatically accelerate the conjugation rate, particularly for the slower-reacting 2-substituted derivatives [1].

The following table quantifies the effects of different substituents and acetylation on biological activity, which correlates directly with the rate of GSH conjugate formation [2].

Table 1: Impact of Naphthazarin Derivative Structure on Biological Activity

Compound GSH Conjugate Formation DNA Topoisomerase-I Inhibition (IC₅₀) Cytotoxicity (ED₅₀, μg/ml)
5,8-dimethoxy-1,4-naphthoquinone (DMNQ) Fastest Most Potent Most Potent
6-(1-hydroxyethyl)-DMNQ Intermediate Intermediate Intermediate
2-(1-hydroxyethyl)-DMNQ Slowest (did not react with GSH) Weak (did not inhibit enzyme) 0.680
2-(1-acetyloxyethyl)-DMNQ 0.14 µM (conjugate formation) 81 µM 0.146

Troubleshooting Guide: Improving Conjugation Rate

Here are solutions to common issues researchers face when trying to improve the GSH conjugation rate of naphthazarin derivatives.

  • Problem: Slow conjugation rate with a 2-substituted naphthazarin derivative.

    • Solution 1: Synthesize a 6-substituted isomer. If chemically feasible, designing the compound with the substituent at the 6-position rather than the 2-position is the most effective strategy to avoid steric hindrance [1].
    • Solution 2: Use a pro-drug approach via acetylation. Acetylating a hydroxylalkyl group (e.g., converting 2-(1-hydroxyethyl)-DMNQ to 2-(1-acetyloxyethyl)-DMNQ) potently enhances the rate of GSH conjugation and subsequent cytotoxic activity. This is believed to work through a mechanism of bioreductive alkylation [2].
    • Solution 3: Employ a biologically complex medium. Switch from a buffer-only or GST-supplemented system to a rat liver S-9 fraction or a mouse liver perfusate. These systems are most effective at relaxing the steric hindrance of 2-substituted derivatives [1].
  • Problem: Need to confirm GSH conjugate formation and structure.

    • Solution: Refer to established synthetic methods for producing and characterizing GSH conjugates of 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives. The structure can be determined using techniques like NMR, where the length of the alkyl side chain influences the chemical shift of quinonoid protons [3].

Experimental Protocol: Assessing Conjugate Formation

This protocol is adapted from research investigating GSH conjugate formation in different media [1].

Objective: To measure and compare the rate of GSH conjugate formation for a naphthazarin derivative under various catalytic conditions.

Materials:

  • Test Compound: e.g., a 2- or 6-substituted 5,8-dimethoxy-1,4-naphthoquinone derivative.
  • Cofactor: Reduced Glutathione (GSH).
  • Reaction Media:
    • Phosphate buffer (0.1 M, pH 7.4)
    • Purified Glutathione-S-Transferase (GST) in buffer
    • Rat liver S-9 fraction
    • Mouse liver perfusate
  • Equipment: Incubator, HPLC system with UV-Vis or fluorescence detector.

Procedure:

  • Reaction Setup: Prepare separate reaction mixtures containing your test compound and GSH in each of the four media listed above.
  • Incubation: Incubate all mixtures at 37°C for a set period (e.g., 0, 5, 15, 30, 60 minutes).
  • Termination: Stop the reactions at each time point by adding a quenching agent (e.g., equal volume of ice-cold methanol).
  • Analysis: Remove precipitated proteins by centrifugation and analyze the supernatant via HPLC to separate and quantify the amount of GSH conjugate formed at each time point.
  • Data Interpretation: Plot the concentration of the conjugate against time for each medium. The initial rate of conjugate formation can be calculated and compared.

Biochemical Pathway of Naphthazarin Redox Cycling & Conjugation

The following diagram illustrates the core biochemical pathways involved in naphthazarin metabolism, which underpin the conjugate formation process [4] [5].

naphthazarin_pathway Naphthazarin Naphthazarin GSH Conjugate GSH Conjugate Naphthazarin->GSH Conjugate 1. Nucleophilic Addition Semi-quinone (Radical) Semi-quinone (Radical) Naphthazarin->Semi-quinone (Radical) One-electron Reduction (e.g., P450 Reductase) Hydroquinone Hydroquinone Naphthazarin->Hydroquinone Two-electron Reduction (e.g., DT-Diaphorase) GSH GSH GSH->GSH Conjugate GSH Conjugate->Semi-quinone (Radical) One-electron Reduction GSH Conjugate->Hydroquinone Two-electron Reduction Semi-quinone (Radical)->Naphthazarin Autoxidation Semi-quinone (Radical)->Hydroquinone One-electron Reduction DNA Topoisomerase\nInhibition DNA Topoisomerase Inhibition Semi-quinone (Radical)->DNA Topoisomerase\nInhibition Hydroquinone->Naphthazarin Autoxidation Oxidized Conjugate\n(GSSG etc.) Oxidized Conjugate (GSSG etc.) Hydroquinone->Oxidized Conjugate\n(GSSG etc.) Cross-oxidation ROS\n(e.g., O₂⁻•, H₂O₂) ROS (e.g., O₂⁻•, H₂O₂) Lipid Peroxidation\n& Cytotoxicity Lipid Peroxidation & Cytotoxicity ROS\n(e.g., O₂⁻•, H₂O₂)->Lipid Peroxidation\n& Cytotoxicity Autoxidation Autoxidation Autoxidation->ROS\n(e.g., O₂⁻•, H₂O₂) Generates

The core strategy for improving the GSH conjugation rate lies in modifying the compound to reduce steric hindrance and leveraging complex biological systems for catalytic enhancement.

References

naphthazarin effect on DNA topoisomerase-I inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism & Structure-Activity Relationship

Naphthazarin derivatives inhibit DNA topoisomerase-I, and their potency is closely linked to the electrophilicity of the quinone moiety and the steric accessibility of the substitution site on the naphthoquinone ring [1] [2].

  • Electrophilicity: The quinone ring can undergo arylation with cellular nucleophiles, leading to irreversible enzyme inhibition. Derivatives with a higher electrophilic character show greater potency [2].
  • Substitution Position: Research shows that 6-substituted derivatives are generally more potent than their 2-substituted counterparts. This is because a substituent at the 2-position creates more steric hindrance, reducing the compound's ability to react with the enzyme or other cellular targets like glutathione (GSH) [1] [2].
  • Bioreductive Alkylation: The bioactivity of certain derivatives can be dramatically enhanced through structural modifications. For instance, acetylation of a hydroxyethyl side chain creates a more potent compound. It is assumed this potentiation is based on the mechanism of bioreductive alkylation [1].

The table below summarizes the key structure-activity relationship findings:

Derivative Inhibition of DNA Topoisomerase-I Cytotoxicity (ED50, μg/ml vs. L1210 cells) Reactivity with GSH
5,8-dimethoxy-1,4-naphthoquinone (DMNQ) Highest Most potent Highest
6-(1-hydroxyethyl)-DMNQ Intermediate Intermediate Intermediate
2-(1-hydroxyethyl)-DMNQ Lowest (Did not inhibit) 0.680 Did not react
2-(1-acetyloxyethyl)-DMNQ IC50 = 81 μM 0.146 0.14 μM conjugate formation

Source: [1]

Experimental Protocols & Key Data

For researchers evaluating naphthazarin derivatives, here are methodologies and quantitative data from key studies.

Inhibition of DNA Topoisomerase-I

The assay measures the compound's ability to prevent topoisomerase-I from relaxing supercoiled DNA.

  • Key Steps:
    • Incubation: The naphthazarin derivative is incubated with DNA topoisomerase-I and supercoiled plasmid DNA.
    • Reaction Termination: The reaction is stopped, and proteins are removed.
    • Analysis (Gel-Based): The DNA products are analyzed by agarose gel electrophoresis. A potent inhibitor will result in the retention of the supercoiled DNA form, as the enzyme is unable to relax it [2].
    • Analysis (High-Throughput): As an alternative, a high-throughput assay based on DNA triplex formation can be used. This method leverages the greater efficiency of a negatively supercoiled plasmid (vs. a relaxed one) to form an intermolecular triplex with an immobilised oligonucleotide, allowing for rapid analysis in microtitre plates [3].
  • Critical Parameters:
    • Time & Temperature: The enzyme inhibition by 6-acyl-DMNQ derivatives has been shown to be dependent on both time and temperature, suggesting an irreversible arylation mechanism [2].
    • Acyl Group Size: For 6-acyl-DMNQ derivatives, the size of the acyl group is critical for activity. The highest potency is observed with intermediate chain lengths (C5-C9), while activity drops significantly with chains of 12 carbon atoms or more [2].

The experimental workflow for assessing inhibition is visualized below:

G Start Start Assay Incubate Incubate: - Naphthazarin Derivative - DNA Topoisomerase-I - Supercoiled Plasmid DNA Start->Incubate Stop Stop Reaction & Remove Proteins Incubate->Stop Analyze Choose Analysis Method Stop->Analyze Gel Agarose Gel Electrophoresis Analyze->Gel  Standard HTS High-Throughput Triplex Assay Analyze->HTS  HTS Screening Result Analyze Results: Inhibitor preserves supercoiled DNA Gel->Result HTS->Result

Cytotoxicity Assessment (L1210 Cell Line)

This assay evaluates the direct cell-killing effect of the derivatives.

  • Protocol: The cytotoxic activity is typically determined against murine leukemia L1210 cells. The cells are exposed to various concentrations of the naphthazarin derivative for a defined period. Cell viability is then measured, and the ED50 (effective dose that inhibits cell growth by 50%) is calculated [1].

Frequently Asked Questions (FAQs)

Q1: Why is a 6-substituted naphthazarin derivative generally a more potent topoisomerase-I inhibitor than a 2-substituted one? A1: The primary reason is steric hindrance. A substituent at the 2-position is closer to the reactive quinone moiety and physically blocks its access to cellular nucleophiles, including the enzyme's active site. A substituent at the 6-position imposes less steric hindrance, allowing for a more efficient reaction [1] [2].

Q2: How can I improve the bioactivity of a naphthazarin derivative with a hydroxyethyl side chain? A2: Acetylation of the hydroxyl group has been shown to potentiate bioactivity significantly. For example, acetylation of 2-(1-hydroxyethyl)-DMNQ dramatically improved its topoisomerase-I inhibition, cytotoxicity, and in vivo antitumor activity. This is believed to work via a bioreductive alkylation mechanism [1].

Q3: Besides topoisomerase inhibition, what other mechanisms contribute to the anticancer effects of naphthazarin compounds? A3: Naphthoquinones can have multiple mechanisms. These include:

  • Proteasome Inhibition: Natural products like shikonin and halenaquinone have been found to inhibit the 20S proteasome, leading to the accumulation of proteins that promote apoptosis [4] [5].
  • Reactive Oxygen Species (ROS) Generation: The 1,4-naphthoquinone moiety can undergo redox cycling, generating ROS that cause oxidative stress and deplete cellular glutathione levels [5].
  • Inhibition of Other Targets: Some derivatives are potent inhibitors of cell division cycle phosphatases (Cdc25) and kinases like MKK7, which are important for cancer cell proliferation and survival [5].

Q4: What molecular properties are computationally predicted to correlate with the cytotoxicity of 1,4-naphthoquinones? A4: Systematic Density Functional Theory (DFT) calculations have indicated that E(LUMO) energy (energy of the lowest unoccupied molecular orbital), vertical electron affinity (VEA), and the reactivity index (ω) are key electronic properties related to their cytotoxic activities. The reactivity index is also a key characteristic for Cdc25 phosphatase inhibitory activity [5].

References

overcoming naphthazarin cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Documented Mechanisms of Naphthazarin Cytotoxicity

Understanding how naphthazarin harms cells is the first step in troubleshooting how to protect normal cells. The table below summarizes the key mechanisms identified in scientific literature.

Mechanism of Action Observed Effect in Cancer Cells Key Molecules/Proteins Involved Relevant Cancer Cell Lines
Induction of Apoptosis [1] [2] Activates programmed cell death; increases ratio of pro-apoptotic to anti-apoptotic proteins. ↑ Bax, ↑ cleaved Caspase-3, ↓ Bcl-2 [1] SW480 (Colorectal) [1]
Cell Cycle Arrest [3] [2] Halts cell division, leading to growth inhibition. p53, p21 (CIP1/WAF1) [3] MCF-7 (Breast) [3]
Epigenetic Modulation & Transcriptional Regulation [3] Reactivates tumor suppressor genes; inhibits proteins that silence gene expression. ↓ DNMT1, ↓ UHRF1, ↓ HDAC1 [3] MCF-7 (Breast) [3]
Generation of Oxidative Stress [4] [5] [2] Triggers a damaging increase in reactive oxygen species (ROS). ↑ ROS, ↑ H2O2 production, Lipid Peroxidation (MDA) [4] Plant cell model [4]
Inhibition of Topoisomerase-I [6] [7] Interferes with DNA replication and repair. DNA Topoisomerase-I [6] [7] L1210 (Mouse Leukemia) [6] [7]

Based on these mechanisms, the following diagram illustrates the interconnected signaling pathways through which naphthazarin exerts its cytotoxic effects.

naphthazarin_mechanisms cluster_pathway_1 Cell Fate & Death Pathways cluster_pathway_2 Epigenetic & Oxidative Stress Naphthazarin Naphthazarin p53 p53 Naphthazarin->p53 upregulates Bax Bax Naphthazarin->Bax upregulates Bcl2 Bcl2 Naphthazarin->Bcl2 downregulates UHRF1 UHRF1 Naphthazarin->UHRF1 downregulates DNMT1 DNMT1 Naphthazarin->DNMT1 downregulates HDAC1 HDAC1 Naphthazarin->HDAC1 downregulates ROS ROS Naphthazarin->ROS generates Apoptosis Apoptosis CellCycleArrest CellCycleArrest p21 p21 p53->p21 activates p21->CellCycleArrest induces Caspase3 Caspase3 Bax->Caspase3 activates Bcl2->Bax inhibits Caspase3->Apoptosis executes OxidativeStress OxidativeStress GeneSilencing GeneSilencing UHRF1->DNMT1 recruits UHRF1->HDAC1 recruits DNMT1->GeneSilencing promote HDAC1->GeneSilencing promote ROS->OxidativeStress causes

Diagram Title: Naphthazarin's Multifaceted Cytotoxic Mechanisms

Proposed Experimental Strategies for Troubleshooting

Since the search results lack direct solutions, here are some potential experimental approaches you could explore, based on the general mechanisms of action.

FAQ: How can we protect normal cells from naphthazarin's toxicity?

A: Potential avenues to investigate include:

  • Exploiting Differential Metabolism: Many cancer cells have elevated levels of the enzyme NAD(P)H Quinone Dehydrogenase 1 (NQO1). Naphthazarin derivatives could be designed as prodrugs that are only activated to their toxic form by high NQO1 activity, thereby sparing normal cells with lower NQO1 levels [8] [2].
  • Utilizing Protective Agents: Test the co-administration of naphthazarin with antioxidants (e.g., N-Acetylcysteine) to mitigate oxidative stress, a key toxicity mechanism. The flowchart below outlines a potential workflow for this strategy.
  • Structural Modification: The cytotoxicity of naphthazarin is highly dependent on its chemical structure. Synthesizing and screening derivatives, such as O-acyl or O-alkyl variants, may uncover compounds with a wider therapeutic window (higher toxicity for cancer cells, lower for normal cells) [6] [5].

experimental_workflow cluster_cell_lines Test on Co-culture or Separate Cultures cluster_treatment Apply Treatments cluster_assays Perform Viability & Mechanism Assays Start Hypothesis: Antioxidant 'X' protects normal cells NormalCells Normal Cell Line (e.g., HEK-293) Start->NormalCells CancerCells Cancer Cell Line (e.g., SW480, MCF-7) Start->CancerCells Group1 Group 1: Naphthazarin only NormalCells->Group1 Group2 Group 2: Naphthazarin + Antioxidant 'X' NormalCells->Group2 Group3 Group 3: Antioxidant 'X' only NormalCells->Group3 Group4 Group 4: Control Vehicle NormalCells->Group4 CancerCells->Group1 CancerCells->Group2 CancerCells->Group3 CancerCells->Group4 Assay1 MTT/LDH Assay (Cell Viability/Cytotoxicity) Group1->Assay1 Assay2 Annexin V/PI Staining (Apoptosis Detection) Group1->Assay2 Assay3 ROS Detection Assay (e.g., DCFH-DA) Group1->Assay3 Assay4 Western Blot (Bax, Bcl-2, Caspase-3) Group1->Assay4 Group2->Assay1 Group2->Assay2 Group2->Assay3 Group2->Assay4 Group3->Assay1 Group3->Assay2 Group3->Assay3 Group3->Assay4 Group4->Assay1 Group4->Assay2 Group4->Assay3 Group4->Assay4 Interpretation Interpret Data: Is viability higher in Group 2 for normal cells only? Assay1->Interpretation Assay2->Interpretation Assay3->Interpretation Assay4->Interpretation

Diagram Title: Workflow for Testing a Protective Agent

FAQ: What are the key experiments to confirm the mechanism in my cell model?

A: You should establish a baseline and then probe the specific pathways. A core set of experiments is summarized in the table below.

Experimental Goal Protocol/Method Key Measurements & Outputs
Establish Dose-Response [1] MTT Assay: Treat cells with a naphthazarin concentration range (e.g., 0.5-20 µM) for 24h. Measure absorbance at 570nm. IC₅₀ values for your normal and cancer cell lines. This defines the therapeutic window.
Quantify Apoptosis [1] [5] Annexin V-FITC / PI Staining: Use flow cytometry after 24h treatment to distinguish live, early apoptotic, late apoptotic, and necrotic cells. Percentage of cells in each apoptotic stage. Confirmation of apoptosis as the death mechanism.
Monitor Cell Cycle [3] PI Staining & Flow Cytometry: Fix and stain cells with PI after treatment. Analyze DNA content to determine cell cycle distribution. Percentage of cells in G1, S, and G2/M phases. Evidence of cell cycle arrest.
Measure Oxidative Stress [4] ROS Detection Assay: Use a fluorescent probe like DCFH-DA. Treat cells, load the dye, and measure fluorescence. Fold-change in fluorescence intensity vs. control. Direct measure of ROS generation.
Confirm Protein Expression [3] [1] Western Blot Analysis: Lyse treated cells, separate proteins via SDS-PAGE, and probe with antibodies against targets like p21, Bax, Bcl-2, cleaved Caspase-3. Visual bands and densitometry data. Molecular proof of pathway activation/inhibition.

Important Note on Current Research Gaps

The strategies above are hypothetical and based on extrapolating from naphthazarin's known mechanisms. A significant gap in the current search results is the absence of direct, peer-reviewed studies successfully mitigating naphthazarin's toxicity in normal cells. Your research would be breaking new ground.

References

naphthazarin dimerization control with CAN oxidant

Author: Smolecule Technical Support Team. Date: February 2026

CAN Oxidant in Naphthoquinone Chemistry

Ceric Ammonium Nitrate (CAN) is indeed used in the synthesis of naphthoquinone-based compounds. However, the search results show it is used upstream in the synthesis of monomeric precursors, rather than as a direct controller in the final naphthazarin dimerization step.

One synthesis of the naphthoquinone natural product shikonin involves CAN as a final oxidant. In this protocol, a protected hydroquinone intermediate is treated with CAN to yield the final quinone form of the monomer [1]. This suggests CAN's primary role is in the oxidation of hydroquinones to quinones.

Context of Use Reaction Type Purpose/Outcome Citation
Synthesis of Shikonin Oxidation Final oxidation of a polyhydroxylated precursor to the naphthoquinone. [1]
Synthesis of Halenaquinone Oxidation Oxidation of a hydroquinone intermediate to the quinone form. [1]

Documented Naphthazarin Dimerization Methodologies

Here are alternative dimerization methods for naphthazarins, which you can adapt for your experimental designs.

Dimerization Method Key Reagents & Conditions Outcome / Dimer Structure Citation
Aldol Condensation Spinochrome D dimethyl ether + Acetaldehyde, followed by demethylation with AlCl₃ in nitrobenzene. Ethylidene-bis(trihydroxynaphthazarin) [2]
Dithiin Ring Formation 2,3-Dichloronaphthazarin + Rubeanic Acid (Dithiooxamide), followed by hydrolysis and neutralization. Dibenzo[b,i]thianthrene-fused dimer (DNP-Li) [3]
Acid-Catalyzed Cyclization Ethylidene-bis(trihydroxynaphthazarin) in concentrated H₂SO₄, heat. Mirabiquinone (dibenzo[b,h]xanthenetetraone) [2]

The following workflow illustrates the two primary pathways for forming these dimers, based on the information in the tables above:

G Start Naphthazarin Monomer Path1 Aldol Condensation Pathway Start->Path1 Path2 Dithiin Formation Pathway Start->Path2 Sub1a e.g., with Acetaldehyde Path1->Sub1a Sub2a e.g., 2,3-Dichloro Derivative Path2->Sub2a Sub1b Demethylation (AlCl₃) Sub1a->Sub1b Product1 Ethylidene-bis- (trihydroxynaphthazarin) Sub1b->Product1 Sub2b Reaction with Rubeanic Acid Sub2a->Sub2b Sub2c Hydrolysis & Neutralization Sub2b->Sub2c Product2 Dibenzo[b,i]thianthrene Dimer (DNP-Li) Sub2c->Product2

Troubleshooting FAQ

Q1: Why is my dimerization yield low, and how can I improve it?

  • Potential Cause: The high reactivity and tendency of polyhydroxynaphthoquinones to form multiple products or decompose.
  • Solution: Ensure meticulous control over reaction conditions. For dithiin formation, high yields (>90% per step) are achieved through precise reagent preparation and purity control [3]. For aldol-type condensations, the choice of catalyst and temperature is critical.

Q2: My product is insoluble, making purification difficult. What can I do?

  • Explanation: This is often an expected outcome. For instance, the dithiin-linked dimer (DNP-Li) is intentionally insoluble in ordinary solvents, which is a desirable property for its application in battery electrodes, as it prevents dissolution and improves cycle life [3].
  • Solution: Shift your purification strategy to solid-state techniques. Use extensive washing with appropriate solvents to remove soluble impurities. Characterization should rely on solid-state methods like solid-state ¹³C NMR, IR, elemental analysis, and powder XRD [3].

Q3: How can I confirm the structure of my dimer, as it differs from the literature?

  • Background: Structural misassignment in this class of compounds is a known, historical issue due to complex tautomerism and previously limited analytical tools [2].
  • Solution: Employ a combination of modern analytical techniques. Single-crystal X-ray diffraction is the most definitive method [2] [3]. Also, use advanced NMR and mass spectrometry. For isomeric mixtures, develop analytical methods like HPLC to separate and identify individual components.

References

naphthazarin vs shikonin apoptosis-inducing properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Apoptosis-Inducing Properties

The table below summarizes the available quantitative data for shikonin. Data for naphthazarin is absent from the search results, preventing a direct comparison.

Table 1: Documented Anti-Cancer Properties of Shikonin

Cancer Type / Cell Line Key Findings & Apoptotic Mechanisms IC₅₀ / Effective Concentration Key Signaling Pathways & Molecules Involved Citation
Chondrosarcoma (SW-1353, Cal-78) Apoptosis induction; G2/M cell cycle arrest; ↓Survivin, XIAP; ↑cleaved caspases-8, -9, -3, PARP ~1.3 µM [1] MAPKs (pERK, pJNK, pp38), pAKT, pSTAT3 [1]
Colon Cancer (HCT116, SW480) ROS-dependent apoptosis; mitochondrial membrane depolarization; ↓Bcl-2, Bcl-xL; caspase-9/3 activation Suppressed proliferation in dose-dependent manner [2] ROS, Mitochondrial Pathway, Bcl-2 Family [2]
Gastric Cancer (SGC-7901, BGC-823) Caspase-dependent & independent apoptosis; Cytochrome C release; AIF/Endo G nuclear translocation 9.63 µM (SGC-7901); 13.35 µM (BGC-823) [3] ROS, Mitochondrial Pathway, AIF, Endo G [3]
Adult T-cell Leukemia/Lymphoma (ED-, TL-Om1) ROS-dependent apoptosis via mitochondria depolarization and ER stress; ↓Mitochondrial membrane potential Induced apoptosis at 0.5-2 µM [4] ROS, ER Stress, CHOP, JNK [4]
Core Binding Factor AML (Kasumi-1) Cell cycle arrest, apoptosis, cell differentiation; ↓AML1-ETO oncogene expression Reduced cell viability [5] p53 Signaling, Cell Cycle [5]
EGFR-T790M NSCLC (H1975) Induces apoptosis and pyroptosis; ↑ROS; activates caspase cascade; cleaves PARP & Gasdermin E Potent cytotoxic effect [6] ROS, Caspase-3, COX-2/PDK1/Akt [6]

Note on Naphthazarin: [7] confirms that shikonin and its enantiomer alkannin are classified as naphthazarin compounds, which are hydroxy-1,4-naphthoquinone derivatives. However, the search results provide detailed mechanistic and quantitative data specifically for shikonin, but not for naphthazarin itself or other members of this subclass for a direct comparison.

Detailed Experimental Data for Shikonin

The following table outlines the key experimental methodologies used to establish the data in Table 1.

Table 2: Key Experimental Protocols for Studying Shikonin's Effects

Experimental Objective Common Assays & Protocols Key Reagents & Detection Methods Citation
Cell Viability & Proliferation MTT assay, CellTiter-Glo Luminescent Cell Viability Assay MTT reagent, luminescence measurement (IC₅₀ calculation) [4] [1] [6]
Apoptosis Detection Annexin V/PI staining followed by flow cytometry Annexin V-FITC, Propidium Iodide (PI) [4] [2] [3]
Caspase Activity Caspase-Glo 3/7 Assay; Western Blot for cleaved caspases & PARP Caspase-specific substrates; antibodies against cleaved caspase-3, -8, -9, PARP [2] [1]
Intracellular ROS Measurement DCFH-DA fluorescent probe staining followed by flow cytometry or microscopy DCFH-DA, flow cytometer/fluorescence microscope [4] [2] [6]
Mitochondrial Membrane Potential (ΔΨm) JC-1 staining followed by flow cytometry JC-1 dye (shift from red to green fluorescence indicates depolarization) [4] [2] [3]
Cell Cycle Analysis Propidium Iodide (PI) DNA staining followed by flow cytometry PI, RNase, analysis with software like ModFit [2] [1]
Protein Expression & Phosphorylation Western Blotting Specific antibodies (e.g., p-JNK, Bcl-2, Bax, AIF, p-mTOR, COX-2) [4] [2] [3]
Pathway Inhibition/Validation Pharmacological inhibition or genetic modification ROS scavenger (NAC), pan-caspase inhibitor (Z-VAD-FMK), RIPK1 inhibitor (Nec-1), PrxV overexpression [4] [3] [8]

Signaling Pathways Visualized

The research indicates that shikonin induces apoptosis through multiple interconnected pathways, with ROS generation as a central upstream event. The following diagram synthesizes these mechanisms.

shikonin_pathway Shikonin-Induced Apoptosis Pathways cluster_ER ER Stress Pathway cluster_Mito Mitochondrial Pathway cluster_Apoptosis Execution Phase Shikonin Shikonin ROS ROS Accumulation Shikonin->ROS Induces ER_Stress ER Stress ROS->ER_Stress Triggers MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Depolarizes Bcl2_Balance ↓Bcl-2 / Bcl-xL ROS->Bcl2_Balance Alters CHOP CHOP Transcription Factor ER_Stress->CHOP Activates CytoC_Release Cytochrome C Release MMP->CytoC_Release Causes AIF_EndoG AIF & Endo G MMP->AIF_EndoG Promotes Release of Bcl2_Balance->CytoC_Release Facilitates Caspase_Cascade Caspase Cascade (Activation of Caspase-9 & -3) CHOP->Caspase_Cascade Promotes Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to Cleavage of\nPARP, Gasdermin E Cleavage of PARP, Gasdermin E Caspase_Cascade->Cleavage of\nPARP, Gasdermin E CytoC_Release->Caspase_Cascade Activates Nuclear DNA\nFragmentation Nuclear DNA Fragmentation AIF_EndoG->Nuclear DNA\nFragmentation Direct Induction Cleavage of\nPARP, Gasdermin E->Apoptosis Cleavage of\nGasdermin E Cleavage of Gasdermin E Pyroptosis Pyroptosis Cleavage of\nGasdermin E->Pyroptosis Can induce

Interpretation of Available Evidence and Research Gaps

The available data strongly positions shikonin as a potent multi-target anti-cancer agent. Its efficacy across diverse cancer types, ability to bypass common resistance mechanisms, and synergy with conventional drugs make it a compelling candidate for further research [3] [6].

However, for a complete "Comparison Guide," the following steps are recommended to address the current data gap:

  • Targeted Search for Naphthazarin: Conduct a literature search specifically for "naphthazarin apoptosis," "naphthazarin cancer," and related terms to find studies that may not have appeared in these results.
  • Explore Broader Naphthoquinone Family: Investigate the apoptosis-inducing properties of other well-studied 1,4-naphthoquinones like juglone, plumbagin, and lawsone, which are mentioned in [7], to provide a broader context for shikonin's activity.

References

naphthazarin derivatives comparative antitumor activity S-180 tumor

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antitumor Activity of Naphthazarin Derivatives

The following table summarizes the key findings from a 2001 study that evaluated various naphthazarin derivatives against the ascitic S-180 model in ICR mice [1] [2].

Derivative Class Specific Substituents / Structural Features Reported Antitumor Activity (T/C Value%) Comparative Performance
6-(1-hydroxyiminoalkyl)-DMNQ Alkyl group of butyl to octyl moiety >400% [1] Highest activity
2-(1-hydroxyiminoalkyl)-DMNQ Information not specified in abstract Lower than 6-substituted isomers [1] Moderate activity
(1-hydroxyalkyl)-DMNQ Information not specified in abstract Lower than hydroxyiminoalkyl derivatives [1] Lower activity
Acyl-DMNQ Information not specified in abstract Lower than hydroxyiminoalkyl derivatives [1] Lowest activity
  • Hydroxyiminoalkyl substituents confer greater antitumor action than hydroxyalkyl or acyl substituents.
  • Substitution at the 6-position of the naphthazarin core leads to higher activity than substitution at the 2-position, suggesting a significant steric effect.

Experimental Protocol for S-180 Antitumor Evaluation

The search results do not provide the detailed methodology from the naphthazarin study. However, a standard, well-established protocol for evaluating antitumor efficacy in the S-180 allograft model is described in other sources [3]. The following diagram illustrates this typical workflow:

workflow Start Start: Culture S-180 Cells A Harvest & Prepare Cell Suspension (>98% viability required) Start->A B Inoculate Mice (Subcutaneous, hind leg) A->B C Monitor for Tumor Establishment (Palpation until 75-100 mm³) B->C D Randomize into Treatment Groups (Ensure equal tumor size distribution) C->D E Administer Test Compound (Various routes: IV, IP, oral gavage, etc.) D->E F Monitor & Measure (Body weight, tumor size calipers) E->F G Endpoint Analysis (Tumor weight, histopathology, IHC) F->G

Key Experimental Details:

  • Cell Line: S-180 (mouse sarcoma) [3] [4].
  • Animal Model: Typically immunocompetent mice like ICR [1] or BALB/c [3].
  • Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor weight/volume is calculated [3] [5].
  • Efficacy Metric: Antitumor activity is often reported as a T/C value (%), calculated as the mean tumor volume (or weight) of the treated group (T) divided by that of the control group (C), multiplied by 100 [1]. A T/C value >100% can indicate tumor growth inhibition, and very high values are associated with significant efficacy.

Molecular Mechanisms and Research Context

The naphthazarin derivatives discussed are based on a 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) core [1]. Naphthoquinones, in general, are known for their broad pharmacological properties.

  • Potential Mechanisms: While the specific mechanism for these DMNQ derivatives is not detailed in the search results, related naphthoquinones have been reported to exhibit antitumor effects through various pathways, including:

    • Inhibition of enzymes like DNA topoisomerase-I [6] [7].
    • Inhibition of Cdc25 phosphatases, which are key regulators of the cell cycle [7].
    • Induction of oxidative stress and apoptosis [7].
  • S-180 Model Characteristics: The S-180 cell line is a murine sarcoma known for being aggressive and invasive [3]. A recent 2025 cytogenomic characterization describes it as having a complex, unstable karyotype, making it a suitable model for studying high-grade human sarcomas [8].

Suggestions for Further Research

The data from the 2001 study provides a solid starting point, but you may need more current information.

  • Locate the Full Study: The original article in Archives of Pharmacal Research likely contains comprehensive synthetic procedures, detailed biological data, and statistical analysis [1] [2].
  • Explore Recent Literature: Conduct a new search for "naphthazarin derivatives S-180" or "1,4-naphthoquinone antitumor" in scientific databases to find any subsequent studies published in the last two decades.
  • Investigate Specific Mechanisms: To understand how these compounds work, you could search specifically for "naphthazarin mechanism of action" or "DMNQ topoisomerase inhibition".

References

naphthazarin ionizing radiation enhancement in breast cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Naphthazarin as a Radiosensitizer: Key Experimental Data

The table below summarizes the core findings from the pivotal study on naphthazarin's radiosensitizing effects in human breast cancer cells.

Aspect Investigated Experimental Findings Key Result Summary
Cell Viability [1] Treatment with Naphthazarin (Naph) on MCF-7 cells. Reduced MCF-7 cell viability in a dose-dependent manner.
Synergy with Ionizing Radiation (IR) [1] Combined treatment of Naph and IR on MCF-7 cells. Enhanced IR-induced cell cycle arrest and apoptosis.
Molecular Mechanism [1] Analysis of p21 promoter activity and protein binding (ChIP assay). Activated p53-dependent p21 promoter; inhibited binding of DNMT1, UHRF1, and HDAC1 proteins.
Proposed Mechanism [1] Based on the experimental findings. Suggests Naph sensitizes breast cancer cells to radiotherapy by enhancing the p53-p21 pathway activity.

Detailed Experimental Protocols

To replicate or build upon this research, here are the methodologies from the key study.

Cell Viability and Combined Treatment
  • Cell Line Used: MCF-7 human breast cancer cells [1].
  • Treatment Protocol: Cells were treated with naphthazarin at varying concentrations and/or exposed to ionizing radiation (IR) [1].
  • Viability Assay: Cell viability was measured after naphthazarin treatment to establish a dose-response curve [1].
  • Apoptosis and Cell Cycle Analysis: After combined treatment with naphthazarin and IR, cells were analyzed using flow cytometry to quantify apoptosis and cell cycle distribution [1].
Analysis of Molecular Mechanisms
  • p21 Promoter Activity: A p53-dependent p21 (CIP/WAF1) promoter reporter assay was used to measure activity levels following treatments [1].
  • Chromatin Immunoprecipitation (ChIP) Assay: This protocol was used to analyze the binding of specific proteins (DNMT1, UHRF1, HDAC1) to the p21 promoter region after combined naphthazarin and IR treatment [1].

Mechanism of Action: Signaling Pathway

The proposed mechanism by which naphthazarin enhances the effects of radiation can be visualized as follows. This pathway is based on the experimental data from the MCF-7 study [1].

G IR Ionizing Radiation (IR) Combination Combined Treatment (Naph + IR) IR->Combination Naph Naphthazarin Naph->Combination ProtBind Inhibition of Protein Binding (DNMT1, UHRF1, HDAC1) Combination->ProtBind ChIP Assay p53 p53-dependent p21 activation ProtBind->p53 Promoter Activation Outcome Cell Cycle Arrest & Apoptosis p53->Outcome Flow Cytometry Analysis

Research Context and Comparisons

To fully assess naphthazarin's potential, it's helpful to understand the broader research landscape on breast cancer radiosensitization.

  • Breast Cancer Cell Line Radiosensitivity: The MCF-7 cell line (ER-positive) is generally more radioresistant, while the MDA-MB-231 cell line (triple-negative) shows greater radiosensitivity, especially at higher doses (e.g., 8.5 Gy) [2]. This underscores the need for sensitizers in certain cancer subtypes.
  • Other Radiosensitization Strategies: Research explores various pathways to overcome radioresistance. For example, the microtubule disruptor STX3451 pre-sensitizes both MCF-7 and MDA-MB-231 cells to radiation by increasing DNA damage and reactive oxygen species, demonstrating a different mechanism of action [3]. Other strategies target DNA damage repair, cancer stem cells, and the tumor microenvironment [4].
  • Contrasting Effects of Radiation: It's important to note that while the goal is cell death, radiation can also induce pro-survival or migratory responses in some contexts. For instance, a low dose (2.3 Gy) can enhance the migration of MDA-MB-231 cells through the secretion of pro-migratory chemokines, a phenomenon not observed in MCF-7 cells under the same conditions [5].

Future Research Directions

The existing data on naphthazarin is promising but limited. Key areas for future investigation include:

  • Expanding Cell Line Testing: Its effects should be studied in other breast cancer subtypes, particularly triple-negative breast cancer (TNBC), which often exhibits different resistance mechanisms [4].
  • Exploring the Nrf2/ARE Pathway: Evidence suggests naphthazarin is a potent activator of the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative stress [6]. Given that radiation exerts its effects partly through reactive oxygen species, investigating this pathway in the context of radiosensitization could reveal additional mechanistic insights.
  • In Vivo Validation: The findings need to be confirmed in animal models to evaluate efficacy, optimal dosing, and potential toxicity in a whole-organism context.

References

naphthazarin comparative inhibition alpha-glucosidase alpha-amylase

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibitory Performance

The table below summarizes the key experimental findings for the most active naphthazarin-derived compounds compared to acarbose [1].

Compound Name α-Glucosidase Inhibition (IC₅₀) α-Amylase Inhibition Selectivity Profile
Compound 19 7.4 µM Limited data Highly selective for α-glucosidase
Compound 18 Data missing Data missing Dual α-glucosidase/α-amylase inhibitor
Acarbose (Standard) ~1,110 µM (calculated) Potent Non-selective; inhibits both enzymes

Key Findings [1]:

  • Compound 19 was the most promising candidate, with an IC₅₀ of 7.4 µM, making it approximately 150 times more potent than acarbose against alpha-glucosidase.
  • Most synthesized naphthazarin derivatives were specific for alpha-glucosidase and showed quite potent activity compared to acarbose. This specificity is promising for eliminating the side effects associated with the non-selectivity of acarbose [1].
  • Only Compound 18 was identified as a dual inhibitor, while all other active compounds were specific for alpha-glucosidase [1].

Experimental Insights and Protocols

Understanding the experimental background is crucial for evaluating this data.

  • In Vitro Inhibition Assay: A standard protocol for assessing alpha-glucosidase inhibition involves premixing the enzyme solution with the test compound and then initiating the reaction by adding a substrate like p-Nitrophenyl-α-glucopyranoside (PNPG). After incubation, the reaction is stopped, and the release of p-nitrophenol is measured spectrophotometrically. The percentage inhibition is calculated by comparing the activity with and without the inhibitor [2] [3].
  • Molecular Modeling Validation: The high potency of Compound 19 was further supported by computational studies. Free energy calculations corroborated the experimental binding affinity, and Molecular Dynamics (MD) simulations revealed its stable interaction and plausible binding mode within the enzyme's active site [1].

Interpretation Guide for Researchers

  • Significance of Selectivity: Alpha-glucosidase is primarily located in the small intestine, while alpha-amylase is produced by the pancreas. Excessive inhibition of pancreatic alpha-amylase can lead to undigested carbohydrates reaching the colon, causing side effects like flatulence and diarrhea. The high selectivity of these naphthazarin derivatives for alpha-glucosidase suggests a potential for a improved gastrointestinal tolerability profile compared to non-selective drugs like acarbose [4] [1].
  • The Naphthazarin Scaffold: The naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) structure serves as a versatile pharmacophore. The synthetic strategy involved esterifying its hydroxyl groups with various benzoyl and heterocyclic acyl chlorides, indicating that the nature of the ester substituent is critical for potency and selectivity [1].

Research Workflow and Compound Action

The following diagram illustrates the logical workflow from compound synthesis to the proposed mechanism, based on the described studies [1]:

workflow Naphthazarin Scaffold Naphthazarin Scaffold Esterification Esterification Naphthazarin Scaffold->Esterification With various acyl chlorides Compound Library Compound Library Esterification->Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening α-Glucosidase & α-Amylase Assays Lead Identification (e.g., Cmpd 19) Lead Identification (e.g., Cmpd 19) In Vitro Screening->Lead Identification (e.g., Cmpd 19) Selectivity Profile Selectivity Profile In Vitro Screening->Selectivity Profile Computational Analysis Computational Analysis Lead Identification (e.g., Cmpd 19)->Computational Analysis MD Simulations & Free Energy Calculations Proposed Mechanism Proposed Mechanism Computational Analysis->Proposed Mechanism Competitive Inhibition Competitive Inhibition Proposed Mechanism->Competitive Inhibition Binds to enzyme active site Delayed Carbohydrate Digestion Delayed Carbohydrate Digestion Competitive Inhibition->Delayed Carbohydrate Digestion Reduced Postprandial Glucose Reduced Postprandial Glucose Delayed Carbohydrate Digestion->Reduced Postprandial Glucose Alpha-Glucosidase Specific Alpha-Glucosidase Specific Selectivity Profile->Alpha-Glucosidase Specific Dual Inhibitor (Cmpd 18) Dual Inhibitor (Cmpd 18) Selectivity Profile->Dual Inhibitor (Cmpd 18)

References

naphthazarin redox properties vs other naphthoquinones

Author: Smolecule Technical Support Team. Date: February 2026

Redox Properties & Enzymatic Reduction

Property Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) 1,4-Naphthoquinone (NQ) 2-Hydroxy-1,4-naphthoquinone (Lawsone) Experimental Context
Redox Functional Groups Two hydroxyl groups on quinone core [1] [2] No hydroxyl groups [3] One hydroxyl group [3] Structural analysis
Electron Transfer Capacity Four-electron transfer (theoretical) [4] Information Missing Information Missing Electrochemical analysis in lithium-ion batteries [4]
Enzyme: DT-diaphorase (Two-electron reduction)
K_m (Quinone) 0.92 µM [5] Information Missing Information Missing Purified enzyme, kinetic studies [5]
V_max 1300 nmol/min/µg enzyme [5] Information Missing Information Missing Purified enzyme, kinetic studies [5]
Enzyme: NADPH-Cytochrome P450 Reductase (One-electron reduction)
K_m (Quinone) 2.3 µM [5] Information Missing Information Missing Purified enzyme, kinetic studies [5]
V_max 46 nmol/min/µg enzyme [5] Information Missing Information Missing Purified enzyme, kinetic studies [5]
Glutathione (GSH) Conjugation & Consumption Slower rate than NQ and 5-hydroxy-1,4-NQ [5] Faster rate than hydroxy-substituted derivatives [5] Intermediate rate (between NQ and Naphthazarin) [5] Spectrophotometric measurement of GSH consumption [5]

Experimental Protocols for Key Assays

The data in the table above were generated using standard biochemical and electrochemical techniques. Here are the detailed methodologies for the key experiments cited.

Enzymatic Reduction Kinetics

This protocol is used to determine the K_m and V_max values for the enzymatic reduction of quinones [5].

  • Enzyme Purification: Use purified flavoproteins, such as DT-diaphorase or NADPH-cytochrome P450 reductase.
  • Reaction Mixture: The assay typically contains the quinone (substrate) and NADPH (electron donor) in a suitable buffer (e.g., potassium phosphate buffer).
  • Measurement: The reaction is initiated by adding the enzyme. The rate of reaction (V_max) is determined by monitoring the oxidation of NADPH spectrophotometrically at 340 nm. The K_m is calculated from the substrate concentration that yields half of V_max.
  • Kinetic Analysis: Perform the assay with varying concentrations of the quinone substrate. Kinetic parameters are calculated from Lineweaver-Burk or Eadie-Hofstee plots.
Glutathione (GSH) Consumption Assay

This protocol measures the electrophilicity of quinones by their reaction with the biological nucleophile glutathione [5].

  • Reaction Setup: Incubate the quinone with a known concentration of GSH in buffer under anaerobic or aerobic conditions.
  • Measurement: The consumption of GSH over time is monitored spectrophotometrically or using other analytical techniques like HPLC.
  • Analysis: The initial rate of GSH consumption is calculated. A slower rate indicates lower electrophilicity or competing redox reactions.
Plant-Based Oxidative Stress Bioassays

These protocols evaluate the physiological impact and redox-cycling potential of quinones in a biological system [1] [2] [6].

  • Plant Material: Use etiolated maize (Zea mays L.) coleoptile segments or seedlings.
  • Treatment: Incubate the plant material in a solution containing the quinone at various concentrations (e.g., from nM to µM ranges). Controls and auxin (IAA)-treated samples are often included for comparison.
  • Oxidative Stress Measurements:
    • H₂O₂ Production: Quantified using spectrophotometric methods with specific reagents.
    • Catalase (CAT) Activity: Measured by monitoring the decomposition of H₂O₂ at 240 nm.
    • Lipid Peroxidation: Assessed by measuring Malondialdehyde (MDA) content via the thiobarbituric acid (TBA) reactive substances assay.
  • Electrophysiology: Membrane potential (E_m) depolarization can be measured in parenchyma cells using standard microelectrode techniques.

Redox Pathways and Biological Impact

The redox activity of naphthoquinones follows specific biochemical pathways, leading to various biological outcomes. The diagram below illustrates the key processes for naphthazarin.

The diagram shows two primary fates for naphthazarin upon enzymatic reduction: the semiquinone radical (via one-electron reduction) and the hydroquinone (via two-electron reduction). Both reduced forms can transfer electrons to oxygen, initiating a cascade that generates reactive oxygen species (ROS) and leads to oxidative stress [5].

Key Differentiating Factors for Researchers

  • Structural Features Dictate Function: The presence of two hydroxyl groups is the primary driver of naphthazarin's unique properties. This structure facilitates a four-electron transfer in electrochemical applications [4] and modulates its behavior in biological systems, making it less electrophilic but a potent redox cycler [5].
  • Dual Enzymatic Reduction Pathways: Naphthazarin is efficiently reduced by both one-electron (e.g., NADPH-cytochrome P450 reductase) and two-electron (e.g., DT-diaphorase) transfer flavoproteins. The significantly higher V_max with DT-diaphorase suggests this is a major activation pathway [5].
  • Complex Concentration-Dependent Effects: The biological impact of naphthazarin is highly concentration-dependent. Lower concentrations (nM range) can sometimes stimulate growth or adaptive responses, while higher concentrations (µM range) consistently induce inhibition and toxicity through membrane depolarization and oxidative damage [1] [2] [6].

References

naphthazarin hydrogen bond strength comparison derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Hydrogen Bond Strength & Properties Comparison

The table below summarizes the hydrogen bond strength and key properties of naphthazarin and its derivatives based on computational studies.

Compound Name Substituents Reported Hydrogen Bond Strength/Properties Key Experimental Evidence (Computational) Reference

| Naphthazarin (Parent) | 5,8-dihydroxy-1,4-naphthoquinone | - Double intramolecular H-bonds form two quasi-rings.

  • Proton transfer energy barrier: Stepwise ~6.5 kcal/mol; Concerted ~9.0 kcal/mol.
  • Tunneling frequency: Stepwise > Concerted. | - Two-dimensional Potential Energy Surface (PES) analysis.
  • O-H/O-D vibrational energy level calculation.
  • AIM theory analysis. | [1] [2] [3] | | 2,3-Dimethylnaphthazarin | 2,3-dimethyl | - Intramolecular H-bond stronger in the Proton Transferred (PT) form than in the molecular form.
  • Proton transfer occurs in both gas and solid phases.
  • Broad IR absorption: 700-1700 cm⁻¹ & 2300-3400 cm⁻¹ (gas phase). | - Car-Parrinello Molecular Dynamics (CPMD).
  • Atoms in Molecules (AIM) theory.
  • IR spectra from velocity autocorrelation function. | [4] [5] | | 2,3-Dimethoxy-6-methylnaphthazarin | 2,3-dimethoxy, 6-methyl | - Proton transfer events are more frequent in the solid state than in the gas phase.
  • Stronger environmental influence on bridged proton dynamics.
  • Single broad IR absorption: 700-3100 cm⁻¹ (solid state). | - CPMD simulations in gas and crystalline phases.
  • Analysis of proton transfer events.
  • Power spectra from atomic velocity. | [4] [5] | | Methyl-Substituted Derivatives | Various methyl groups | - Intramolecular H-bond strength generally increases with methyl substitution at different positions on the naphthazarin core. | - Density Functional Theory (DFT) at B3LYP/6-311++G level.
  • Natural Bond Orbital (NBO) analysis.
  • Proton chemical shift calculations. | [6] | | Bromine & Hydroxy-Substituted 1,4-NQ | -Br and -OH groups | - -OH group influence on molecular core > -Br.
  • -Br has a major impact on H-bridge dynamics.
  • Cooperative substituent effect observed in double-bridged systems: -Br influence is mediated by cooperative proton transfer. | - Static DFT and CPMD simulations (ωB97XD functional).
  • Analysis of proton reaction path and cooperative effects. | [3] |

Key Experimental Methodologies

The data in the comparison table is derived from advanced computational chemistry protocols. Here are the details of the key methodologies cited:

  • Two-Dimensional Potential Energy Surface (PES) Analysis [1] [2]: This method models the proton transfer process by coupling the O-H stretching and in-plane bending vibrations. The potential energy surface is constructed using geometrical parameters (O-O distance, O-H distance, and H-O-O angle) from ab initio calculations. This surface is then used to compute vibrational energy levels and tunneling frequencies for stepwise and concerted proton transfers.

  • Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis [6] [3]: Studies typically employ functionals like B3LYP or ωB97XD with a 6-311++G basis set. Calculations involve full geometry optimization, frequency analysis, and natural bond orbital analysis to investigate electron density, bond orders, and steric effects. The hydrogen bond strength is often inferred from the energy difference between hydrogen-bonded and non-hydrogen-bonded rotamers, proton chemical shifts, and vibrational frequency shifts.

  • Car-Parrinello Molecular Dynamics (CPMD) [4] [5] [3]: This method uses ab initio molecular dynamics to simulate nuclear motion and electron transfer simultaneously. Simulations are run in both the gas phase and the solid state (crystalline phase) to study proton transfer phenomena. Vibrational signatures (IR spectra) are obtained by applying a Fourier transform to the autocorrelation function of atomic velocity from the trajectories.

  • Atoms in Molecules (AIM) Theory and Energy Decomposition [4] [5]: AIM theory analyzes the topology of the electron density at bond critical points to characterize hydrogen bond strength and nature. Additionally, Symmetry-Adapted Perturbation Theory (SAPT) is used to decompose the interaction energy in dimers into components (electrostatics, dispersion, induction), revealing that dispersion is the primary stabilizing force in the crystalline structures of these derivatives.

Proton Transfer Pathways in Naphthazarin

The proton transfer process in naphthazarin involves moving hydrogen atoms within the intramolecular hydrogen bonds, which can occur in different sequences with distinct energy barriers.

Naphthazarin Proton Transfer Pathways Tautomer A\n(Initial State) Tautomer A (Initial State) Stepwise TS 1\n(6.5 kcal/mol) Stepwise TS 1 (6.5 kcal/mol) Tautomer A\n(Initial State)->Stepwise TS 1\n(6.5 kcal/mol) First H+ Transfer Concerted TS\n(9.0 kcal/mol) Concerted TS (9.0 kcal/mol) Tautomer A\n(Initial State)->Concerted TS\n(9.0 kcal/mol) Simultaneous H+ Transfer Intermediate\n(High Energy) Intermediate (High Energy) Stepwise TS 1\n(6.5 kcal/mol)->Intermediate\n(High Energy) Stepwise TS 2\n(6.5 kcal/mol) Stepwise TS 2 (6.5 kcal/mol) Intermediate\n(High Energy)->Stepwise TS 2\n(6.5 kcal/mol) Second H+ Transfer Tautomer B\n(Final State) Tautomer B (Final State) Stepwise TS 2\n(6.5 kcal/mol)->Tautomer B\n(Final State) Concerted TS\n(9.0 kcal/mol)->Tautomer B\n(Final State)

Influencing Factors on Hydrogen Bond Strength

  • Substituent Effects: Electron-donating groups like methyl (-Me) and methoxy (-OMe) can strengthen intramolecular hydrogen bonds [6]. Heavy atoms like bromine (-Br) exert a significant influence on hydrogen bridge dynamics primarily through inductive effects [3].
  • Cooperative Effects: In systems with two hydrogen bonds, proton transfer events can be coupled. The influence of a substituent can be mediated or enhanced by this cooperation, leading to a secondary substituent effect [3].
  • Environmental Effects: The phase of the system significantly impacts proton dynamics. For example, proton transfer can be more frequent in the crystalline solid state than in the gas phase due to packing forces and intermolecular interactions [4] [5].

References

naphthazarin spectroscopic characterization IR Raman comparison

Author: Smolecule Technical Support Team. Date: February 2026

Key Spectral Bands of Naphthazarin: IR vs. Raman

The table below summarizes the key experimental vibrational frequencies for naphthazarin and its deuterated analogue (D₂-NZ) as identified in the 2004 study, which combined experimental FTIR and FT Raman spectroscopy with Density Functional Theory (DFT) calculations [1] [2] [3].

Vibration Assignment IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Deuterated Shift (D₂-NZ) Notes / Hydrogen Bond Correlation
ν(O-H) Stretching ~3060 - ~2220 (νO-D) Characteristic of a relatively weak hydrogen bond [1] [3].
ν(C=O) Stretching 1626 1626 1620 Overlaps with C=C stretching; strong in both spectra [3].
C=C Skeletal Vibrations 1601, 1565 1601, 1565 1595, 1563 Multiple ring stretching modes [3].
γ(O-H) Out-of-plane Bending ~790 - ~560 (γO-D) The large shift upon deuteration confirms assignment [1] [3].
O⋯O Stretching - ~350, ~290 - Assigned to A₁ and B₂ species, related to H-bond geometry [1].

Experimental Methodology

The comparative data in the table above was generated using the following experimental and theoretical protocols, as detailed in the primary study:

  • Sample Preparation: Naphthazarin (NZ) was obtained commercially. The deuterated analogue (D₂-NZ) was prepared by exchanging the hydroxylic protons for deuterons in a deuterated solvent [3].
  • Spectra Acquisition:
    • FTIR Spectra were recorded using a Shimadzu 4300 spectrometer [3].
    • FT Raman Spectra were collected on a Bomem MB-154 Fourier Transform Raman spectrometer using a 180° back-scattering geometry. The instrument was equipped with a ZnSe beam splitter and an InGaAs detector, with spectra excited by a Nd:YAG laser at 1064 nm to avoid fluorescence [3].
  • Computational Analysis: To aid in the assignment of vibrational modes, the study performed a series of Density Functional Theory (DFT) calculations. The Gaussian 98W program was used with various functionals (like B3LYP) and basis sets (including 6-311++G) to optimize the molecular geometry and calculate vibrational frequencies [1] [3].

The following workflow diagram illustrates how these methods were integrated in the study:

Start Study Goal: Vibrational Assignment of Naphthazarin Prep Sample Preparation (NZ and Deuterated D₂-NZ) Start->Prep Exp Experimental Data Acquisition Prep->Exp Comp Computational Analysis Prep->Comp ExpIR FTIR Spectroscopy Exp->ExpIR ExpRaman FT Raman Spectroscopy (1064 nm excitation) Exp->ExpRaman Analysis Data Comparison & Assignment ExpIR->Analysis ExpRaman->Analysis DFT DFT Calculations (e.g., B3LYP/6-311++G) Geometry Optimization & Frequency Prediction Comp->DFT DFT->Analysis Output Confirmed Vibrational Assignment Analysis->Output

Interpretation and Significance

The combination of IR and Raman spectroscopy, supplemented by deuterium labeling and DFT calculations, provides a powerful approach for full vibrational assignment.

  • Spectral Complementarity: The strong IR band at ~790 cm⁻¹ (O-H out-of-plane bend) is absent in the Raman spectrum, while the O⋯O stretching modes at ~350 and 290 cm⁻¹ are clearly observed in Raman [1] [3]. Using both techniques gives a more complete picture of the molecular vibrations.
  • Hydrogen Bonding Strength: The O-H stretching frequency at ~3060 cm⁻¹ and the O-H bending at ~790 cm⁻¹, together with the calculated O⋯O distance, are consistent with the presence of a relatively weak intramolecular hydrogen bond in naphthazarin, especially when compared to the enol form of typical β-diketones [1] [3].
  • Handling Fluorescence: The study successfully used a Nd:YAG laser at 1064 nm for Raman excitation [3]. This is a key methodological point, as many organic compounds like naphthazarin can fluoresce when excited with visible lasers, which can swamp the weaker Raman signal.

Further Research Context

The 2004 study builds upon earlier work. Previous research had also suggested a C₂ᵥ symmetry for naphthazarin in solution and used methods like Hartree-Fock (HF) calculations for vibrational assignment, which tend to overestimate frequencies compared to DFT [3] [4].

A 2021 theoretical study confirmed the dynamic nature of the hydrogen bonds in naphthazarin derivatives and the effectiveness of combining Car-Parrinello Molecular Dynamics (CPMD) with DFT to analyze proton transfer events and vibrational signatures [5].

References

×

XLogP3

1.8

LogP

1.79 (LogP)

Melting Point

232.0 °C

UNII

S9IX5I5C0K

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

475-38-7

Wikipedia

Naphthazarin

Dates

Last modified: 08-15-2023

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